molecular formula C8H5N3O4 B1390748 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1150618-15-7

5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B1390748
CAS No.: 1150618-15-7
M. Wt: 207.14 g/mol
InChI Key: WYVYATUJBANZIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS 1150618-15-7) is a high-value heterocyclic building block in medicinal chemistry, with a molecular formula of C8H5N3O4 and a molecular weight of 207.14 g/mol . This compound is a key synthetic intermediate for the development of novel therapeutic agents. It serves as a privileged scaffold for the synthesis of potent and selective Phosphodiesterase 4B (PDE4B) inhibitors . PDE4B is a promising target for treating inflammatory diseases, central nervous system (CNS) disorders, and certain cancers . Furthermore, the 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a well-established hinge-binder in kinase inhibitor design . This makes derivatives of this compound highly relevant in anticancer research, particularly for designing inhibitors targeting kinases like EGFR and FGFR . Researchers utilize this carboxylic acid functionality to generate diverse amide libraries for structure-activity relationship (SAR) studies . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-8(13)6-2-4-1-5(11(14)15)3-9-7(4)10-6/h1-3H,(H,9,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVYATUJBANZIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=NC=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653968
Record name 5-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150618-15-7
Record name 5-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a detailed examination of the synthetic pathways for producing 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a key heterocyclic compound. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1][2] The addition of a nitro group and a carboxylic acid moiety offers critical handles for further functionalization and modulation of physicochemical properties. This document outlines a logical, multi-step synthesis beginning with the construction of the 7-azaindole-2-carboxylate core, followed by regioselective nitration and final ester hydrolysis. Each stage is presented with field-proven insights into reaction mechanisms, optimization, and detailed experimental protocols.

Introduction and Strategic Overview

The 7-azaindole scaffold is a bioisostere of indole, where a nitrogen atom replaces the C7-H group. This substitution significantly alters the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, making it a highly valuable core in drug discovery.[1] The target molecule, this compound, incorporates two key functional groups:

  • C2-Carboxylic Acid: Provides a crucial point for amide coupling, enabling the exploration of structure-activity relationships (SAR) by introducing diverse substituents.[3] It also enhances polarity and can engage in key hydrogen bonding interactions with biological targets.

  • C5-Nitro Group: Acts as a strong electron-withdrawing group, modulating the electronics of the entire ring system. It can also serve as a precursor to an amino group via reduction, opening avenues for a different set of derivatizations.

The synthesis of this trifunctionalized heterocycle is non-trivial and requires careful strategic planning to control regioselectivity and ensure compatibility between reaction steps. A direct synthesis is challenging; therefore, a linear, convergent approach is most logical.

Retrosynthetic Analysis

A logical retrosynthetic strategy disconnects the target molecule at the ester and nitro group functionalities. The primary disconnection is the hydrolysis of the C2-carboxylic acid from its more stable ester precursor. The second disconnection removes the C5-nitro group, leading back to the core 7-azaindole-2-carboxylate scaffold. This core can be constructed via a thermal cyclization reaction, such as the Hemetsberger-Knittel synthesis.

G Target This compound Ester Ethyl 5-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Target->Ester Ester Hydrolysis Core_Ester Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate Ester->Core_Ester Regioselective Nitration Azidoacrylate Ethyl 2-azido-3-(pyridin-2-yl)acrylate Core_Ester->Azidoacrylate Hemetsberger-Knittel Thermal Cyclization Precursors 2-Pyridinecarboxaldehyde + Ethyl Azidoacetate Azidoacrylate->Precursors Knoevenagel Condensation G cluster_0 Knoevenagel Condensation cluster_1 Thermal Cyclization Pyridine Pyridine-2- carboxaldehyde Intermediate1 Ethyl 2-azido-3- (pyridin-2-yl)acrylate Pyridine->Intermediate1 Azidoacetate Ethyl Azidoacetate Azidoacetate->Intermediate1 Nitrene Vinyl Nitrene (Postulated) Intermediate1->Nitrene Heat (Δ) - N₂ Product Ethyl 1H-pyrrolo[2,3-b] pyridine-2-carboxylate Nitrene->Product Intramolecular C-H Insertion

Caption: Workflow for the Hemetsberger-Knittel Synthesis.

Expertise in Practice: For azaindole synthesis, higher temperatures and shorter reaction times are often beneficial compared to standard indole formation. [4]The reaction is typically performed in a high-boiling solvent like xylene.

Step 2: Regioselective Nitration of the 7-Azaindole Ring

Electrophilic substitution on the 7-azaindole ring is directed by both the electron-donating pyrrole ring and the electron-withdrawing pyridine ring. The pyrrole moiety is highly activated, and electrophilic attack predominantly occurs at the C3 position. However, nitration at the C5 position of the pyridine ring is also feasible, particularly when the C3 position is blocked or under specific conditions. Research has shown that 7-azaindole itself undergoes nitration primarily at the 3-position. [5] To achieve the desired 5-nitro substitution, a common strategy involves the nitration of 7-azaindoline (the reduced form of 7-azaindole), which behaves more like a standard 2-aminopyridine derivative, directing nitration to the 5-position. The resulting 5-nitro-7-azaindoline can then be re-aromatized. [6]An alternative, more direct approach involves using a pre-functionalized pyridine ring. A scalable synthesis of 5-nitro-7-azaindole has been developed starting from 5-nitropyridin-2-amine, which is first halogenated and then elaborated into the final product. [6] For the purpose of this guide, we will focus on the direct nitration of the pre-formed Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate , as the C2-ester group provides some deactivation of the pyrrole ring, potentially altering the regiochemical outcome.

Step 3: Saponification of the Ester

The final step is the hydrolysis of the ethyl ester to the free carboxylic acid. This is a standard saponification reaction, typically carried out under basic conditions using reagents like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent such as methanol or THF. [3] Trustworthiness: It is critical to control the temperature during this step. Overheating or excessively harsh basic conditions can lead to decarboxylation of the product or other side reactions. The reaction should be monitored by a technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion of the starting material without significant degradation.

Detailed Experimental Protocols

Protocol for Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
  • Part A: Knoevenagel Condensation

    • To a solution of pyridine-2-carboxaldehyde (1.0 eq) and ethyl azidoacetate (1.1 eq) in ethanol at -5 °C, add a solution of sodium ethoxide in ethanol (1.1 eq) dropwise, maintaining the temperature below 0 °C.

    • Stir the reaction mixture at -5 to 0 °C for 5-19 hours, monitoring completion by TLC. [7] 3. Upon completion, quench the reaction by pouring it into ice-water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-azido-3-(pyridin-2-yl)acrylate. This intermediate is often used in the next step without further purification.

  • Part B: Hemetsberger Cyclization

    • Dissolve the crude azido-acrylate from the previous step in a high-boiling solvent such as xylene (at a concentration of approximately 40 mM). [7] 2. Heat the solution to reflux (approx. 140 °C) for 2-3 hours. The evolution of nitrogen gas should be observed.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Protocol for Ethyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
  • Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.

  • Slowly add Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq) in portions, ensuring the internal temperature does not exceed 5-10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~7.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield the target nitro-ester. [8]

Protocol for this compound
  • Suspend Ethyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq) in a mixture of methanol and water.

  • Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).

  • Stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting ester.

  • Remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with cold 1M hydrochloric acid (HCl).

  • Collect the resulting precipitate by filtration, wash with cold water to remove excess acid, and dry under high vacuum to yield the final product, this compound.

Data Summary and Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.

CompoundExpected ¹H NMR Signals (Illustrative)Expected Mass (M+H)⁺
Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylateδ 1.4 (t, 3H, CH₃), 4.4 (q, 2H, CH₂), 7.0-8.5 (m, 4H, Ar-H), 12.0 (br s, 1H, NH)191.08
Ethyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylateδ 1.4 (t, 3H, CH₃), 4.5 (q, 2H, CH₂), 7.5 (s, 1H, H3), 8.8-9.2 (m, 2H, Ar-H), 13.0 (br s, 1H, NH)236.06
This compoundδ 7.6 (s, 1H, H3), 8.9-9.3 (m, 2H, Ar-H), 13.2 (br s, 1H, NH), 13.5 (br s, 1H, COOH)208.03

Conclusion

The synthesis of this compound is a multi-step process that requires careful execution of key organic transformations. The Hemetsberger-Knittel reaction provides a reliable entry point to the core 7-azaindole-2-carboxylate scaffold. Subsequent electrophilic nitration and basic hydrolysis, while standard procedures, demand precise control of reaction conditions to ensure high yields and purity. The outlined protocols, grounded in established chemical principles, offer a robust and logical pathway for researchers and drug development professionals to access this valuable and highly functionalized heterocyclic building block.

References

  • METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis. (n.d.). Chemicalbook. Retrieved December 31, 2025, from https://www.chemicalbook.com/synthesis/394223-19-9.html
  • The Hemetsberger-Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. (2005).
  • Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. (2013). Organic Process Research & Development, 17(1), 108-112.
  • Immadi, S. S., Olszewska, T., Fu, B., Wu, Z., & Lu, D. (2018). Application of hemetsberger-knittel reaction in the synthesis of indole/aza-indole-2-carboxamides for the development of allosteric Modulators of cannaboid CB1 receptor.
  • Hemetsberger indole synthesis. (n.d.). In Wikipedia. Retrieved December 31, 2025, from https://en.wikipedia.org/wiki/Hemetsberger_indole_synthesis
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Chemistry of Heterocyclic Compounds, 60(5), 499-528.
  • Hemetsberger-Knittel Indole Synthesis. (n.d.). SynArchive. Retrieved December 31, 2025, from https://www.synarchive.com/named-reactions/hemetsberger-knittel-indole-synthesis
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters, 10(11), 1545-1551.
  • Herbert, R., & Wibberley, D. G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 1505-1514.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2020). RSC Advances, 10(35), 20836-20846.
  • The Hemetsberger—Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. (2005).
  • Notes- The Synthesis of 5-Azaindole. (1956). The Journal of Organic Chemistry, 21(1), 115-117.
  • 1-ethyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile. (n.d.). Chemical Synthesis Database. Retrieved December 31, 2025, from https://www.chemsynthesis.com/base/chemical-structure-1893415-77-4.html
  • Azaindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved December 31, 2025, from https://www.organic-chemistry.org/namedreactions/azaindole-synthesis.shtm
  • The preparation method of 5-nitroindole-2-carboxylic acid. (2009).
  • Pyrrole. (n.d.). In Wikipedia. Retrieved December 31, 2025, from https://en.wikipedia.org/wiki/Pyrrole
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. Retrieved December 31, 2025, from https://rosdok.uni-rostock.de/handle/20.500.11938/15003
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2021). Molecules, 26(15), 4474.
  • Ethyl (3R,8aR)-5-(4-nitrophenyl)-3-phenyl-2,3,8,8a-tetrahydro-7H-oxazolo[3,2-a]pyridine-6-carboxylate. (n.d.). PubChem. Retrieved December 31, 2025, from https://pubchem.ncbi.nlm.nih.gov/compound/121244766
  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. (2023). Bulletin of the Chemical Society of Ethiopia, 37(4), 983-994.
  • ethyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. (n.d.). Parchem. Retrieved December 31, 2025, from https://www.parchem.
  • Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride. (n.d.). BLDpharm. Retrieved December 31, 2025, from https://www.bldpharm.com/products/1211505-59-7.html

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in Modern Drug Discovery

The compound this compound belongs to the pyrrolopyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a range of biologically active molecules. The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a key structural motif in compounds developed as inhibitors for various enzymes, including phosphodiesterase 4B (PDE4B).[1] The introduction of a nitro group and a carboxylic acid moiety to this scaffold is anticipated to modulate its electronic and steric properties, thereby influencing its biological activity and pharmacokinetic profile.

A thorough understanding of the physicochemical properties of novel chemical entities is paramount in the early stages of drug discovery and development.[2][3][4] Properties such as the acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] This guide provides a comprehensive overview of the theoretical considerations and practical experimental protocols for the detailed physicochemical characterization of this compound. While specific experimental data for this exact molecule is not yet publicly available, this document serves as a procedural roadmap for researchers to generate this crucial data.

Acid Dissociation Constant (pKa): A Determinant of In Vivo Behavior

The pKa of a molecule is the pH at which it exists in an equilibrium between its protonated and deprotonated forms.[2] This parameter is a cornerstone of drug design as it dictates the ionization state of a compound at physiological pH, which in turn affects its solubility, permeability across biological membranes, and interaction with its target.[2][3][4] For this compound, the presence of both a carboxylic acid and a pyrrolopyridine ring system suggests at least two ionizable centers. The carboxylic acid is expected to be acidic, while the pyridine nitrogen can exhibit basic properties.

Predicted pKa Values

In the absence of experimental data, computational tools can provide valuable estimates of pKa values.[6][7][] These predictions are based on the analysis of the molecule's structure and comparison to databases of known compounds. For this compound, we can anticipate the following:

  • Acidic pKa: The carboxylic acid group is expected to have a pKa in the range of 2-4, typical for aromatic carboxylic acids. The electron-withdrawing nitro group may slightly lower this value.

  • Basic pKa: The pyridine nitrogen's basicity will be influenced by the fused pyrrole ring and the nitro group. Its pKa is likely to be in the range of 3-5.

Experimental Determination of pKa: UV-Vis Spectrophotometric Titration

A reliable method for determining pKa values is through UV-Vis spectrophotometric titration.[9][10][11][12][13] This technique is particularly useful for compounds that possess a chromophore close to the ionization center, leading to a change in the UV-Vis spectrum upon protonation or deprotonation.[11]

The choice of UV-Vis spectrophotometry is predicated on the conjugated aromatic system of the pyrrolopyridine core, which is expected to exhibit strong UV absorbance.[11] Changes in the electronic distribution upon ionization of the carboxylic acid or protonation of the pyridine nitrogen should lead to measurable shifts in the absorption spectrum. This method is also advantageous as it requires a smaller amount of sample compared to potentiometric titration.[11]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent like DMSO.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength.

  • Sample Preparation: In a 96-well UV-transparent microplate, add a small aliquot of the stock solution to each well containing the different buffer solutions to achieve a final concentration in the low micromolar range.

  • Spectrophotometric Measurement: Measure the UV-Vis absorbance spectrum (e.g., 250-500 nm) for each well using a microplate reader.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change is maximal) against the pH. The pKa value corresponds to the inflection point of the resulting sigmoidal curve.[9]

pKa_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Stock Solution (10 mM in DMSO) C Mix Stock with Buffers in 96-well Plate A->C B Prepare Buffer Solutions (pH 2-12) B->C D Measure UV-Vis Spectra (250-500 nm) C->D E Plot Absorbance vs. pH D->E F Determine Inflection Point (pKa) E->F

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Lipophilicity (logP/logD): A Key to Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical physicochemical parameter that describes a compound's ability to partition between a lipid and an aqueous phase.[14] It is a major determinant of a drug's ability to cross cell membranes, its binding to plasma proteins, and its overall ADME properties.[14][15] LogP refers to the partition of the neutral species, while logD is pH-dependent and accounts for both neutral and ionized forms.[16]

Predicted logP Value

Computational methods can provide an estimated logP value.[7][] For this compound, the presence of the polar carboxylic acid and nitro groups will decrease its lipophilicity, while the aromatic core contributes to it. A predicted logP value would likely be in the range of 1 to 3.

Experimental Determination of logD: The Shake-Flask Method

The "gold standard" for experimental logP/logD determination is the shake-flask method.[17][18][19] This method directly measures the partitioning of a compound between n-octanol (simulating the lipid phase) and an aqueous buffer at a specific pH (typically physiological pH 7.4 for logD).[17][20]

The choice of the shake-flask method provides a direct and reliable measure of the compound's distribution behavior.[18][19] Using a buffered aqueous phase at pH 7.4 is crucial for determining the logD, which is more physiologically relevant for ionizable compounds like the one .[17]

  • Pre-saturation of Solvents: Pre-saturate n-octanol with the aqueous buffer (pH 7.4) and the aqueous buffer with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Preparation of Test Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.

  • Equilibration: Shake the vial for a set period (e.g., 2 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample both the n-octanol and aqueous phases and determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate the logD using the formula: logD = log10([Concentration in n-octanol] / [Concentration in aqueous phase]).

logD_Determination_Workflow cluster_prep Preparation cluster_partition Partitioning & Equilibration cluster_analysis Analysis A Pre-saturate n-octanol and Aqueous Buffer C Mix Stock with Pre-saturated Solvents A->C B Prepare Compound Stock Solution B->C D Shake to Equilibrate C->D E Centrifuge to Separate Phases D->E F Sample Both Phases E->F G Quantify by HPLC-UV F->G H Calculate logD G->H

Caption: Workflow for logD determination using the shake-flask method.

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.[21] It is a fundamental property for drug candidates, as a compound must be in solution to be absorbed from the gastrointestinal tract and to be formulated for parenteral administration.[22][23][24][25] Poor aqueous solubility is a major hurdle in drug development.[24][25]

Predicted Solubility

Computational models can estimate the intrinsic solubility of a molecule.[7][] The presence of the polar carboxylic acid and nitro groups is expected to enhance the aqueous solubility of this compound compared to the unsubstituted parent heterocycle. However, the planar aromatic system can contribute to poor solubility due to strong crystal lattice energy.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for lead optimization and formulation development.[26][27][28][29][30] The shake-flask method is commonly employed for its determination.[28]

The thermodynamic solubility assay is chosen to determine the equilibrium concentration of the compound in a saturated solution, providing a definitive value for its solubility under specific conditions.[26] Using a phosphate buffer at a physiologically relevant pH allows for the assessment of solubility under conditions that mimic the in vivo environment.

  • Sample Preparation: Accurately weigh an excess amount of solid this compound into a vial.

  • Addition of Solvent: Add a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

  • Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[26]

  • Separation of Undissolved Solid: Filter the suspension or centrifuge it at high speed to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the compound in the clear supernatant/filtrate using a validated analytical method such as HPLC-UV.

  • Result Reporting: The determined concentration is reported as the thermodynamic solubility in units such as µg/mL or µM.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solid Compound to Vial B Add Aqueous Buffer A->B C Shake for 24h at Constant Temp. B->C D Filter or Centrifuge to Remove Solid C->D E Quantify Supernatant by HPLC-UV D->E F Report Solubility E->F

Caption: Workflow for thermodynamic solubility determination.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and the methodologies for their determination.

Physicochemical PropertyPredicted Range/ValueRecommended Experimental MethodImportance in Drug Discovery
pKa (acidic) 2 - 4UV-Vis Spectrophotometric TitrationGoverns ionization state, solubility, and membrane permeability.[2][3][4]
pKa (basic) 3 - 5UV-Vis Spectrophotometric TitrationInfluences interactions with biological targets and ADME properties.[4][5]
logP/logD 1 - 3Shake-Flask MethodKey indicator of lipophilicity, affecting absorption and distribution.[14][15]
Aqueous Solubility To be determinedThermodynamic Shake-Flask MethodEssential for absorption and formulation development.[22][23][24][25]

Conclusion

The systematic characterization of the physicochemical properties of this compound is a critical step in assessing its potential as a drug candidate. This guide has outlined the theoretical importance and provided detailed, field-proven protocols for the experimental determination of its pKa, logD, and aqueous solubility. The generation of this data will enable a more informed decision-making process in the subsequent stages of drug discovery and development, ultimately contributing to the design of safer and more effective medicines.

References

  • How to measure pKa by UV-vis spectrophotometry. Chemagination. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • What is pKa and how is it used in drug development? Pion Inc. (2023-12-13). [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. (2022-07-16). [Link]

  • The Significance of Acid/Base Properties in Drug Discovery. PMC - PubMed Central. [Link]

  • Streamline pKa Value Determination Using Automated UV/Vis-Titration. Mettler Toledo. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IDEAS/RePEc. [Link]

  • Aqueous drug solubility: Significance and symbolism. ScienceDirect. (2025-07-09). [Link]

  • The pKa Distribution of Drugs: Application to Drug Discovery. PMC - NIH. (2007-09-17). [Link]

  • LogP / LogD shake-flask method. Protocols.io. (2024-09-23). [Link]

  • Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. ResearchGate. [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. NIH. [Link]

  • Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Computational methods for predicting properties. ProtoQSAR. [Link]

  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [Link]

  • Determination of pKa Using UV-VIS Spectrophotometry. Prezi. (2025-11-19). [Link]

  • In-vitro Thermodynamic Solubility. Protocols.io. (2025-08-03). [Link]

  • Software for the prediction of physicochemical properties. ResearchGate. [Link]

  • Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California. [Link]

  • Thermodynamic Solubility Assay. Domainex. [Link]

  • LogP – Knowledge and References. Taylor & Francis. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. (2022-08-25). [Link]

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. (2021-07-05). [Link]

  • (PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]

  • Drug solubility: importance and enhancement techniques. PubMed. [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. (2019-01-30). [Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. (2024-01-06). [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • Thermodynamic Solubility Assay. Evotec. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. [Link]

  • pKa Data Compiled by R. Williams. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation of some Pyridine Carboxamide and Pyrrolo[3,4-B]Pyridine-5,7-Dione Derivatives. Hilaris Publisher. [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [Link]

Sources

The Biological Versatility of 5-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purines and indoles allows it to interact with a wide array of biological targets, particularly protein kinases. The strategic placement of a nitrogen atom in the six-membered ring enhances its hydrogen bonding capabilities and modulates its physicochemical properties, often leading to improved drug-like characteristics compared to its indole counterpart.

This guide focuses on a specific, yet under-explored derivative: 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid . The introduction of a nitro group at the 5-position and a carboxylic acid at the 2-position is not arbitrary. The nitro group, a potent electron-withdrawing moiety, is known to enhance the biological activity of various heterocyclic compounds, contributing to antimicrobial and anticancer effects.[1][2] The carboxylic acid group provides a key interaction point, capable of forming strong hydrogen bonds or salt bridges with amino acid residues in target proteins, and serves as a handle for further chemical modification to optimize potency and pharmacokinetic profiles.

While direct, extensive research on this specific molecule is nascent, this guide will synthesize data from closely related analogues to build a strong scientific case for its potential biological activities. We will delve into its probable anticancer, antimicrobial, and kinase inhibitory properties, providing field-proven experimental protocols to empower researchers in their investigation of this promising compound.

Anticipated Biological Activity Profile

Based on the extensive literature on substituted 7-azaindole and 5-nitroindole derivatives, we can hypothesize a strong potential for this compound in several therapeutic areas.

Anticancer Activity: A Multi-Faceted Approach

The 7-azaindole core is a cornerstone of many anticancer agents.[3][4][5] The addition of a nitro group suggests several potential mechanisms of action against cancer cells.

Plausible Mechanisms of Action:

  • Kinase Inhibition: As will be discussed in a dedicated section, the 7-azaindole scaffold is a potent hinge-binder for many protein kinases implicated in cancer, such as FGFR, Erk5, and TNIK.[4][6][7]

  • DNA Intercalation and Damage: Nitroaromatic compounds can undergo bioreduction in hypoxic tumor environments to form reactive nitroso and hydroxylamine intermediates, which can induce DNA damage and apoptosis.

  • G-Quadruplex Stabilization: Derivatives of 5-nitroindole have been shown to bind and stabilize G-quadruplex structures in the promoter regions of oncogenes like c-Myc, leading to the downregulation of its expression and cell cycle arrest.[8]

  • PARP Inhibition: The 7-azaindole structure has been identified as a scaffold for Poly (ADP-ribose) polymerase (PARP) inhibitors, which are effective in cancers with BRCA1/2 mutations.[3]

Quantitative Data from Related Compounds:

To provide a tangible reference for researchers, the following table summarizes the cytotoxic activity of various 7-azaindole derivatives against common cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
7-Azaindole Derivative (7-AID)HeLa (Cervical Carcinoma)16.96[9]
7-Azaindole Derivative (7-AID)MCF-7 (Breast Cancer)14.12[9]
7-Azaindole Derivative (7-AID)MDA-MB-231 (Breast Cancer)12.69[9]
Novel 7-Azaindole DerivativeA549 (Lung Cancer)4.56[4]
7-Azaindole AnalogMCF-7 (Breast Cancer)15.56[3]
Experimental Protocol: Assessing In Vitro Cytotoxicity using MTT Assay

This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC50) of the target compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9][10]

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HeLa) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Trypsinize and count the cells. Seed 5 x 10³ cells per well in 100 µL of media into a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: After 24 hours, remove the old media and add 100 µL of the media containing the various compound concentrations to the respective wells. Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: A New Frontier

The pyrrolopyridine scaffold has been increasingly recognized for its antibacterial properties.[11][12] The presence of a nitro group is a well-established pharmacophore in antimicrobial drugs (e.g., nitrofurantoin, metronidazole), often acting as a prodrug that, upon reduction by microbial nitroreductases, generates cytotoxic radicals. The combination of these two features in this compound makes it a compelling candidate for antimicrobial drug discovery.

Plausible Mechanisms of Action:

  • Inhibition of Essential Enzymes: The compound could inhibit key bacterial enzymes involved in DNA replication (DNA gyrase), cell wall synthesis, or metabolic pathways.

  • Oxidative Stress Induction: Intracellular reduction of the nitro group can lead to the formation of reactive nitrogen species, causing damage to DNA, proteins, and lipids, ultimately leading to bacterial cell death.

  • Disruption of Cell Membrane Integrity: The planar aromatic structure may allow for intercalation into the bacterial cell membrane, disrupting its function.

Data from Related Compounds:

Studies on nitro-pyrrolomycins have shown that the introduction of a nitro group can significantly improve the minimal bactericidal concentration (MBC) against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) pathogens.[1][2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Principle: The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Bacterial Strains: Use standard reference strains such as Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213).

  • Culture Preparation: Inoculate a single colony of each bacterium into Mueller-Hinton Broth (MHB). Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in MHB in a 96-well plate, typically ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL and add 50 µL to each well of the 96-well plate containing the compound dilutions.

  • Controls: Include a positive control (wells with bacteria and no compound) and a negative control (wells with media only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Kinase Inhibition: Targeting the ATP-Binding Site

The 7-azaindole scaffold is a highly effective "hinge-binding" motif for protein kinases.[13] It mimics the adenine ring of ATP, forming crucial hydrogen bonds with the kinase hinge region. This makes this compound a prime candidate for a kinase inhibitor. The carboxylic acid at the C2 position can form additional interactions, while the nitro group at C5 can occupy a nearby pocket, potentially enhancing potency and selectivity.[6][14]

Plausible Targets:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driver in many cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent FGFR inhibitory activity.[6][14][15]

  • Traf2 and Nck-interacting kinase (TNIK): This kinase is implicated in colorectal cancer, and the 1H-pyrrolo[2,3-b]pyridine scaffold has yielded inhibitors with IC50 values in the nanomolar range.[7]

  • Janus Kinases (JAKs): Specifically JAK3, which is involved in immune responses. The 1H-pyrrolo[2,3-b]pyridine core has been used to develop potent and selective JAK3 inhibitors.[13]

Visualization of a Putative Kinase Inhibition Mechanism:

G cluster_kinase Kinase ATP Binding Site cluster_inhibitor 5-Nitro-7-Azaindole-2-Carboxylic Acid hinge_residue Hinge Region (e.g., Ala, Glu) gatekeeper Gatekeeper Residue inhibitor 7-Azaindole Core C2-COOH C5-NO2 d_loop DFG Motif (Activation Loop) hydrophobic_pocket Hydrophobic Pocket inhibitor:f0->hinge_residue H-Bonds (Key Interaction) inhibitor:f1->d_loop H-Bond / Salt Bridge inhibitor:f2->hydrophobic_pocket Van der Waals

Caption: Putative binding mode of the title compound in a kinase active site.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is proportional to the kinase activity, and a decrease in signal indicates inhibition.[16]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer, ATP solution, and the specific kinase and its substrate according to the manufacturer's protocol (e.g., Promega).

  • Compound Preparation: Perform serial dilutions of the test compound in kinase buffer containing DMSO.

  • Kinase Reaction: In a 384-well plate, add 2 µL of the test compound dilution, 2 µL of the kinase/substrate mixture, and initiate the reaction by adding 2 µL of ATP solution.

  • Incubation: Incubate the reaction at 30°C for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 6 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 12 µL of Kinase Detection Reagent to convert the generated ADP to ATP and trigger a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Synthetic Strategy: A Hypothetical Pathway

G A 2-amino-3-bromo-5-nitropyridine C Intermediate (Sonogashira Coupling) A->C Pd catalyst, Cu(I), base B Ethyl 2-butynoate B->C D Cyclization (e.g., Base-catalyzed) C->D E Ethyl 5-nitro-1H-pyrrolo[2,3-b]pyridine- 2-carboxylate D->E F Hydrolysis (e.g., NaOH, H2O/EtOH) E->F G 5-nitro-1H-pyrrolo[2,3-b]pyridine- 2-carboxylic acid F->G

Caption: A potential synthetic route to the target compound.

Conclusion and Future Directions

This compound stands at the intersection of several validated pharmacophores. The convergence of the privileged 7-azaindole scaffold with a bio-active nitro group and a strategically placed carboxylic acid creates a molecule with immense, albeit largely unexplored, therapeutic potential. The evidence from analogous compounds strongly suggests promising anticancer, antimicrobial, and kinase inhibitory activities.

This technical guide provides a foundational framework for researchers and drug development professionals to unlock the potential of this molecule. The detailed, field-tested protocols for synthesis and biological evaluation are designed to be immediately applicable, enabling the systematic investigation required to translate this promising chemical entity into a lead compound for future therapeutic development. The next critical steps will involve the synthesis of the compound and its analogues, followed by rigorous in vitro and in vivo testing to validate these well-founded hypotheses.

References

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (URL: [Link])

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. (URL: [Link])

  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Molecular Diversity. (URL: [Link])

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry. (URL: [Link])

  • New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. Antibiotics, 9(6), 292. (URL: [Link])

  • Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry Letters, 103, 129705. (URL: [Link])

  • Azaindole Therapeutic Agents. Molecules, 25(21), 5202. (URL: [Link])

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(30), 18451-18464. (URL: [Link])

  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Molecular Diversity. (URL: [Link])

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 28(19), 6950. (URL: [Link])

  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Molecular Biology Reports, 49(11), 10565-10580. (URL: [Link])

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(30), 18451-18464. (URL: [Link])

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 20(8), 13746-13761. (URL: [Link])

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1436-1442. (URL: [Link])

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(22), 16487. (URL: [Link])

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 356-364. (URL: [Link])

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. (URL: [Link])

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. (URL: [Link])

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 25(18), 4114. (URL: [Link])

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. (URL: [Link])

Sources

An In-Depth Technical Guide to the Synthesis of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a cornerstone scaffold in modern medicinal chemistry. Its unique electronic properties and ability to serve as a bioisostere for indole have cemented its role in the development of a multitude of therapeutic agents, particularly in the realm of kinase inhibitors. The introduction of a nitro group at the 5-position and a carboxylic acid moiety at the 2-position further functionalizes this privileged core, opening avenues for the creation of novel drug candidates with enhanced potency and selectivity. This guide provides a comprehensive overview of the synthetic strategies for preparing 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid and its derivatives, offering field-proven insights into the causality behind experimental choices and self-validating protocols.

Strategic Importance of the 5-nitro-7-azaindole-2-carboxylic Acid Scaffold

The 7-azaindole nucleus is a recurring motif in a variety of biologically active compounds. The pyridine nitrogen introduces a hydrogen bond acceptor, which can be crucial for molecular recognition at the target protein. The pyrrole NH group, on the other hand, acts as a hydrogen bond donor. This dual electronic nature makes the 7-azaindole scaffold a versatile pharmacophore.

The strategic incorporation of a nitro group at the 5-position serves multiple purposes. As a potent electron-withdrawing group, it significantly modulates the electronic landscape of the bicyclic system, influencing the acidity of the pyrrole NH and the reactivity of the entire ring. This can lead to altered binding affinities and pharmacokinetic profiles of the resulting drug molecules. Furthermore, the nitro group can act as a handle for further chemical transformations, such as reduction to an amino group, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

The carboxylic acid functionality at the 2-position provides a key site for derivatization. It can be readily converted into a wide range of functional groups, including esters, amides, and ketones, allowing for the fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability. This position is often crucial for establishing key interactions within the active site of a target protein.

Core Synthetic Strategies: A Multi-pronged Approach

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route will often depend on the availability of starting materials, desired scale of synthesis, and the need for specific substitution patterns in the final derivatives.

A logical and commonly employed strategy involves a convergent synthesis, wherein the 5-nitro-7-azaindole core is first constructed, followed by the introduction of the carboxylic acid functionality at the C2 position.

Pathway 1: Synthesis of the 5-nitro-7-azaindole Core

A robust and scalable synthesis of the 5-nitro-7-azaindole core is paramount. While classical methods often involve the nitration of 7-azaindoline, these approaches can suffer from safety concerns and the formation of undesired isomers. A more contemporary and safer approach involves a metal-free cycloisomerization strategy.[1]

Synthesis of 5-nitro-7-azaindole start Substituted Pyridine intermediate1 Alkyne Intermediate start->intermediate1 Multi-step synthesis final_product 5-nitro-7-azaindole intermediate1->final_product Metal-free cycloisomerization

Caption: A generalized metal-free pathway to the 5-nitro-7-azaindole core.

Pathway 2: Introduction of the Carboxylic Acid Functionality at C2

With the 5-nitro-7-azaindole core in hand, the next critical step is the introduction of the carboxylic acid group at the C2 position. The electron-withdrawing nature of the nitro group at C5 deactivates the ring towards electrophilic substitution, making direct carboxylation challenging. Therefore, indirect methods are generally preferred.

Method A: Formylation followed by Oxidation

A two-step approach involving initial formylation of the 7-azaindole ring followed by oxidation of the resulting aldehyde is a viable strategy.

  • Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] While the 5-nitro-7-azaindole is electron-deficient, the pyrrole ring retains sufficient nucleophilicity to undergo formylation, typically at the C3 position. However, by carefully controlling the reaction conditions and potentially using a protecting group on the pyrrole nitrogen, formylation at the C2 position can be achieved.

  • Oxidation of the Aldehyde: The resulting 2-formyl-5-nitro-7-azaindole can be oxidized to the corresponding carboxylic acid using a variety of standard oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Formylation-Oxidation Pathway start 5-nitro-7-azaindole intermediate 2-formyl-5-nitro-7-azaindole start->intermediate Vilsmeier-Haack Formylation final_product This compound intermediate->final_product Oxidation

Caption: C2-Carboxylation via a formylation-oxidation sequence.

Method B: Synthesis and Hydrolysis of a C2-Ester Precursor

A more direct and often higher-yielding approach involves the synthesis of an ester derivative at the C2 position, followed by hydrolysis to the carboxylic acid. The commercial availability of ethyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate suggests this is a well-established route.

The synthesis of this ester can be achieved through various methods, including the condensation of a suitably substituted pyridine precursor with a three-carbon building block that already contains the ester functionality.

Protocol: Hydrolysis of Ethyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

This protocol is adapted from a similar transformation on a related 7-azaindole derivative.[5]

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
Ethyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate690631-94-8235.201.0 g4.25 mmol
Sodium Hydroxide (NaOH)1310-73-240.000.34 g8.50 mmol
Methanol (MeOH)67-56-132.0420 mL-
Water (H₂O)7732-18-518.025 mL-
Hydrochloric Acid (HCl), 1M7647-01-036.46As needed-
Ethyl Acetate (EtOAc)141-78-688.11As needed-
BrineN/AN/AAs needed-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-

Procedure:

  • To a solution of ethyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 g, 4.25 mmol) in methanol (20 mL) is added a solution of sodium hydroxide (0.34 g, 8.50 mmol) in water (5 mL).

  • The reaction mixture is stirred at room temperature for 12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the methanol is removed under reduced pressure.

  • The aqueous residue is diluted with water and acidified to pH 3-4 with 1M hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford this compound as a solid.

  • If a precipitate does not form, the aqueous layer can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

Derivatization of this compound

The carboxylic acid is a versatile handle for the synthesis of a wide array of derivatives. Standard peptide coupling conditions can be employed to generate a library of amides, which are often key for modulating the biological activity and pharmacokinetic properties of the final compounds.

Derivatization start This compound amide Amide Derivatives start->amide Amide Coupling (e.g., T3P, DIPEA) ester Ester Derivatives start->ester Esterification (e.g., Fischer) other Other Derivatives start->other Various Transformations

Caption: Derivatization pathways from the core carboxylic acid.

Conclusion and Future Perspectives

The synthesis of this compound and its derivatives provides a rich platform for the discovery of novel therapeutic agents. The strategic combination of the 7-azaindole scaffold with a 5-nitro substituent and a C2-carboxylic acid handle offers a powerful approach to modulate the biological and physicochemical properties of drug candidates. The synthetic routes outlined in this guide, particularly the hydrolysis of the corresponding ethyl ester, represent reliable and scalable methods for accessing this important building block. As our understanding of the chemical biology of various disease targets continues to grow, the demand for novel, highly functionalized heterocyclic scaffolds like the one discussed herein will undoubtedly increase, paving the way for the development of the next generation of precision medicines.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Reimer–Tiemann reaction. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Omega, 2018, 3(11), 15635-15639. [Link]

  • Hojnik, C. (2014). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines (Master's thesis, Graz University of Technology). [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 2019, 10(12), 1668-1674. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a key heterocyclic compound with significant interest in medicinal chemistry and drug development. As a derivative of the 7-azaindole scaffold, its structural elucidation is paramount for understanding its chemical behavior and potential as a therapeutic agent.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Molecular Structure and Spectroscopic Overview

This compound possesses a rigid bicyclic core, featuring a pyrrole ring fused to a pyridine ring. The electron-withdrawing nature of the nitro group at the C5 position and the carboxylic acid at the C2 position significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures. Understanding these influences is key to interpreting the data accurately.

Molecular_Structure mol <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'CELLPADDING='4'><TR><TDCOLSPAN='3'BGCOLOR='#4285F4'><FONTCOLOR='#FFFFFF'>5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acidFONT>TD>TR><TR><TD><IMGSRC='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=14050218&t=l' />TD><TDCOLSPAN='2'><TABLEBORDER='0'CELLBORDER='0'CELLSPACING='2'><TR><TDALIGN='LEFT'>Formula:TD><TDALIGN='LEFT'>C₈H₅N₃O₄TD>TR><TR><TDALIGN='LEFT'>MW:TD><TDALIGN='LEFT'>207.14 g/molTD>TR><TR><TDALIGN='LEFT'>Core:TD><TDALIGN='LEFT'>7-AzaindoleTD>TR>TABLE>TD>TR>TABLE>

Caption: Molecular structure and key properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide distinct and interpretable signals.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the exchangeable protons of the carboxylic acid and the pyrrole N-H. The electron-withdrawing nitro group will significantly deshield protons on the pyridine ring.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonPredicted Shift (ppm)MultiplicityCoupling Constants (Hz)Rationale
COOH~13.0broad singlet-The acidic proton of a carboxylic acid typically appears at a very downfield chemical shift and is often broad due to hydrogen bonding and exchange.[3]
N-H~12.0broad singlet-The pyrrole N-H proton is also acidic and will appear as a broad signal at a downfield shift.
H4~8.9doubletJ ≈ 2.5 HzThis proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding. It will be coupled to H6.
H6~8.4doubletJ ≈ 2.5 HzThis proton is meta to the nitro group and will be coupled to H4.
H3~7.2singlet-The proton on the pyrrole ring is expected to be a singlet in this substituted system.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

CarbonPredicted Shift (ppm)Rationale
C=O~165The carbonyl carbon of the carboxylic acid is expected in this region.[4]
C5~148This carbon is directly attached to the nitro group, causing a significant downfield shift.
C7a~145A quaternary carbon at the ring junction.
C4~135Aromatic carbon deshielded by the adjacent nitro group.
C2~130Carbon attached to the carboxylic acid group.
C3a~125Quaternary carbon at the ring junction.
C6~120Aromatic carbon on the pyridine ring.
C3~110Carbon on the pyrrole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid and the nitro group.

Table 3: Characteristic IR Absorptions

Functional GroupWavenumber (cm⁻¹)IntensityDescription
O-H (Carboxylic Acid)3300-2500Strong, BroadThis very broad absorption is a hallmark of a hydrogen-bonded carboxylic acid.[4][5]
N-H (Pyrrole)~3100MediumN-H stretching vibration.
C-H (Aromatic)~3000MediumStretching vibrations of the aromatic C-H bonds.
C=O (Carboxylic Acid)1720-1700StrongCarbonyl stretch of the carboxylic acid, typically around 1710 cm⁻¹ for a dimeric acid.[4]
N-O (Nitro group)1550-1500 & 1350-1300StrongAsymmetric and symmetric stretching vibrations of the NO₂ group, respectively.
C=C, C=N (Aromatic)1600-1450Medium-StrongRing stretching vibrations of the pyrrolo-pyridine core.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, electrospray ionization (ESI) would be a suitable technique.

Expected Fragmentation Pattern (ESI-MS):

  • Molecular Ion (M+H)⁺: The protonated molecule is expected at m/z 208.

  • Key Fragments:

    • Loss of H₂O (m/z 190): Dehydration is a common fragmentation pathway for carboxylic acids.

    • Loss of CO₂ (m/z 163): Decarboxylation of the molecular ion.

    • Loss of NO₂ (m/z 162): Cleavage of the nitro group.

MS_Fragmentation M [M+H]⁺ m/z 208 F1 [M+H - H₂O]⁺ m/z 190 M->F1 - H₂O F2 [M+H - CO₂]⁺ m/z 163 M->F2 - CO₂ F3 [M+H - NO₂]⁺ m/z 162 M->F3 - NO₂

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal resolution.[6]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation: Use the solid sample directly with an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.[6]

  • Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

Conclusion

The spectroscopic characterization of this compound is crucial for its identification and for quality control in synthetic applications. The predicted NMR, IR, and MS data presented in this guide provide a comprehensive reference for researchers working with this compound and other related 7-azaindole derivatives. The interplay of the electron-withdrawing nitro and carboxylic acid groups on the pyrrolo-pyridine core results in a unique and identifiable set of spectroscopic features.

References

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of California, Los Angeles. Available at: [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid: A Keystone for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the synthesis, potential crystallographic features, and significance of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a molecule of considerable interest to researchers, scientists, and professionals in drug development. As of the writing of this guide, the definitive crystal structure of this compound has not been reported in publicly accessible databases. Therefore, this document outlines a robust methodology for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction, based on established principles and data from analogous structures.

Introduction: The Significance of the 7-Azaindole Scaffold

This compound belongs to the 7-azaindole class of heterocyclic compounds. The 7-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic a purine bioisostere, enabling it to form key hydrogen bonding interactions with biological targets. This has led to its incorporation into numerous clinically successful drugs, particularly kinase inhibitors.[1][2] The pyridine nitrogen and the pyrrole N-H group of the 7-azaindole core can act as both a hydrogen bond acceptor and donor, respectively, allowing for strong and specific binding to the hinge region of kinases.[1][2]

The introduction of a nitro group at the 5-position and a carboxylic acid at the 2-position of the 7-azaindole scaffold is anticipated to significantly influence the molecule's electronic properties, solubility, and intermolecular interactions. The nitro group is a strong electron-withdrawing group, which can modulate the acidity of the pyrrole N-H and the basicity of the pyridine nitrogen.[3] The carboxylic acid provides a key site for hydrogen bonding and potential salt formation, which is critical for tuning the physicochemical properties of a drug candidate. Understanding the precise three-dimensional arrangement of these functional groups in a crystalline solid is paramount for rational drug design and the development of new therapeutics.

Synthesis and Purification

A plausible synthetic route to this compound can be adapted from established methods for related 7-azaindole derivatives, such as the Hemetsberger–Knittel indole synthesis.[4] A proposed synthetic pathway is outlined below.

Synthesis_Workflow A 2-amino-3-iodo-5-nitropyridine C Condensation A->C B Pyruvic acid B->C D Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate C->D Cyclization E Hydrolysis D->E NaOH, MeOH/H2O F This compound E->F Acidification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

    • In a round-bottom flask, dissolve 2-amino-3-iodo-5-nitropyridine in a suitable solvent such as dimethylformamide (DMF).

    • Add pyruvic acid and a palladium catalyst, for instance, Pd(OAc)2, along with a suitable ligand like BINAP.

    • Add a base, for example, cesium carbonate.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically between 80-120 °C for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Hydrolysis to this compound.

    • Dissolve the purified methyl ester in a mixture of methanol and water.

    • Add an excess of a base, such as sodium hydroxide or lithium hydroxide.

    • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., dichloromethane) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with a dilute acid, such as 1M HCl.

    • The carboxylic acid product should precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Crystallization and Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is the most critical step for determining the crystal structure.

Experimental Protocol: Crystallization

A variety of crystallization techniques should be explored to obtain single crystals suitable for X-ray diffraction.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): In a sealed container, a concentrated solution of the compound in a volatile solvent is allowed to equilibrate with a less-soluble "anti-solvent." This gradual change in solvent composition can promote crystal growth.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and then slowly cool it to room temperature or below.

Crystallization_Workflow cluster_prep Sample Preparation cluster_methods Crystallization Methods cluster_outcome Outcome A Purified Compound B Solvent Screening A->B C Slow Evaporation B->C D Vapor Diffusion B->D E Cooling B->E F Single Crystals C->F D->F E->F

Caption: General workflow for the crystallization of the title compound.

Methodology: Single-Crystal X-ray Diffraction
  • A suitable single crystal is mounted on a goniometer.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

  • X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • The collected data are processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Predicted Structural Features and Intermolecular Interactions

Based on the molecular structure of this compound, several key intermolecular interactions are anticipated to govern its crystal packing. These interactions are crucial for understanding the solid-state properties of the material.

Table 1: Predicted Intermolecular Interactions

Interaction TypeDonorAcceptorSignificance
Hydrogen BondCarboxylic acid O-HCarboxylic acid C=O or Pyridine NFormation of dimeric synthons is highly probable.
Hydrogen BondPyrrole N-HNitro O or Carboxylic acid C=OContributes to the formation of extended networks.
π-π StackingPyrrolo[2,3-b]pyridine ringsPyrrolo[2,3-b]pyridine ringsLikely to influence crystal packing and density.
C-H···O InteractionsAromatic C-HNitro O or Carboxylic acid C=OWeaker interactions that contribute to overall crystal stability.

The formation of a carboxylic acid dimer via strong O-H···O hydrogen bonds is a very common and robust supramolecular synthon. It is highly probable that this compound will exhibit this feature in its crystal structure. Furthermore, the pyrrole N-H is expected to engage in hydrogen bonding with either a nitro oxygen or a pyridine nitrogen of a neighboring molecule, leading to the formation of one-, two-, or three-dimensional networks.

Intermolecular_Interactions A Molecule A B Molecule B A->B O-H···O (Carboxylic Acid Dimer) C Molecule C A->C π-π Stacking B->C N-H···O (Pyrrole to Nitro)

Caption: Predicted intermolecular interactions in the crystal lattice.

Computational Modeling

In the absence of experimental data, Density Functional Theory (DFT) calculations can provide valuable insights into the molecular geometry, electronic properties, and vibrational spectra of the title compound.

Methodology: DFT Calculations

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: B3LYP functional.

  • Basis Set: 6-311++G(d,p) or a similar basis set that includes polarization and diffuse functions.

  • Calculations:

    • Geometry optimization to find the lowest energy conformation of the molecule.

    • Frequency analysis to confirm that the optimized structure is a true minimum on the potential energy surface and to predict the infrared and Raman spectra.

    • Natural Bond Orbital (NBO) analysis to study intramolecular charge transfer and hyperconjugative interactions.

    • Molecular Electrostatic Potential (MEP) mapping to identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Conclusion and Future Outlook

While the definitive crystal structure of this compound remains to be elucidated, this guide provides a comprehensive roadmap for its synthesis, crystallization, and structural analysis. The insights gained from the crystal structure will be invaluable for understanding its solid-state properties and for designing novel drug candidates based on the versatile 7-azaindole scaffold. The predicted intermolecular interactions, particularly the formation of robust hydrogen-bonded synthons, suggest that this molecule has the potential for the development of co-crystals and polymorphs with tailored physicochemical properties. The experimental determination of this crystal structure is a critical next step and is highly encouraged for the advancement of drug discovery programs targeting kinases and other enzymes.

References

  • Echalier, A., Bettayeb, K., Ferandin, Y., et al. (2008). Meriolins (3-(pyrimidin-4-yl)-7-azaindoles): synthesis, kinase inhibitory activity, cellular effects, and structure of a CDK2/cyclin A/meriolin complex. Journal of Medicinal Chemistry, 51(22), 737–751. [Link]

  • Oh, K., et al. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 65(10), 883-889. [Link]

  • Zhang, L., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Medicinal Chemistry Letters, 9(12), 1224-1229. [Link]

  • Gunesdogdu Sagdinc, S., et al. (2021). Single-crystal X-ray structural characterization, Hirshfeld surface analysis, electronic properties, NBO, and NLO calculations and vibrational analysis of the monomeric and dimeric forms of 5-nitro-2-oxindole. New Journal of Chemistry, 45(29), 13035-13051. [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • Leonardi, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 727. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the preclinical in vitro evaluation of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a novel heterocyclic compound with potential therapeutic applications. The unique structural characteristics of this molecule—combining a privileged 1H-pyrrolo[2,3-b]pyridine scaffold, a bioreducible nitro group, and a modulating carboxylic acid moiety—necessitate a multi-faceted evaluation strategy. We present a logical, phased approach beginning with fundamental physicochemical characterization, followed by robust protocols for assessing cytotoxicity and antimicrobial activity. The causality behind experimental choices is emphasized, providing researchers with not only the methodology but also the strategic rationale. This document is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous, self-validating workflow for characterizing novel chemical entities.

Introduction: Deconstructing the Candidate Molecule

The rational evaluation of any new chemical entity begins with a thorough understanding of its structure. This compound is a composite of three key functional domains, each contributing to its hypothetical bioactivity profile.

  • The 1H-pyrrolo[2,3-b]pyridine Core: Also known as 7-azaindole, this scaffold is a well-established "privileged structure" in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including potent inhibition of kinases such as FGFR, JAK3, and PDE4B.[1][2][3][4][5] This core provides a rigid, planar structure ideal for fitting into enzymatic active sites.

  • The 5-Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing moiety that significantly influences the molecule's electronic properties.[6][7] In medicinal chemistry, it is a critical functional group in many antimicrobial agents.[8] Its mechanism often involves intracellular bio-reduction by microbial nitroreductases to form cytotoxic radical species that damage DNA and other vital macromolecules.[8] This feature strongly suggests a potential application as an antimicrobial agent. However, the nitro group is also a "structural alert" associated with potential mutagenicity, making cytotoxicity screening imperative.[9]

  • The 2-Carboxylic Acid Group (-COOH): This functional group imparts acidic properties and significantly influences the compound's polarity, solubility, and pharmacokinetic profile. It provides a handle for salt formation to improve aqueous solubility and can act as a key hydrogen bond donor/acceptor, mediating interactions with biological targets.

Given this structural makeup, a primary hypothesis is that the compound possesses dual-action potential: anticancer activity (via the pyrrolopyridine core's potential for kinase inhibition) and antimicrobial activity (via the nitro group). Our evaluation strategy is designed to test these hypotheses systematically.

Foundational Workflow: A Phased Approach to Evaluation

A successful in vitro evaluation is not a random collection of assays but a logical progression of experiments where the results of one phase inform the next. We propose a three-phase workflow to ensure efficiency and rigor.

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Primary Biological Screening cluster_2 Phase 3: Data Synthesis & Mechanistic Insight P1_Synth Compound Synthesis & Purity Assessment (HPLC, NMR, MS) P1_PhysChem Physicochemical Profiling (Solubility, Stability) P1_Synth->P1_PhysChem P1_Stock Stock Solution Preparation (e.g., in DMSO) P1_PhysChem->P1_Stock P2_Cyto Cytotoxicity Screening (e.g., MTT & LDH Assays) vs. Cancer & Normal Cells P1_Stock->P2_Cyto P2_Anti Antimicrobial Screening (e.g., Broth Microdilution) vs. Bacterial Panel P1_Stock->P2_Anti P3_Data Data Analysis (IC50, MIC Calculation) P2_Cyto->P3_Data P2_Anti->P3_Data P3_Select Determine Selectivity Index (SI = IC50(Normal) / IC50(Cancer)) P3_Data->P3_Select P3_Mech Mechanism of Action (MoA) Hypothesis (e.g., Nitroreductase activation) P3_Select->P3_Mech

Caption: Phased workflow for in vitro evaluation.

Protocol Deep Dive: Cytotoxicity Assessment

The initial evaluation of a compound's therapeutic potential requires a thorough assessment of its cytotoxicity.[10] We employ two distinct assays to provide a more complete picture: one measuring metabolic activity and the other assessing membrane integrity. This dual-assay approach mitigates the risk of compound interference with a single detection method and provides cross-validating data.

MTT Assay: Assessing Metabolic Viability

This colorimetric assay measures the activity of mitochondrial reductase enzymes, which is a proxy for the metabolic activity of viable cells.[11][12]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast adenocarcinoma) and a non-cancerous control cell line (e.g., HEK293 embryonic kidney cells) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a "vehicle control" (e.g., 0.1% DMSO) and a "positive control" (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.[10]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.[11]

LDH Release Assay: Assessing Membrane Integrity

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell lysis.[11][13]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After incubation, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[11]

  • Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[11]

  • LDH Reaction: Add the LDH reaction mixture (containing diaphorase and NAD⁺) according to the manufacturer's instructions and incubate in the dark for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release, corrected for spontaneous release.

Data Presentation: Cytotoxicity Profile

Summarize the calculated IC₅₀ values in a clear, comparative table.

Cell LineCell TypeCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7Breast AdenocarcinomaHypothetical Value15.2 ± 1.8[11]
HEK293Normal KidneyHypothetical ValueHypothetical Value

Protocol Deep Dive: Antimicrobial Susceptibility Testing

The presence of the nitro group strongly warrants an investigation into the compound's antimicrobial properties. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15]

Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar.

Data Presentation: Antimicrobial Activity
Bacterial StrainGram TypeCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureus (ATCC 29213)PositiveHypothetical ValueReference Value
E. coli (ATCC 25922)NegativeHypothetical ValueReference Value
P. aeruginosa (ATCC 27853)NegativeHypothetical ValueReference Value

Investigating the Mechanism of Action (MoA)

A key aspect of modern drug discovery is understanding how a compound works. For this compound, the most probable antimicrobial MoA is through reductive activation of the nitro group.[8]

G Compound Nitro-Compound (Prodrug) CellWall Bacterial Cell Wall Compound->CellWall Nitroreductase Nitroreductase Enzyme CellWall->Nitroreductase Intracellular Accumulation Radical Nitro Anion Radical (Cytotoxic Intermediate) Nitroreductase->Radical e⁻ Reduction DNA Bacterial DNA Radical->DNA Damage DNA Strand Breaks & Covalent Adducts DNA->Damage Covalent Binding & Oxidative Stress Death Cell Death Damage->Death

Caption: Proposed mechanism of bioreductive activation.

This proposed mechanism can be investigated through several advanced assays:

  • Nitroreductase Activity Assay: Using bacterial cell lysates to measure the compound's reduction in the presence of NADH or NADPH.

  • DNA Interaction Assays: Employing techniques like circular dichroism or DNA thermal denaturation studies to observe if the activated compound interacts with and damages DNA.

Conclusion and Strategic Outlook

This technical guide outlines a robust, multi-tiered strategy for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity and antimicrobial potential, researchers can make data-driven decisions. The key deliverable of this workflow is a comprehensive profile of the compound's bioactivity, including its potency (IC₅₀, MIC) and its selectivity. Promising results, such as high potency against target cells and a favorable selectivity index, would provide a strong rationale for advancing the compound to more complex biological models and subsequent lead optimization studies.

References

Strategic Target Identification of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: A Multi-Pronged Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The identification of a small molecule's direct molecular target is a pivotal and often rate-limiting step in drug discovery. It transforms a compound with an interesting phenotype into a valuable tool for dissecting biological pathways and a lead for therapeutic development. This guide provides a comprehensive, technically-grounded strategy for elucidating the molecular target(s) of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a novel compound built upon the privileged 7-azaindole scaffold. We will move beyond a simple listing of techniques to explain the causal logic behind a multi-pronged workflow, integrating computational prediction with robust, self-validating experimental protocols. This document is designed for researchers at the forefront of chemical biology and drug development, offering field-proven insights to navigate the complexities of target deconvolution.

Introduction: The Compound and the Challenge

This compound is a derivative of the 7-azaindole (pyrrolo[2,3-b]pyridine) core. This scaffold is of significant interest in medicinal chemistry, appearing in numerous compounds targeting a range of protein classes, most notably protein kinases and phosphodiesterases.[1][2] The addition of a nitro group at the 5-position and a carboxylic acid at the 2-position creates a unique electronic and structural profile, suggesting that its biological targets may differ from previously characterized analogs.

The fundamental challenge is to identify the specific protein(s) to which this molecule binds and modulates, thereby elucidating its mechanism of action. A successful target identification campaign not only explains a compound's activity but also provides critical information about potential off-targets, which is essential for predicting side effects and optimizing selectivity.[3] This guide outlines a systematic approach, beginning with broad, hypothesis-generating computational methods and progressively narrowing the focus through rigorous experimental validation.[4][5]

The Strategic Workflow: From Hypothesis to Validation

A robust target identification strategy must be logical, efficient, and layered. Each phase should inform the next, building a cohesive and evidence-based case for a specific compound-target interaction. Our proposed workflow integrates computational and experimental arms to maximize the probability of success.

G cluster_0 Phase 1: In Silico Hypothesis Generation cluster_1 Phase 2: Experimental Target Identification & Direct Binding cluster_1a Broad, Unbiased Screening cluster_1b Orthogonal Validation cluster_2 Phase 3: Cellular Target Engagement & Pathway Validation InSilico In Silico Target Prediction (Similarity Search, Docking, Pharmacophore) PutativeTargets List of Putative Targets (Ranked by Score/Confidence) InSilico->PutativeTargets Generates ACMS Affinity Chromatography- Mass Spectrometry (AC-MS) PutativeTargets->ACMS Guides Experiment Design IdentifiedHits Experimentally Identified Hits ACMS->IdentifiedHits Kinobeads Kinobeads Profiling (If Kinase Hypothesis is Strong) Kinobeads->IdentifiedHits TSA Thermal Shift Assay (TSA/DSF) Validates Direct Binding ValidatedBinder Validated Direct Binder TSA->ValidatedBinder DARTS DARTS (Label-Free Alternative) DARTS->ValidatedBinder IdentifiedHits->TSA Prioritizes Candidates for Validation IdentifiedHits->DARTS CETSA Cellular Thermal Shift Assay (CETSA) ValidatedBinder->CETSA Confirms Target Engagement in Cells Genetic Genetic Knockdown/Out (siRNA/CRISPR) ValidatedBinder->Genetic FinalTarget Confirmed Cellular Target CETSA->FinalTarget Genetic->FinalTarget

Caption: A strategic workflow for target identification.

Phase 1: In Silico Target Prediction (Hypothesis Generation)

Before committing to resource-intensive wet-lab experiments, computational methods can rapidly generate a manageable list of high-probability targets.[6][7] This approach leverages vast databases of known compound-target interactions to predict novel ones.[8][9]

Causality: The rationale for starting with in silico methods is twofold: it is cost-effective, and it provides a data-driven foundation for designing subsequent experiments. By identifying potential target classes (e.g., kinases, GPCRs), we can select the most appropriate experimental screening platforms.

Methodology: A consensus approach, using multiple algorithms, is recommended to increase the confidence of predictions.[9]

  • Ligand-Based Similarity Searching: This method operates on the principle that structurally similar molecules often share similar biological targets. The structure of this compound is used to query databases like ChEMBL and PubChem to find known compounds with high structural similarity and annotated targets.

  • Panel Docking / Reverse Screening: Here, the compound's 3D structure is computationally docked against a large library of protein crystal structures.[6] Scoring functions estimate the binding affinity for each protein, allowing for a ranking of potential targets.

  • Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for binding to a specific target. The compound's structure can be screened against a database of pharmacophore models representing thousands of protein targets.[8]

Data Presentation: The outputs from these methods should be consolidated and ranked to prioritize targets for experimental follow-up.

Prediction Method Putative Target Score / Metric Confidence Level Rationale / Known Role of Scaffold
Similarity SearchPhosphodiesterase 4B (PDE4B)Tanimoto: 0.85HighPyrrolopyridine scaffold is a known PDE4B inhibitor.[1]
Panel DockingCyclin-Dependent Kinase 2 (CDK2)Docking Score: -9.5 kcal/molMediumKinases are a common target for this scaffold class.
Panel DockingColony-Stimulating Factor 1 Receptor (CSF1R)Docking Score: -8.9 kcal/molMediumPyrrolopyrimidines (related scaffold) inhibit CSF1R.[2]
PharmacophoreEphrin type-B receptor 6 (EPHB6)Fit Score: 0.92Low-MediumOff-target identified for related inhibitors.[2]

Phase 2: Experimental Identification and Direct Binding Validation

This phase aims to experimentally identify proteins that physically interact with the compound from a complex biological mixture (e.g., cell lysate) and then validate that this interaction is direct and specific.

Affinity-Based Target Identification

The most direct method for fishing out binding partners is affinity chromatography coupled with mass spectrometry (AC-MS).[3][10][11] This technique relies on immobilizing the small molecule to a solid support to selectively capture its target proteins.[12][13]

Causality: AC-MS provides direct physical evidence of a protein-compound interaction. Its primary advantage is the ability to identify targets without prior bias from a complex proteome. The key to a trustworthy experiment lies in the design of the affinity probe and the inclusion of stringent controls.[14]

G cluster_control Crucial Controls Compound Compound of Interest (this compound) Linker Synthesize Affinity Probe (Attach Linker + Tag, e.g., Biotin) Compound->Linker Beads Immobilize Probe on Streptavidin Beads Linker->Beads Lysate Incubate with Cell Lysate Beads->Lysate Wash Stringent Washes (Remove Non-specific Binders) Lysate->Wash Compete Competition Elution (Add excess free compound) Lysate->Compete Parallel Experiment BeadsOnly Beads-Only Control (No Probe) Lysate->BeadsOnly Parallel Experiment Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis (Protein Identification) Elute->MS Analysis Data Analysis vs. Controls (Identify Specific Binders) MS->Analysis Compete->Elute BeadsOnly->Elute

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Experimental Protocol: Affinity Chromatography

  • Probe Synthesis: Design and synthesize an affinity probe. A linker (e.g., a short PEG chain) should be attached to a position on the molecule that is non-essential for its biological activity, as determined by preliminary structure-activity relationship (SAR) studies. The carboxylic acid at the 2-position is a logical attachment point for creating an amide bond to a linker terminating in an amine, which can then be biotinylated.

  • Immobilization: Incubate the biotinylated probe with streptavidin-coated agarose or magnetic beads to create the affinity matrix.

  • Binding: Incubate the affinity matrix with a native cell lysate (e.g., from a cell line where the compound shows a phenotype) for 1-2 hours at 4°C to allow for protein binding.

  • Control Setup (Self-Validation):

    • Competition Control: In a parallel experiment, pre-incubate the lysate with a 100-fold molar excess of the free, unmodified this compound before adding it to the affinity matrix. True targets will preferentially bind the free compound and will be depleted from the final eluate.

    • Negative Control: Use beads without the immobilized probe to identify proteins that bind non-specifically to the matrix itself.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins. This can be done using a denaturing buffer (e.g., SDS-PAGE loading buffer) or, more elegantly, by competition with excess free compound.

  • Analysis: Separate the eluted proteins by SDS-PAGE, and identify the protein bands that are present in the main experiment but absent or significantly reduced in the control lanes by mass spectrometry (LC-MS/MS).

Label-Free Validation: Thermal Shift Assay (TSA)

Once putative targets are identified by AC-MS, it is crucial to validate the direct binding interaction using an orthogonal, label-free method. The Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay (TSA) is an ideal choice.[15][16][17]

Causality: This assay works on the principle that ligand binding stabilizes a protein's tertiary structure, leading to an increase in its melting temperature (Tm).[16][18] It is a direct measure of binding that does not require modification of the compound or protein and is amenable to high-throughput screening.[19]

G cluster_0 Protein Alone cluster_1 Protein + Binding Ligand start_A Folded Protein end_A Unfolded Protein (Hydrophobic Core Exposed) start_A->end_A Heat (Low Tm) Dye Fluorescent Dye (e.g., SYPRO Orange) end_A->Dye Dye Binds, Fluoresces start_B Folded Protein Ligand Bound end_B Unfolded Protein start_B->end_B Heat (High Tm) end_B->Dye Dye Binds, Fluoresces Result Result: ΔTm = Tm(Protein+Ligand) - Tm(Protein) A positive ΔTm indicates binding.

Sources

Methodological & Application

Application Notes and Protocols for the Evaluation of Novel Kinase Inhibitors: A Guide Featuring 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][2] The discovery and characterization of novel kinase inhibitors are therefore of paramount importance in modern drug development. This guide provides a comprehensive overview of the principles and methodologies for evaluating the inhibitory potential of a novel compound, using the hypothetical test article "5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid," a derivative of the 7-azaindole scaffold. While public domain data on this specific compound is limited, its structural similarity to known kinase inhibitors warrants a systematic investigation of its activity.[3][4] This document will detail the necessary biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.

Introduction to Kinase Inhibition and the Test Article

Kinases catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation.[5] This post-translational modification acts as a molecular switch, controlling protein function, localization, and degradation. The human genome encodes over 500 kinases, and their aberrant activity can drive disease progression.[5] Consequently, kinase inhibitors have become a major focus of therapeutic development.

The compound this compound belongs to the pyrrolopyridine class of heterocyclic compounds. The pyrrolo[2,3-b]pyridine (7-azaindole) core is a common scaffold in many kinase inhibitors because it can mimic the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases.[3] The nitro group and carboxylic acid substitutions on this core structure may confer specific binding interactions and properties that could lead to potent and selective kinase inhibition. The following sections outline a strategic workflow for characterizing such a novel compound.

Workflow for Kinase Inhibitor Characterization

A systematic approach is essential to comprehensively evaluate a potential kinase inhibitor. The workflow begins with broad screening in biochemical assays to identify initial kinase targets, followed by more detailed biochemical studies to determine potency and mode of action. Promising compounds are then advanced to cell-based assays to confirm their activity in a physiological context.

G cluster_0 Biochemical Assays (In Vitro) cluster_1 Cell-Based Assays (In Cellulo) A Initial Screening (Large Kinase Panel) B IC50 Determination (Dose-Response) A->B C Mechanism of Action (e.g., ATP Competition) B->C D Target Engagement (e.g., NanoBRET) C->D Advance Promising Compounds E Pathway Inhibition (Phosphorylation Assay) D->E F Functional Cellular Outcome (e.g., Proliferation, Apoptosis) E->F G Lead Optimization F->G

Figure 1: A generalized workflow for the characterization of a novel kinase inhibitor, from initial in vitro screening to cell-based functional assays.

Biochemical Kinase Assays: The First Line of Evaluation

Biochemical assays utilize purified kinase enzymes and substrates to directly measure the catalytic activity of the kinase and the effect of the inhibitor.[6] These assays are crucial for determining if a compound directly interacts with and inhibits the target kinase.

Luminescence-Based Kinase Assays (e.g., ADP-Glo™)

Principle: Luminescence-based assays are a popular choice for their high sensitivity and broad applicability.[7] The ADP-Glo™ Kinase Assay, for example, quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[8] After the kinase reaction, remaining ATP is depleted. Then, the ADP is converted back to ATP, which is used by luciferase to generate a luminescent signal.[8] This signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[5]

Protocol 1: ADP-Glo™ Kinase Assay

  • Kinase Reaction Setup:

    • In a 96-well or 384-well white, opaque plate, prepare a kinase reaction mixture.[9] A typical 10 µL reaction may consist of:

      • 5 µL of kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[9]

      • 1 µL of substrate.

      • 1 µL of the test compound (this compound) at various concentrations (typically a 10-point serial dilution). Use DMSO as a vehicle control.

      • 1 µL of the kinase enzyme.

    • Initiate the reaction by adding 2 µL of ATP solution. The ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the IC50 of ATP-competitive inhibitors.[10]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction, which should be determined in preliminary experiments.[10]

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[8]

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.[8] Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO (vehicle) control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.[9]

Fluorescence Polarization (FP) Based Assays

Principle: FP is a homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule in solution.[11] A small fluorescent molecule (a tracer) tumbles rapidly, resulting in low polarization. When bound to a larger molecule (e.g., an antibody), its tumbling slows, and polarization increases.[12] In a kinase FP assay, a fluorescently labeled phosphopeptide tracer competes with the phosphopeptide produced by the kinase for binding to a phospho-specific antibody.[11][13] As the kinase produces more phosphopeptide, the tracer is displaced from the antibody, leading to a decrease in fluorescence polarization.[14]

Protocol 2: Fluorescence Polarization (FP) Kinase Assay

  • Kinase Reaction:

    • Set up the kinase reaction as described in Protocol 1, using a non-fluorescent peptide substrate.

  • Stopping the Reaction and Detection:

    • After the kinase reaction incubation, add a "Stop/Detection Mix" containing:

      • A phospho-specific antibody.

      • An FP tracer (a fluorescently labeled peptide corresponding to the phosphorylated substrate).

      • EDTA to chelate Mg²⁺ and stop the kinase reaction.

  • Incubation: Incubate at room temperature for 1-2 hours to allow the binding equilibrium to be reached.

  • Data Acquisition: Measure fluorescence polarization on a plate reader equipped with the appropriate filters.

  • Data Analysis: The decrease in polarization is proportional to kinase activity. Calculate IC50 values as described previously.

Homogeneous Time-Resolved Fluorescence (HTRF) Assays

Principle: HTRF is a time-resolved fluorescence resonance energy transfer (TR-FRET) technology that is highly robust for high-throughput screening.[2] In a typical kinase assay format, a biotinylated substrate and a phospho-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) are used.[15] The phosphorylated substrate is detected by an acceptor fluorophore (e.g., XL665) coupled to streptavidin.[16] When the substrate is phosphorylated by the kinase, the donor and acceptor fluorophores are brought into close proximity, allowing for FRET to occur upon excitation of the donor.[17] The resulting signal is proportional to the level of substrate phosphorylation.[15]

G cluster_0 No Kinase Activity (High Polarization) cluster_1 Kinase Activity (Low Polarization) A Fluorescent Tracer B Antibody A->B Binds C Slow Tumbling High Polarization B->C D Unlabeled Phospho-Substrate E Antibody D->E Competes & Binds F Fluorescent Tracer E->F Displaces G Fast Tumbling Low Polarization F->G

Sources

Application Notes and Protocols for the Synthesis of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Amides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Amides in Drug Discovery

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to mimic the indole structure while offering improved physicochemical properties such as enhanced solubility and metabolic stability. The introduction of a nitro group at the 5-position can significantly modulate the electronic properties of the ring system, often enhancing biological activity. Furthermore, the elaboration of the 2-position with a carboxamide functionality provides a versatile handle for tuning potency, selectivity, and pharmacokinetic profiles through the introduction of diverse substituent groups. This application note provides a detailed, field-proven protocol for the synthesis of a library of this compound amides, crucial intermediates for the development of novel therapeutics.

Synthetic Strategy: A Two-Stage Approach

The synthesis of the target amides is approached in a two-stage process. The first stage focuses on the construction of the key intermediate, this compound. The second stage details the amidation of this carboxylic acid with a variety of primary and secondary amines to generate the desired amide library.

G cluster_0 Stage 1: Synthesis of the Carboxylic Acid Intermediate cluster_1 Stage 2: Amidation A Substituted Pyridinecarbaldehyde C Knoevenagel Condensation A->C B Ethyl Azidoacetate B->C D Hemetsberger-Knittel Cyclization C->D E Ester Hydrolysis D->E F This compound E->F G This compound I Amide Coupling G->I H Primary or Secondary Amine (R1R2NH) H->I J Target Amide Library I->J

Figure 1: Overall synthetic workflow for the preparation of this compound amides.

Stage 1: Synthesis of this compound

A robust method for the synthesis of the 7-azaindole-2-carboxylic acid core is the Hemetsberger–Knittel indole synthesis. This approach involves the condensation of a pyridinecarbaldehyde with an azidoacetate, followed by a thermal cyclization. To obtain the desired 5-nitro substitution, the synthesis commences with a commercially available or readily synthesized 2-chloro-5-nitropyridine-4-carbaldehyde.

Protocol 1: Synthesis of Ethyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
  • Knoevenagel Condensation:

    • To a solution of 2-chloro-5-nitropyridine-4-carbaldehyde (1.0 eq) in ethanol, add ethyl azidoacetate (1.1 eq) and a catalytic amount of piperidine (0.1 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product, an α-azidoacrylate intermediate, will precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Hemetsberger-Knittel Cyclization:

    • Suspend the dried α-azidoacrylate intermediate in a high-boiling point solvent such as xylenes or toluene.

    • Heat the mixture to reflux (typically 130-140 °C) for 2-4 hours. The cyclization is accompanied by the evolution of nitrogen gas. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

    • Collect the solid by filtration, wash with a non-polar solvent like hexanes, and dry to afford the crude ethyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Protocol 2: Hydrolysis to this compound
  • Suspend the crude ethyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in a mixture of methanol or ethanol and water.

  • Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 eq).

  • Stir the mixture at room temperature or gently heat to 50-60 °C to facilitate the hydrolysis. Monitor the reaction by TLC.

  • Once the starting ester is consumed, cool the reaction mixture in an ice bath and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.

  • The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water to remove any inorganic salts, and dry under vacuum to yield the pure this compound.

Stage 2: Synthesis of this compound Amides

The amidation of the synthesized carboxylic acid can be achieved using a variety of modern coupling reagents. Propylphosphonic anhydride (T3P®) is an excellent choice as it is effective, and the byproducts are water-soluble, simplifying purification.[1]

Protocol 3: General Amidation Procedure
  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add the desired primary or secondary amine (1.1 eq).

  • Add a suitable base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).

  • Add the coupling reagent. For example, add a 50% solution of T3P® in ethyl acetate (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate or DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the desired amide.

Coupling ReagentAdditive (if necessary)BaseKey Advantages
T3P® NoneDIPEA, TEAWater-soluble byproducts, high yields.
HATU NoneDIPEA, TEAFast reaction times, low racemization.
EDC/HOBt HOBtDIPEA, TEACost-effective, suppresses racemization.[2]
PyBOP NoneDIPEA, TEAEffective for hindered amines.

Table 1: Common Coupling Reagents for Amide Synthesis.

Characterization Data

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectra of 5-nitro-7-azaindole derivatives will show characteristic signals for the aromatic protons. The proton at the 3-position of the pyrrole ring typically appears as a singlet. The protons on the pyridine ring will exhibit characteristic coupling patterns.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectra will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the amide, which typically resonates in the range of 160-175 ppm.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compounds, which provides strong evidence for the elemental composition.

  • Purity Analysis: The purity of the final compounds should be assessed by High-Performance Liquid Chromatography (HPLC).

Troubleshooting and Key Considerations

  • Low Yield in Cyclization: Ensure the α-azidoacrylate intermediate is completely dry before the thermal cyclization. The presence of residual solvent can interfere with the reaction. The reaction temperature is also critical; ensure the solvent is refluxing vigorously.

  • Incomplete Hydrolysis: If the ester hydrolysis is sluggish, increasing the temperature or the amount of base can improve the reaction rate. Ensure the ester is fully dissolved in the solvent system.

  • Side Reactions in Amidation: The use of an excess of the coupling reagent or base can sometimes lead to side reactions. It is important to carefully control the stoichiometry of the reagents. For sensitive substrates, performing the reaction at lower temperatures may be beneficial.

  • Purification Challenges: The polarity of the final amide products can vary significantly depending on the nature of the amine used. A careful selection of the eluent system for column chromatography is crucial for effective purification.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound amides. By following these detailed procedures, researchers in drug discovery and medicinal chemistry can efficiently generate libraries of these valuable compounds for biological evaluation. The strategic use of the Hemetsberger–Knittel synthesis for the core formation and robust amidation conditions ensures a high success rate and adaptability for a wide range of derivatives.

References

  • Ali, H. I., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Medicinal Chemistry Letters, 10(1), 57-62. Available at: [Link]

  • Bhat, P. V., et al. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 19(9), 1282–1285. Available at: [Link]

  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-994. Available at: [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Mao, Z-Y., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers, 9, 2465-2470. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Patel, M., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1545-1551. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 16(6), 814. Available at: [Link]

Sources

Application Notes & Protocols: Cellular Uptake Assays for 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The assessment of a compound's ability to penetrate the cell membrane and accumulate intracellularly is a critical step in drug discovery, directly influencing its pharmacological efficacy and potential toxicity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on methodologies to accurately quantify the cellular uptake of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a representative of the promising 1H-pyrrolo[2,3-b]pyridine scaffold class of inhibitors.[1][2] We present two robust, validated protocols: a primary quantitative method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for precise measurement of intracellular compound concentration, and a secondary qualitative method using fluorescence microscopy for visualizing cellular distribution. The protocols are designed with self-validating systems, including essential controls and normalization procedures, to ensure data integrity and reproducibility.

Guiding Principles: Designing a Robust Cellular Uptake Study

A successful cellular uptake assay is built on a foundation of carefully considered experimental design. The choices made before the first pipette touches a plate will dictate the quality and interpretability of the final data.

Rationale for Assay Selection

For a novel, unlabeled small molecule like this compound, two primary methodologies are recommended, each answering a different biological question.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for accurately quantifying the intracellular concentration of unlabeled small molecules.[3][4] Its high sensitivity and specificity allow for the precise determination of the absolute amount of the compound that has entered the cells, making it the definitive method for dose-response and time-course studies.[5]

  • Fluorescence-Based Methods (Microscopy/Flow Cytometry): These techniques are invaluable for visualizing the compound's subcellular localization and for high-throughput screening.[6][7][8] However, they typically require that the compound is intrinsically fluorescent or has been tagged with a fluorophore. The presence of a nitro group on the target compound may quench intrinsic fluorescence. Therefore, this method is best applied to a fluorescently labeled analog or used to provide qualitative, supportive data.

The Critical Role of the Cellular Model

The choice of cell line is fundamental to the biological relevance of the study.[9][10] Key considerations include:

  • Disease Relevance: Select cell lines that are relevant to the therapeutic indication of the compound. For instance, if investigating an anti-cancer agent, use cell lines derived from the target tumor type.[10]

  • Transporter Expression: The carboxylic acid moiety on the target compound suggests it may be a substrate for cellular transporters (e.g., Organic Anion Transporters). Cell lines should be chosen with known transporter expression profiles if investigating active transport mechanisms.

  • Authenticity and Purity: Always source cell lines from reputable repositories (e.g., ATCC, DSMZ) to avoid issues with misidentification and cross-contamination.[9] Regular testing for mycoplasma contamination is mandatory as it can significantly alter cell biology and experimental outcomes.[9]

  • Culture Conditions: Ensure the chosen cell line has well-established culture protocols and exhibits a consistent growth rate and morphology.[10]

Establishing Self-Validating Controls

To ensure that the measured uptake is specific and not an artifact, a series of controls is essential:

  • Vehicle Control: A treatment with the compound's solvent (e.g., 0.1% DMSO) to establish a baseline.

  • Temperature Control (4°C): Incubating cells at 4°C effectively inhibits active, energy-dependent transport mechanisms.[11][12] Comparing uptake at 37°C versus 4°C helps to distinguish between passive diffusion and active transport. A significant reduction in uptake at 4°C points towards an active transport mechanism.[12]

  • Time-Dependence: Measuring uptake at multiple time points (e.g., 5, 15, 30, 60, 120 minutes) reveals the kinetics of accumulation and helps identify when equilibrium is reached.

  • Concentration-Dependence: A dose-response curve helps determine if the uptake mechanism is saturable. A saturable process, which plateaus at high concentrations, is a hallmark of transporter-mediated uptake.

Experimental Workflow Overview

The overall process for quantifying cellular uptake follows a systematic progression from cell preparation to data analysis. This workflow is designed to minimize variability and ensure high-quality, reproducible results.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation cell_culture Cell Culture & Seeding compound_prep Compound Preparation treatment Treat Cells with Compound (Time & Concentration Series) compound_prep->treatment terminate Terminate Uptake (Ice-Cold PBS Wash) treatment->terminate lysis Cell Lysis & Extraction terminate->lysis quant_method Quantification (LC-MS/MS or Microscopy) lysis->quant_method norm Normalization (Protein Assay) lysis->norm data_analysis Data Processing & Analysis quant_method->data_analysis norm->data_analysis

Caption: High-level experimental workflow for cellular uptake assays.

Protocol 1: Quantitative Analysis by LC-MS/MS

This protocol provides the gold standard for absolute quantification of intracellular this compound.[4]

Principle

Cells are incubated with the test compound for a defined period. The uptake process is then halted, and extracellular compound is removed by rapid washing with ice-cold buffer. The cells are lysed, and the intracellular compound is extracted using an organic solvent. This extract is then analyzed by LC-MS/MS, which separates the compound from cellular matrix components and detects it with high specificity and sensitivity, allowing for absolute quantification against a standard curve.[3][13] The final concentration is normalized to the total protein content of the sample to account for variations in cell number.

G cluster_0 Cell Preparation cluster_1 Treatment & Termination cluster_2 Sample Processing cluster_3 Analysis & Normalization A 1. Seed cells in multi-well plates (e.g., 12-well) B 2. Grow to 80-90% confluency A->B C 3. Treat with compound (Include 37°C and 4°C controls) B->C D 4. Terminate: Aspirate medium C->D E 5. Wash 3x with ice-cold PBS D->E F 6. Lyse cells & extract compound (e.g., 80:20 Methanol:Water) E->F G 7. Scrape and collect lysate F->G H 8. Protein Precipitation (e.g., Acetonitrile) & Centrifugation G->H I 9. Collect supernatant for analysis H->I J 10. LC-MS/MS Analysis I->J L 12. Normalize drug concentration to protein amount (pmol/mg) J->L K 11. BCA Protein Assay on parallel lysate K->L G cluster_0 Cell Preparation cluster_1 Treatment & Staining cluster_2 Fixation & Mounting cluster_3 Imaging A 1. Seed cells on glass coverslips or imaging dishes B 2. Allow cells to adhere overnight A->B C 3. Treat with fluorescently- labeled compound B->C D 4. Wash 2x with PBS to remove extracellular compound C->D E 5. Counterstain organelles (e.g., DAPI for nucleus) D->E F 6. Fix cells with 4% PFA E->F G 7. Wash 3x with PBS F->G H 8. Mount coverslip onto slide with antifade medium G->H I 9. Image with Confocal Microscope H->I J 10. Analyze subcellular localization I->J

Caption: Workflow for fluorescence microscopy-based uptake analysis.

Detailed Step-by-Step Methodology
  • Cell Seeding: a. Place sterile glass coverslips into the wells of a 12-well plate or use glass-bottom imaging dishes. b. Seed cells at a density that will result in 50-70% confluency on the day of imaging.

  • Compound Treatment: a. Prepare medium containing the desired concentration of the fluorescently-labeled compound. b. Aspirate the old medium and add the compound-containing medium to the cells. c. Incubate for the desired time at 37°C.

  • Washing: a. Gently aspirate the treatment medium. b. Wash the cells twice with 1 mL of PBS to remove the extracellular fluorescent compound. [4]

  • Fixation: a. Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 15 minutes at room temperature. [4] b. Aspirate the PFA and wash the cells three times with PBS.

  • Counterstaining and Mounting: a. To stain the nucleus, incubate the fixed cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes. b. Wash the cells twice with PBS. c. Using fine-tipped forceps, carefully remove the coverslip from the well and mount it onto a microscope slide with a drop of antifade mounting medium.

  • Imaging: a. Image the slides using a confocal microscope equipped with the appropriate lasers and filters for your fluorophore and DAPI. b. Acquire images, including Z-stacks if necessary, to determine the subcellular localization of the compound's fluorescence signal.

Data Presentation and Interpretation

Quantitative data from the LC-MS/MS experiments should be summarized in a clear, tabular format to facilitate comparison across different conditions.

Table 1: Time- and Concentration-Dependent Cellular Uptake of this compound in [Cell Line Name] Cells

Treatment Concentration (µM)Incubation Time (min)Intracellular Concentration at 37°C (pmol/mg protein ± SD)Intracellular Concentration at 4°C (pmol/mg protein ± SD)
15DataData
115DataData
130DataData
160DataData
0.160DataData
160DataData
1060DataData
5060DataData

Interpretation:

  • Time Course: An increase in intracellular concentration over time indicates net influx. The point at which the concentration plateaus suggests that equilibrium has been reached or the uptake mechanism is saturated.

  • Concentration Curve: A linear increase in uptake with increasing extracellular concentration is indicative of passive diffusion. If the uptake rate slows and plateaus at higher concentrations, it strongly suggests a saturable, carrier-mediated transport process.

  • Temperature Effect: A significantly lower uptake at 4°C compared to 37°C provides strong evidence for an active, energy-dependent transport mechanism. [11][12]

References

  • Duke Center for Genomic and Computational Biology. (n.d.). Mass Spectrometry Appropriate Protocol for Cell Lysis using Probe Sonication. Duke Department of Biostatistics and Bioinformatics. Retrieved from [Link]

  • Buning, R., et al. (2017). Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. ACS Sensors. Retrieved from [Link]

  • Pujals, S., et al. (2019). How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. Pharmaceuticals. Retrieved from [Link]

  • GARDP. (n.d.). Intracellular concentration assays. REVIVE. Retrieved from [Link]

  • University of Washington Proteomics Resource. (n.d.). Protein extraction, modification and separation protocols. UWPR. Retrieved from [Link]

  • Hopf, C., et al. (2021). Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry. Nature Protocols. Retrieved from [Link]

  • Wang, L., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2020). How do you prepare a cell lysate for mass spectrometry (LC-MS) analysis? Retrieved from [Link]

  • Giansanti, P., et al. (2024). Lysis buffer selection guidance for mass spectrometry-based global proteomics including studies on the intersection of signal transduction and metabolism. bioRxiv. Retrieved from [Link]

  • ResearchGate. (2025). Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

  • Leduc, A., et al. (2022). Single-Cell Proteomics Preparation for Mass Spectrometry Analysis Using Freeze-Heat Lysis and an Isobaric Carrier. Journal of Visualized Experiments. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • Wang, Y., et al. (2022). Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans. Frontiers in Pharmacology. Retrieved from [Link]

  • Srisongkram, T., & Weerapreeyakul, N. (2019). Validation of Cell-Based Assay for Quantification of Sesamol Uptake and Its Application for Measuring Target Exposure. Molecules. Retrieved from [Link]

  • Dojindo Laboratories. (n.d.). Cellular Uptake Assay Data Collection. Retrieved from [Link]

  • Win, K. Y., et al. (2008). Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles. ACS Nano. Retrieved from [Link]

  • Cardarelli, F., et al. (2016). Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Cellular uptake assay of nanoparticles. Retrieved from [Link]

  • Kauffman, K. J., et al. (2020). A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics. Nucleic Acids Research. Retrieved from [Link]

  • Srisongkram, T., & Weerapreeyakul, N. (2019). Validation of Cell-Based Assay for Quantification of Sesamol Uptake and Its Application for Measuring Target Exposure. Molecules. Retrieved from [Link]

  • Paviolo, C., et al. (2021). In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. Nanomaterials. Retrieved from [Link]

  • Upadhya, R., et al. (2022). Uptake of Fluorescent Labeled Small Extracellular Vesicles In Vitro and in Spinal Cord. Journal of Visualized Experiments. Retrieved from [Link]

  • faCellitate. (2023). How to choose the right cell line for your experiments. Retrieved from [Link]

  • Guarnieri, D., et al. (2013). Deciphering the mechanisms of cellular uptake of engineered nanoparticles by accurate evaluation of internalization using imaging flow cytometry. Nanomedicine: Nanotechnology, Biology and Medicine. Retrieved from [Link]

  • Bitesize Bio. (2025). Selecting cell lines: Ensure you choose the right ones for your research. Retrieved from [Link]

  • Larasati, A., et al. (2019). Quantification of Drug Molecules in Live Single Cells Using the Single-Probe Mass Spectrometry Technique. Analytical Chemistry. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Retrieved from [Link]

  • Sartorius. (2023). Utilizing Advanced Flow Cytometry to Detect the Uptake and Transport of Small Molecules by Microbes. YouTube. Retrieved from [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

  • Rameez, S., et al. (2021). Next-generation cell line selection methodology leveraging data lakes, natural language generation and advanced data analytics. Biotechnology and Bioengineering. Retrieved from [Link]

  • Li, D., et al. (2010). Comparison of In vitro Nanoparticles Uptake in Various Cell Lines and In vivo Pulmonary Cellular Transport in Intratracheally Dosed Rat Model. Journal of Nanoscience and Nanotechnology. Retrieved from [Link]

  • Chatpady, J., et al. (2015). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Molecular Pharmacology. Retrieved from [Link]

  • Gurney, M. E., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Retrieved from [Link]

  • Jaeschke, G., et al. (2008). Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Application of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid in Cancer Cell Lines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Pyrrolo[2,3-b]pyridine Derivatives in Oncology

The scaffold of 1H-pyrrolo[2,3-b]pyridine, an isostere of purine, has emerged as a privileged structure in medicinal chemistry, particularly in the development of novel anti-cancer agents.[1] Its structural similarity to adenine allows for the design of molecules that can effectively compete with ATP for the binding sites of various protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[2][3][4] Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy.[4][5]

Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated potent inhibitory activity against a range of kinases implicated in cancer progression, including B-RAF,[6] Fibroblast Growth Factor Receptors (FGFRs),[7] and Traf2 and Nck-interacting kinase (TNIK). This body of research suggests that 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, the subject of this guide, likely exerts its anti-neoplastic effects through the inhibition of one or more key oncogenic kinases.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound in cancer cell line studies. It provides a framework for elucidating its mechanism of action and detailed, field-proven protocols for evaluating its therapeutic potential.

Pillar 1: Elucidating the Mechanism of Action - A Kinase Inhibition-Centric Approach

Given the established role of the pyrrolo[2,3-b]pyridine scaffold in targeting kinases, a logical starting point for investigating the anti-cancer activity of this compound is to hypothesize that it functions as a kinase inhibitor. The experimental workflow should, therefore, be designed to test this hypothesis and identify the specific kinase(s) targeted.

A proposed signaling pathway that may be affected by this compound is the Cyclin-Dependent Kinase (CDK) pathway, which is crucial for cell cycle regulation and is frequently dysregulated in cancer.[2][3][4] Inhibition of CDKs can lead to cell cycle arrest and apoptosis.[4]

CDK_Inhibition_Pathway cluster_0 Cell Cycle Progression cluster_1 Therapeutic Intervention CyclinD_CDK46 Cyclin D-CDK4/6 pRb pRb CyclinD_CDK46->pRb Phosphorylates E2F E2F pRb->E2F Releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Compound 5-nitro-1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid Compound->CyclinD_CDK46 Inhibits

Caption: Hypothetical inhibition of the CDK4/6-pRb pathway by the compound.

Pillar 2: Self-Validating Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and controls to ensure the generation of reliable and reproducible data.

Initial Screening: Determining Anti-proliferative Activity

The first step is to assess the compound's ability to inhibit the growth of various cancer cell lines. A cell viability assay is the standard method for this initial screening.

This protocol is based on the principle that viable cells with active metabolism can reduce tetrazolium salts (like MTT or MTS) to a colored formazan product.[8][9] The intensity of the color is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)[10]

  • Complete culture medium appropriate for the cell lines

  • This compound

  • DMSO (for stock solution preparation)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent[11][12]

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[11][12]

  • Compound Treatment: Prepare a stock solution of the compound in DMSO. Create serial dilutions of the compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.[12] Replace the medium in the wells with the medium containing the compound or vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.[11]

  • MTT/MTS Addition: After the incubation period, add 20 µL of MTS reagent to each well and incubate for 1-4 hours, or add 10 µL of MTT solution (5 mg/mL) and incubate for 4 hours.[11][12]

  • Measurement: For MTS, measure the absorbance at 490 nm. For MTT, add 100 µL of solubilization solution, incubate overnight, and then measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mechanistic Investigation: Apoptosis and Cell Cycle Analysis

Once the anti-proliferative activity is confirmed, the next step is to investigate the underlying mechanism. This involves determining if the compound induces programmed cell death (apoptosis) and/or causes cell cycle arrest.

Western blotting is a fundamental technique to detect specific proteins involved in the apoptotic pathway.[13] Key markers include cleaved caspases (e.g., caspase-3) and cleaved poly (ADP-ribose) polymerase (PARP).[13][14]

Materials:

  • Cancer cells treated with the compound at its IC50 concentration

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors[13]

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)[13]

  • Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody[13]

  • ECL substrate[13]

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the compound for a predetermined time (e.g., 24 or 48 hours).[13] Harvest the cells, wash with ice-cold PBS, and lyse them with RIPA buffer on ice for 30 minutes.[13]

  • Protein Quantification: Centrifuge the lysates and collect the supernatant. Determine the protein concentration using a BCA assay.[11]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel for electrophoresis.[13] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.[13] Incubate the membrane with the primary antibody overnight at 4°C.[13] Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.[11] Analyze the band intensities to determine the expression levels of the target proteins. An increase in cleaved caspase-3 and cleaved PARP indicates apoptosis induction.

Western_Blot_Workflow Start Start: Cancer Cells + Compound Lysis Cell Lysis (RIPA Buffer) Start->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking (5% Milk/BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (4°C) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (RT) Primary_Ab->Secondary_Ab Detection Detection (ECL Substrate) Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: A streamlined workflow for Western blot analysis.

Pillar 3: Data Presentation and Interpretation

Summarizing Quantitative Data

The IC50 values obtained from the cell viability assays should be summarized in a table for easy comparison across different cell lines and incubation times.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast24Value
48Value
72Value
A549Lung24Value
48Value
72Value
HCT116Colon24Value
48Value
72Value
Interpreting Western Blot Results

The results from the Western blot analysis will provide insights into the apoptotic pathway activated by the compound. An increase in the ratio of pro-apoptotic proteins (like Bax and cleaved caspases) to anti-apoptotic proteins (like Bcl-2) is indicative of apoptosis induction.

Conclusion and Future Directions

This guide provides a robust framework for the initial investigation of this compound in cancer cell lines. The data generated from these protocols will establish its anti-proliferative efficacy and provide initial insights into its mechanism of action.

Further studies could involve:

  • Kinase Profiling: Screening the compound against a panel of kinases to identify its specific molecular target(s).[15]

  • Cell Cycle Analysis: Using flow cytometry to determine the specific phase of the cell cycle at which the compound induces arrest.

  • In Vivo Studies: Evaluating the compound's efficacy and safety in animal models of cancer.[15]

By following these structured and validated protocols, researchers can effectively characterize the anti-cancer properties of this compound and contribute to the development of novel targeted therapies.

References

Application Note & Protocol: Determination of Aqueous Solubility for 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, manufacturability, and overall therapeutic efficacy.[1][2] This document provides a comprehensive guide and detailed experimental protocols for determining the aqueous solubility of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a heterocyclic compound with potential applications in drug discovery.[3] We present methodologies for both early-stage kinetic solubility screening and late-stage, definitive thermodynamic equilibrium solubility determination using the gold-standard shake-flask method.[4][5] Protocols for quantitative analysis via High-Performance Liquid Chromatography (HPLC) are detailed, alongside guidance on data interpretation and adherence to regulatory expectations for Biopharmaceutics Classification System (BCS) studies.[6][7]

Introduction: The Critical Role of Solubility

This compound belongs to the pyrrolopyridine class of heterocyclic compounds, a scaffold present in various biologically active molecules.[3][8] For any such compound to be a viable drug candidate, it must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation. Poor aqueous solubility is a leading cause of failure for promising drug candidates, leading to low and variable bioavailability and posing significant challenges for formulation development.[5][9]

Therefore, an accurate and early assessment of a compound's solubility profile is paramount. This involves understanding its behavior across the physiological pH range of the human gastrointestinal tract (pH 1.2 to 6.8), as recommended by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7] The structure of this compound, featuring an acidic carboxylic acid group and a weakly acidic N-H proton on the pyrrole ring, suggests that its solubility will be highly dependent on pH.[10]

This guide distinguishes between two key types of solubility measurements:

  • Kinetic Solubility: The concentration at which a compound, rapidly dissolved from a high-concentration organic stock solution (typically DMSO), precipitates in an aqueous medium.[9] It is a high-throughput method ideal for screening large numbers of compounds in early discovery.[5][11]

  • Thermodynamic (Equilibrium) Solubility: The concentration of a compound in a saturated solution that is in equilibrium with its solid form.[4] This is the true, intrinsic solubility of the most stable crystalline form under given conditions and is the definitive measurement required for pre-formulation and regulatory submissions.[4][12]

Experimental Strategy: A Phased Approach

A robust solubility assessment follows a logical progression from high-throughput screening to definitive characterization. The choice of method depends on the stage of drug development and the amount of compound available.

Diagram: Overall Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Solubility Assay cluster_analysis Phase 3: Analysis & Reporting Compound API: 5-nitro-1H-pyrrolo [2,3-b]pyridine-2-carboxylic acid Assay_Choice Select Assay Type Compound->Assay_Choice Buffers Prepare Aqueous Buffers (pH 1.2, 4.5, 6.8 @ 37°C) Buffers->Assay_Choice HPLC_Prep Develop & Validate HPLC-UV Method Quantify Quantify Concentration via HPLC-UV HPLC_Prep->Quantify Kinetic Kinetic Solubility (HTS Screening) Assay_Choice->Kinetic Early Stage Thermo Thermodynamic Solubility (Shake-Flask Method) Assay_Choice->Thermo Late Stage / Gold Standard Kinetic->Quantify Thermo->Quantify Profile Generate pH-Solubility Profile Quantify->Profile Report Report Data & Classify (e.g., BCS) Profile->Report

Caption: Workflow for solubility determination of the target compound.

Materials and Equipment

  • Compound: this compound (solid powder, purity >98%)

  • Solvents: Dimethyl sulfoxide (DMSO, ≥99.9%), Acetonitrile (ACN, HPLC grade), Methanol (HPLC grade), Deionized water (18.2 MΩ·cm)

  • Buffers:

    • pH 1.2: 0.1 N HCl or simulated gastric fluid without enzymes.[13]

    • pH 4.5: Acetate buffer.[13]

    • pH 6.8: Phosphate buffer.[13]

  • Equipment:

    • Analytical balance (4-decimal place)

    • Vortex mixer

    • Orbital shaker with temperature control (or incubator shaker)

    • pH meter

    • Centrifuge

    • HPLC system with UV-Vis detector (e.g., Agilent 1100 or equivalent)[1]

    • Syringe filters (0.22 or 0.45 µm, chemically resistant, e.g., PTFE)

    • Glass vials (e.g., 4 mL) with screw caps

    • 96-well microplates (for kinetic assay)

    • Multichannel pipette

Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method is considered the "gold standard" for determining the true solubility of a compound and is required for BCS classification.[4][14][15]

5.1 Principle An excess of the solid compound is added to a specific volume of solvent. The suspension is agitated at a constant temperature until the concentration of the dissolved compound in the solution reaches a constant value, indicating equilibrium. After separating the undissolved solid, the concentration of the supernatant is measured.[4]

5.2 Step-by-Step Procedure

  • Buffer Preparation: Prepare the required aqueous buffers (pH 1.2, 4.5, 6.8) and adjust the temperature to 37 ± 1°C, as per regulatory guidelines for BCS.[6][7]

  • Compound Addition: Add an excess amount of this compound to a series of glass vials (in triplicate for each pH condition). A typical starting point is to add ~5-10 mg of compound to 1 mL of buffer. The presence of undissolved solid must be visible throughout the experiment.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 37°C) and agitation speed (e.g., 150 rpm).

  • Time to Equilibrium: To ensure equilibrium is reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours).[13] Equilibrium is confirmed when sequential measurements do not deviate significantly (e.g., <10%).[13]

  • Phase Separation: Once equilibrium is reached, remove the vials. Let the solid settle for 30 minutes. Carefully withdraw an aliquot of the supernatant using a pipette. Crucially, this step must avoid disturbing the solid material. For best results, first centrifuge the vials (e.g., 10,000 x g for 15 minutes) and then filter the resulting supernatant through a 0.45 µm syringe filter to remove any remaining particulates. Note: Adsorption of the compound to the filter should be checked and accounted for.

  • pH Measurement: Measure and record the final pH of the saturated solution to ensure the buffer capacity was not compromised by the dissolved API.[4]

  • Quantification: Dilute the filtered supernatant with the HPLC mobile phase to a concentration within the calibrated range of the analytical method. Analyze the sample using the validated HPLC-UV method (see Section 7.0).

Diagram: Shake-Flask Protocol

G start Start add_api Add Excess API to Buffer Vials start->add_api shake Agitate at 37°C (24-72h) add_api->shake check_eq Has Equilibrium Been Reached? shake->check_eq check_eq->shake No centrifuge Centrifuge Vials check_eq->centrifuge Yes filter Filter Supernatant (0.45 µm) centrifuge->filter hplc Quantify by HPLC-UV filter->hplc end_proc End hplc->end_proc

Caption: Step-wise process for the Shake-Flask solubility assay.

Protocol 2: Kinetic Solubility Screening

This high-throughput method is suitable for early discovery when compound availability is limited.[5][9] It tends to overestimate true thermodynamic solubility because it starts from a dissolved state, often leading to supersaturated solutions.[4]

6.1 Principle A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The solution is incubated for a short period, and the concentration at which precipitation is observed is determined.

6.2 Step-by-Step Procedure

  • Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 20 mM) in 100% DMSO.

  • Plate Setup: Dispense the aqueous buffer (e.g., phosphate buffer pH 7.4) into the wells of a 96-well microplate.

  • Serial Dilution: Add a small volume of the DMSO stock solution to the first row of wells and perform a serial dilution across the plate to create a range of concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).

  • Measurement: Determine the solubility limit. This can be done in several ways:

    • Nephelometry (Turbidity): Measure the light scattering in each well using a plate reader. The concentration at which scattering significantly increases above background indicates precipitation.[16]

    • Direct UV/HPLC: Use a solubility filter plate to separate the precipitate. The concentration of the filtrate is then determined by HPLC or UV-Vis plate reader.[5]

Analytical Quantification: HPLC-UV Method

A validated, stability-indicating HPLC method is essential for accurate solubility determination.[1][17]

7.1 Suggested HPLC Conditions

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% to 90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: ~254 nm or a determined λmax for the compound

  • Column Temperature: 30°C

7.2 Calibration Curve

  • Prepare a primary stock solution of the compound in a suitable organic solvent (e.g., Methanol or ACN) at a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions from the stock solution to create a series of at least five calibration standards spanning the expected solubility range.

  • Inject each standard in triplicate and plot the peak area versus concentration.

  • Perform a linear regression to obtain the calibration curve equation (y = mx + c) and correlation coefficient (R² > 0.995).[17]

Data Analysis and Presentation

The solubility is calculated from the measured concentration of the saturated supernatant using the calibration curve.

8.1 Sample Calculation

  • HPLC peak area for the unknown sample = 1,500,000

  • From linear regression: Concentration (µg/mL) = (Peak Area - Intercept) / Slope

  • If the sample was diluted 10-fold prior to injection, the original solubility is: Calculated Concentration * 10

8.2 Data Summary The final data should be presented clearly, summarizing the solubility at each pH condition.

pH ConditionTemperature (°C)Mean Solubility (µg/mL)Std. DeviationMean Solubility (mg/mL)
1.237150.58.20.15
4.53725.32.10.03
6.837850.745.60.85

8.3 pH-Solubility Profile A plot of log(Solubility) versus pH provides valuable insight into the ionization behavior of the compound. For a compound with a carboxylic acid, solubility is expected to be lowest at low pH (when the molecule is un-ionized) and increase as the pH rises above its pKa, where it deprotonates to form a more soluble carboxylate salt.

Conclusion and Interpretation

The experimental protocols outlined provide a robust framework for determining the aqueous solubility of this compound. The thermodynamic shake-flask method provides the definitive data required for formulation development and BCS classification. Based on the hypothetical data, the compound would exhibit its lowest solubility around pH 4.5, which is critical information for predicting its absorption in the small intestine. This pH-dependent solubility profile is essential for guiding salt selection strategies or the development of enabling formulations (e.g., amorphous solid dispersions) to improve oral bioavailability.

References

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

  • Title: A review of methods for solubility determination in biopharmaceutical drug characterisation Source: ResearchGate URL: [Link]

  • Title: Solubility and Dissolution with HPLC or UV-Vis Detection Source: Improved Pharma URL: [Link]

  • Title: Solubility Toolbox for Successful Design of Drug Candidates Source: Inventiva Pharma URL: [Link]

  • Title: Proposal to waive in vivo bioequivalence studies for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms (Annex 4) Source: World Health Organization (WHO) URL: [Link]

  • Title: Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Source: Dow Development Labs URL: [Link]

  • Title: Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver Source: PubMed URL: [Link]

  • Title: Thermodynamic vs. Kinetic Solubility: Knowing Which is Which Source: American Pharmaceutical Review URL: [Link]

  • Title: How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes Source: PharmaGuru URL: [Link]

  • Title: How to measure solubility for drugs in oils/emulsions? Source: ResearchGate URL: [Link]

  • Title: Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates Source: ResearchGate URL: [Link]

  • Title: Comparative Study of UV And HPLC Methods for Estimation of Drug Source: ResearchGate URL: [Link]

  • Title: ICH M9 guideline on biopharmaceutics classification system-based biowaivers Source: European Medicines Agency (EMA) URL: [Link]

  • Title: M9 Biopharmaceutics Classification System- Based Biowaivers Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries Source: PubMed Central URL: [Link]

  • Title: Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study Source: Dissolution Technologies URL: [Link]

  • Title: Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors Source: PubMed Central URL: [Link]

  • Title: Pyrrole Source: Wikipedia URL: [Link]

  • Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives Source: MDPI URL: [Link]

Sources

Application Note: A Scalable Three-Step Synthesis of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors used in oncology. The specific substitution pattern of a nitro group at the 5-position and a carboxylic acid at the 2-position provides crucial anchor points for further molecular elaboration in drug discovery programs.

The development of a robust, safe, and scalable synthetic route is paramount for ensuring a reliable supply of this intermediate for preclinical and clinical studies. This application note provides a detailed, three-step protocol for the large-scale synthesis of this compound, starting from the readily available 2-amino-3-methylpyridine. The described pathway is designed for scalability, with a focus on process safety, reaction efficiency, and operational simplicity.

Overall Synthetic Strategy

The synthesis is designed as a linear three-step sequence. The strategy involves the initial construction of the 7-azaindole core, followed by sequential functionalization of the pyridine and pyrrole rings.

  • Step 1: Synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridine (Intermediate 2): The 7-azaindole core is constructed via a modified Madelung-type cyclization. 2-amino-3-methylpyridine is first acylated with acetic anhydride to form the corresponding acetamide. This intermediate then undergoes a high-temperature, base-mediated intramolecular cyclization to yield the 2-methyl-7-azaindole core. This method is advantageous on a large scale due to the low cost of the starting materials.[1]

  • Step 2: Nitration to 2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (Intermediate 3): The pyridine ring of the 7-azaindole is selectively nitrated at the C5 position. This is achieved using a standard mixed-acid (H₂SO₄/HNO₃) nitrating system. The electron-donating nature of the fused pyrrole ring directs the electrophilic nitronium ion (NO₂⁺) to the C5 position, which is electronically analogous to the β-position of pyridine.[2][3][4] Strict temperature control is critical to ensure selectivity and prevent runaway reactions.

  • Step 3: Oxidation to this compound (Final Product): The final step involves the oxidation of the methyl group at the C2 position to a carboxylic acid. Potassium permanganate (KMnO₄) is employed as a powerful and cost-effective oxidizing agent for this transformation.[5][6][7][8] The reaction is performed in an aqueous medium, and upon completion, the manganese dioxide byproduct is removed, and the product is isolated by acidification.

The overall workflow is depicted below.

G cluster_0 Step 1: Azaindole Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Oxidation Start 2-Amino-3-methylpyridine Int1 2-Acetamido-3-methylpyridine Start->Int1 Acetic Anhydride Prod1 Intermediate 2 2-Methyl-1H-pyrrolo[2,3-b]pyridine Int1->Prod1 NaNH₂ / Heat Prod2 Intermediate 3 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine Prod1->Prod2 HNO₃ / H₂SO₄ Final Final Product 5-nitro-1H-pyrrolo[2,3-b]pyridine- 2-carboxylic acid Prod2->Final KMnO₄ / Heat

Caption: Overall 3-step synthetic workflow.

Detailed Experimental Protocols

PART 1: Synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridine (Intermediate 2)

This procedure involves two stages: acylation and cyclization.

Stage A: Acylation of 2-amino-3-methylpyridine

  • Reagent Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2-amino-3-methylpyridine (1.00 kg, 9.25 mol) and toluene (5 L).

  • Reaction: Begin stirring and slowly add acetic anhydride (0.99 kg, 9.71 mol, 1.05 equiv) via the addition funnel over 1-2 hours, maintaining the internal temperature below 40 °C. An exotherm will be observed.

  • Stirring: After the addition is complete, stir the mixture at ambient temperature for an additional 2 hours or until reaction completion is confirmed by TLC or HPLC analysis.

  • Work-up: Cool the mixture to 0-5 °C. The product, 2-acetamido-3-methylpyridine, will precipitate. Collect the solid by filtration, wash the filter cake with cold toluene (2 x 1 L), and dry under vacuum at 50 °C to a constant weight.

    • Expected Yield: 1.25 - 1.35 kg (90-95%).

Stage B: Cyclization to 2-methyl-1H-pyrrolo[2,3-b]pyridine

  • Reagent Setup: In a high-temperature reactor equipped with a robust mechanical stirrer and a distillation condenser, charge N-methylaniline (6 L). Heat the solvent to 250 °C.

  • Reaction: In a separate, dry vessel, mix 2-acetamido-3-methylpyridine (from Stage A, 1.25 kg, 8.32 mol) with sodium amide (NaNH₂, 0.49 kg, 12.5 mol, 1.5 equiv).

  • Addition: Carefully add the solid mixture in portions to the hot N-methylaniline over 2-3 hours. Control the addition rate to manage gas evolution (ammonia).

  • Stirring: After the addition is complete, maintain the reaction mixture at 250-260 °C for 1 hour, or until reaction completion is confirmed.

  • Work-up: Cool the reaction mixture to below 100 °C and cautiously quench by slowly adding water (5 L). Adjust the pH to >12 with a 50% NaOH solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with toluene (3 x 4 L). Combine the organic layers.

  • Purification: Concentrate the combined organic layers under reduced pressure to remove toluene. The crude product is then purified by vacuum distillation to afford 2-methyl-1H-pyrrolo[2,3-b]pyridine as a solid.

    • Expected Yield: 0.70 - 0.82 kg (64-75%).

PART 2: Nitration of 2-methyl-1H-pyrrolo[2,3-b]pyridine (Intermediate 3)

Critical Safety Warning: Nitration reactions are highly exothermic and can be explosive if not properly controlled. This procedure must be conducted behind a blast shield in a well-ventilated fume hood. Personnel must wear acid-resistant gloves, a face shield, and a lab coat. An emergency shower and eyewash station must be immediately accessible.[2][9][10]

  • Nitrating Mixture Preparation: In a separate vessel, carefully add concentrated nitric acid (HNO₃, 68%, 0.38 L, 5.75 mol, 1.1 equiv) to concentrated sulfuric acid (H₂SO₄, 98%, 2.0 L) while cooling in an ice/salt bath to maintain a temperature between 0-10 °C.

  • Substrate Solution: In the main reactor, charge 2-methyl-1H-pyrrolo[2,3-b]pyridine (Intermediate 2, 0.69 kg, 5.22 mol) and add it portion-wise to concentrated sulfuric acid (H₂SO₄, 98%, 2.0 L), ensuring the temperature does not exceed 25 °C. Cool the resulting solution to -5 to 0 °C.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture to the substrate solution via an addition funnel over 3-4 hours. Crucially, maintain the internal reaction temperature at or below 0 °C throughout the addition. Monitor the temperature continuously.

  • Stirring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1 hour. Monitor for completion by HPLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 10 kg) with vigorous stirring. A yellow solid will precipitate.

  • Isolation: Allow the ice to melt, then collect the solid by filtration. Wash the filter cake extensively with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the solid under vacuum at 60 °C to yield 2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine.

    • Expected Yield: 0.80 - 0.88 kg (87-95%).

Sources

Application Notes & Protocols: The 1H-Pyrrolo[2,3-b]pyridine Scaffold as a Versatile Platform for Chemical Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: The specific compound "5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid" is not extensively characterized in publicly available literature as a chemical probe. However, the core structure, 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) , is a well-established "privileged scaffold" in medicinal chemistry.[1] Its derivatives have been successfully developed into potent and selective modulators of various key cellular targets. This guide, therefore, focuses on the broader utility of the 1H-pyrrolo[2,3-b]pyridine scaffold for creating high-quality chemical probes, drawing upon validated examples from the scientific literature to provide a framework for their application.

Introduction: The 1H-Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine skeleton is a bioisostere of indole and purine, making it an attractive starting point for designing molecules that interact with biological systems.[1] Its rigid structure, featuring both a hydrogen-bond donor (the pyrrole N-H) and a hydrogen-bond acceptor (the pyridine nitrogen), allows it to form specific, high-affinity interactions within protein binding sites, particularly in the hinge region of kinases.[2] This scaffold has been successfully utilized to develop drugs targeting a range of diseases, including cancer and inflammatory disorders.[1]

A well-designed chemical probe is a small molecule that allows for the interrogation of a specific protein or pathway. The ideal probe exhibits high potency, selectivity (over related and unrelated targets), and a well-defined mechanism of action. The modular nature of the 1H-pyrrolo[2,3-b]pyridine scaffold allows for systematic chemical modification at multiple positions, enabling the fine-tuning of these pharmacological properties to create powerful research tools.

This document will explore the use of 1H-pyrrolo[2,3-b]pyridine-based probes in the context of two important enzyme classes: Phosphodiesterase 4B (PDE4B) and Fibroblast Growth Factor Receptors (FGFRs) .

General Synthetic Strategy

The functionalization of the 1H-pyrrolo[2,3-b]pyridine core is versatile. A common strategy involves building upon a pre-formed heterocyclic core. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can be synthesized and subsequently coupled with various amines or other moieties to generate a library of candidate probes.

A representative synthetic approach to generate 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, as demonstrated in the development of PDE4B inhibitors, is outlined below.[3]

G cluster_0 Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Probes start Intermediate 8 (Ester-functionalized core) step1 Chan-Lam Coupling (Cu(OAc)₂, ArB(OH)₂, Pyridine) start->step1 intermediate9 Intermediate 9 (Aryl-substituted ester) step1->intermediate9 step2 Saponification (NaOH, MeOH/H₂O) intermediate9->step2 intermediate10 Intermediate 10 (Carboxylic Acid) step2->intermediate10 step3 Amide Coupling (T3P, NHR₁R₂, DIPEA, DMF) intermediate10->step3 final Final Compounds 11a-o (Amide Library) step3->final

Caption: Generalized synthetic workflow for creating a library of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives.[3]

Case Study 1: Probing Phosphodiesterase 4B (PDE4B) Activity

Scientific Background

Phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP), a critical second messenger.[3] The PDE4 family, particularly the PDE4B isoform, is predominantly expressed in inflammatory and immune cells.[4] Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory mediators like TNF-α.[3][5] This makes PDE4B an attractive target for inflammatory diseases.[6] Chemical probes based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed as potent and selective PDE4B inhibitors.[3]

PDE4B_Pathway GPCR GPCR Activation (e.g., by hormone) AC Adenylate Cyclase GPCR->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC converts PKA Protein Kinase A (PKA) cAMP->PKA activates PDE4B PDE4B cAMP->PDE4B hydrolyzed by CREB CREB Phosphorylation PKA->CREB AntiInflam Anti-inflammatory Gene Expression CREB->AntiInflam AMP AMP PDE4B->AMP Probe 1H-Pyrrolo[2,3-b]pyridine Probe (Inhibitor) Probe->PDE4B INHIBITS

Caption: Simplified PDE4B signaling pathway and the inhibitory action of a chemical probe.

Quantitative Data Summary

The following table summarizes the inhibitory activity of representative 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against PDE4B.

Compound IDPDE4B IC₅₀ (µM)PDE4D IC₅₀ (µM)Selectivity (PDE4D/PDE4B)
11h 0.140.846.0
Rolipram 0.110.111.0
Data synthesized from literature.[3]
Experimental Protocols

Protocol 1: In Vitro PDE4B Enzymatic Inhibition Assay

This protocol determines the direct inhibitory effect of a chemical probe on purified PDE4B enzyme activity.

  • Principle: The assay measures the conversion of cAMP to AMP by the PDE4B enzyme. The amount of remaining cAMP is quantified, often using a competitive immunoassay or fluorescence polarization format.

  • Materials:

    • Recombinant human PDE4B enzyme (e.g., BPS Bioscience).

    • Chemical probe stock solution (e.g., 10 mM in DMSO).

    • Assay buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 0.1% BSA).

    • cAMP substrate.

    • Detection reagents (e.g., HTRF cAMP kit, Cisbio).

    • 384-well low-volume plates.

  • Procedure:

    • Prepare serial dilutions of the chemical probe in DMSO, then dilute into assay buffer to the desired final concentrations (e.g., from 10 µM to 0.1 nM). Include a DMSO-only control (no inhibition) and a positive control inhibitor like Rolipram.[3]

    • Add 2 µL of the diluted probe or control to the wells of a 384-well plate.

    • Add 4 µL of diluted PDE4B enzyme to each well and incubate for 15 minutes at room temperature to allow for probe-enzyme binding.

    • Initiate the enzymatic reaction by adding 4 µL of cAMP substrate.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and detect the remaining cAMP by adding the detection reagents according to the manufacturer's protocol (e.g., HTRF reagents).

    • Read the plate on a suitable plate reader.

    • Data Analysis: Convert the raw data to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of the probe concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based TNF-α Release Assay

This protocol assesses the probe's ability to inhibit a key downstream inflammatory response in a cellular context.

  • Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce and release the pro-inflammatory cytokine TNF-α. PDE4B inhibitors increase intracellular cAMP, which suppresses this process. The amount of TNF-α secreted into the cell culture medium is measured by ELISA.[3]

  • Materials:

    • Macrophage cell line (e.g., RAW 264.7 or human THP-1 derived macrophages).

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Lipopolysaccharide (LPS).

    • Chemical probe stock solution.

    • TNF-α ELISA kit (e.g., R&D Systems).

  • Procedure:

    • Seed macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • The next day, replace the medium with fresh medium containing serial dilutions of the chemical probe. Pre-incubate the cells with the probe for 1-2 hours.

    • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include wells with no LPS (negative control) and LPS + DMSO (positive control).

    • Incubate for 4-6 hours at 37°C.

    • Carefully collect the cell culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

    • Data Analysis: Calculate the percent inhibition of TNF-α release for each probe concentration compared to the LPS + DMSO control. Determine the IC₅₀ value by non-linear regression analysis.

Case Study 2: Probing Fibroblast Growth Factor Receptor (FGFR) Activity

Scientific Background

The FGFR family comprises four receptor tyrosine kinases (FGFR1-4) that play crucial roles in cell proliferation, migration, and development.[2] Aberrant FGFR signaling, due to mutations, amplifications, or fusions, is a key driver in various cancers.[7][8] The 1H-pyrrolo[2,3-b]pyridine scaffold serves as an effective hinge-binding motif for ATP-competitive FGFR inhibitors, making its derivatives excellent candidates for chemical probes to study FGFR-driven cancers.[2]

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR binds Dimer Receptor Dimerization & Autophosphorylation FGFR->Dimer Adaptor Adaptor Proteins (e.g., FRS2α) Dimer->Adaptor recruits & phosphorylates RAS_MAPK RAS-MAPK Pathway Adaptor->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Adaptor->PI3K_AKT Proliferation Cell Proliferation, Survival, Migration RAS_MAPK->Proliferation PI3K_AKT->Proliferation Probe 1H-Pyrrolo[2,3-b]pyridine Probe (Inhibitor) Probe->Dimer INHIBITS (ATP-competitive)

Caption: Overview of FGFR signaling and the mechanism of an ATP-competitive inhibitor probe.

Quantitative Data Summary

The following table summarizes the inhibitory activity of a representative 1H-pyrrolo[2,3-b]pyridine derivative against FGFR isoforms.

Compound IDFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)
4h 7925
Data synthesized from literature.[2]
Experimental Protocols

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., HTRF®)

This protocol measures the direct inhibition of FGFR autophosphorylation.

  • Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay is used to detect the phosphorylation of a substrate by the FGFR kinase domain. Inhibition of the kinase by the probe results in a decreased FRET signal.[7]

  • Materials:

    • Recombinant human FGFR1/2/3 kinase domain.

    • Poly-Glu-Tyr (4:1) or other suitable substrate.

    • ATP.

    • Kinase assay buffer.

    • HTRF KinEASE®-STK S1 detection reagents (or similar).

    • Chemical probe stock solution.

  • Procedure:

    • Prepare serial dilutions of the chemical probe.

    • In a 384-well plate, add the kinase, substrate, and probe.

    • Initiate the reaction by adding ATP.

    • Incubate for a defined period (e.g., 1 hour) at room temperature.

    • Stop the reaction and add the TR-FRET detection reagents.

    • Incubate for 60 minutes to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader.

    • Data Analysis: Calculate percent inhibition and determine the IC₅₀ value as described in Protocol 1.

Protocol 4: Cell-Based Proliferation Assay

This protocol evaluates the probe's effect on the growth of cancer cells whose survival is dependent on FGFR signaling.

  • Principle: The probe's ability to inhibit the proliferation of an FGFR-dependent cell line (e.g., KMS-11, which has an FGFR3 mutation) is measured over several days.[7] Cell viability is assessed using a colorimetric or luminescent readout.

  • Materials:

    • FGFR-dependent cancer cell line (e.g., KMS-11, SNU-16).[7]

    • Appropriate cell culture medium.

    • Chemical probe stock solution.

    • Reagent for measuring cell viability (e.g., CellTiter-Glo®, Promega).

    • 96-well clear-bottom white plates.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat the cells with a range of concentrations of the chemical probe.

    • Incubate for 72 hours at 37°C.

    • Allow the plate to equilibrate to room temperature.

    • Add the viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol.

    • Measure luminescence on a plate reader.

    • Data Analysis: Normalize the luminescence signal to the DMSO-treated control cells to calculate the percent viability. Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting percent viability against the log of the probe concentration.

Protocol 5: Target Engagement Western Blot

This protocol confirms that the probe inhibits FGFR signaling at its intended target within the cell.

  • Principle: The probe should decrease the phosphorylation of FGFR and its direct downstream effector, FRS2α.[9] This is assessed by Western blotting using phospho-specific antibodies.

  • Procedure:

    • Seed an FGFR-dependent cell line in a 6-well plate.

    • Once the cells reach ~70-80% confluency, serum-starve them overnight if necessary to reduce basal signaling.

    • Treat cells with various concentrations of the chemical probe for 2-4 hours.

    • If the cell line requires ligand stimulation, add FGF ligand for the last 15-30 minutes of the incubation.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing phosphatase and protease inhibitors.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-FGFR, total FGFR, phospho-FRS2α, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

    • Data Analysis: Quantify band intensities to show a dose-dependent decrease in the ratio of phosphorylated protein to total protein.

References

  • Gant, T. G., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Ho, H. K., et al. (2013). Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing. Current Medicinal Chemistry. Available at: [Link]

  • Lin, C.-C., et al. (2023). Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer. JCI Insight. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Drug Synthesis: The Role of Pyrrolo[2,3-b]pyridine Derivatives. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available at: [Link]

  • Indigo Biosciences. (n.d.). Human FGFR3 Reporter Assay Kit. Available at: [Link]

  • Zhang, C., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Kaur, G., et al. (2016). Pharmacophore Based Virtual Screening Approach to Identify Selective PDE4B Inhibitors. Medicinal Chemistry. Available at: [Link]

  • Iacono, V., et al. (2022). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules. Available at: [Link]

  • El Mernissi, N., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society. Available at: [Link]

  • Lambertsen, L. H., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]

  • Besson, T., & Al-Sha'er, M. A. (2018). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). ResearchGate. Available at: [Link]

  • Hatzelmann, A., et al. (2000). A comparison of the inhibitory activity of PDE4 inhibitors on leukocyte PDE4 activity in vitro and eosinophil trafficking in vivo. British Journal of Pharmacology. Available at: [Link]

  • Singh, J., et al. (2021). Selective Phosphodiesterase 4B Inhibitors: A Review. Molecules. Available at: [Link]

  • Maher, T. M., et al. (2023). Phosphodiesterase 4B inhibition: a potential novel strategy for treating pulmonary fibrosis. European Respiratory Review. Available at: [Link]

Sources

Application Note: A High-Throughput Screening Methodology for the Identification of Novel Kinase Inhibitors Based on the 5-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Summary: This document provides a comprehensive guide for developing and executing a high-throughput screening (HTS) campaign to identify novel kinase inhibitors derived from the 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid scaffold. The protocol details a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, focusing on the non-receptor tyrosine kinase Src as an exemplary target. It covers all stages from initial assay development and validation to the full-scale HTS workflow and data analysis for hit identification.

Introduction: The Pursuit of Selective Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important target classes for modern drug discovery.[1] The 1H-pyrrolo[2,3-b]pyridine scaffold, a bioisostere of indole, has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various kinases, including TNIK and CDK8.[3][4][5] The addition of a 5-nitro group and a 2-carboxylic acid moiety can modulate the chemical properties and binding interactions of the core structure, offering a rich chemical space for the discovery of new therapeutic agents.

High-throughput screening (HTS) is an indispensable technology that enables the rapid evaluation of large and diverse chemical libraries to identify starting points for drug development.[1][6] This guide provides a detailed methodology for screening this compound derivatives against Src kinase, a proto-oncogene implicated in cancer progression and metastasis.[7][8] The selected assay format is a LanthaScreen® TR-FRET assay, which offers a homogeneous, sensitive, and robust platform suitable for automated HTS.[9]

Assay Principle: TR-FRET for Kinase Activity

The LanthaScreen® TR-FRET kinase activity assay is a "mix-and-read" format that measures the phosphorylation of a substrate peptide by a kinase.[9]

The core components are:

  • Terbium (Tb)-labeled antibody: Serves as the FRET donor. It specifically recognizes the phosphorylated form of the substrate.

  • Fluorescein-labeled substrate peptide: Acts as the FRET acceptor.

  • Src Kinase: The enzyme of interest that phosphorylates the substrate in the presence of ATP.

Mechanism of Action:

  • No Inhibition: Src kinase actively phosphorylates the fluorescein-labeled substrate. The Tb-labeled antibody binds to the phosphorylated peptide, bringing the donor (Tb) and acceptor (fluorescein) into close proximity. Excitation of the terbium donor at ~340 nm results in energy transfer (FRET) to the fluorescein acceptor, which then emits light at ~520 nm.

  • Inhibition: A compound from the library inhibits Src kinase, preventing the phosphorylation of the substrate. The Tb-labeled antibody cannot bind, keeping the donor and acceptor separated. Consequently, FRET does not occur, and only the emission from the terbium donor at ~490 nm is observed.

The assay signal is a ratiometric measurement of the acceptor's emission (520 nm) to the donor's emission (490 nm), which minimizes interference from assay volume variations and compound autofluorescence.[9]

TR_FRET_Principle cluster_0 Kinase Activity (No Inhibition) cluster_1 Kinase Inhibition K Src Kinase PS Phospho-Substrate-Fluorescein K->PS phosphorylates S Fluorescein-Substrate S->PS ATP ATP ADP ADP ATP->ADP FRET High FRET Signal (520 nm) PS->FRET FRET Ab Tb-Antibody Ab->PS binds Ab->FRET K_i Src Kinase S_i Fluorescein-Substrate K_i->S_i no phosphorylation ATP_i ATP Inhibitor Inhibitor (Pyrrolo[2,3-b]pyridine) Inhibitor->K_i blocks No_FRET Low FRET Signal

Caption: Mechanism of the TR-FRET kinase assay.

Assay Development and Validation

Before initiating a full-scale HTS, the assay must be rigorously developed and validated to ensure it is robust, reproducible, and suitable for screening.

Materials and Reagents
Reagent/MaterialExample SupplierCatalog Number
Recombinant Human Src KinaseCell Signaling Tech.#7776
Fluorescein-labeled Peptide SubstrateThermo FisherPV3549
LanthaScreen® Tb-anti-pTyr AntibodyThermo FisherPV3552
ATP (Adenosine 5'-triphosphate)Sigma-AldrichA7699
Staurosporine (Positive Control)Sigma-AldrichS4400
DMSO (Dimethyl Sulfoxide)Sigma-AldrichD2650
HEPES, MgCl₂, EGTA, Brij-35Standard Suppliers-
Low-Volume 384-well Plates (Black)Corning3676
Optimization of Assay Parameters

Rationale: The goal of optimization is to establish conditions that yield a large assay window (signal-to-background) and high statistical confidence, as measured by the Z'-factor.[10][11] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[10][12][13]

A. Kinase Titration: To determine the optimal enzyme concentration, a titration of Src kinase is performed at a saturating ATP concentration (e.g., 1 mM). The goal is to find the kinase concentration that yields ~80% of the maximum signal (EC₈₀), ensuring the assay is sensitive to inhibitors.[14]

B. ATP Kₘ Determination: Using the optimal kinase concentration (EC₈₀ from step A), an ATP titration is performed. This is crucial for identifying ATP-competitive inhibitors. The assay should be run at an ATP concentration that is at or near the apparent Michaelis-Menten constant (Kₘ,app), as this provides the highest sensitivity for competitive inhibitors.[14]

C. Final Kinase Titration and Z'-Factor Determination: With the determined ATP Kₘ,app, a final kinase titration is performed to confirm the optimal enzyme concentration. The Z'-factor is then calculated using the conditions that will be used for the screen.[14]

Z'-Factor Calculation: The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p, e.g., no inhibition) and negative (n, e.g., staurosporine) controls.[10][15]

Z' = 1 - (3σₚ + 3σₙ) / |μₚ - μₙ|

Example Optimization Data:

[ATP] (µM)Signal-to-Background (S/B)Z'-FactorRecommendation
108.50.45Sub-optimal
25 (Kₘ,app) 12.2 0.78 Optimal
5011.80.75Acceptable
10010.50.69Reduced sensitivity

High-Throughput Screening Protocol

This protocol is designed for a fully automated HTS system using 384-well plates.

Compound Library Management

Effective compound management is critical to the success of any HTS campaign.[16][17]

  • Storage: The this compound derivative library should be stored at -20°C or -80°C in DMSO at a stock concentration of 10 mM.

  • Plate Preparation: Using an automated liquid handler, create intermediate compound plates by diluting the stock plates. For the primary screen, a single final assay concentration of 10 µM is recommended.

  • Assay-Ready Plates: Use an acoustic liquid handler (e.g., Echo®) to transfer nanoliter volumes of compounds from the intermediate plates to the final 384-well assay plates. This minimizes DMSO concentration in the final assay volume (≤ 0.5%).

Step-by-Step HTS Workflow

Total Assay Volume: 10 µL

  • Compound Plating: Dispense 50 nL of 2 mM compound in DMSO into columns 3-48 of a 384-well plate. Dispense 50 nL of DMSO into columns 1-2 (negative/high signal control) and 50 nL of 2 mM Staurosporine into designated wells for the positive/low signal control.

  • Enzyme/Substrate Addition: Add 5 µL of 2X Src Kinase/Substrate solution (in kinase buffer) to all wells.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (at 2x Kₘ,app concentration) to all wells to start the kinase reaction.

  • Incubation: Cover the plates and incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 µL of Stop/Detection solution containing EDTA (to stop the reaction) and Tb-anti-pTyr antibody.

  • Final Incubation: Cover the plates, and incubate for 60 minutes at room temperature to allow for antibody binding.

  • Plate Reading: Read the plates on a TR-FRET compatible plate reader (e.g., PHERAstar, EnVision) with an excitation wavelength of ~340 nm and emission wavelengths of ~490 nm (donor) and ~520 nm (acceptor).

HTS_Workflow cluster_workflow HTS Workflow start Start: Compound Library (10 mM in DMSO) plate_prep 1. Acoustic Dispensing (50 nL to 384-well plate) start->plate_prep enzyme_add 2. Add Enzyme/Substrate Mix (5 µL) plate_prep->enzyme_add atp_add 3. Add ATP to Initiate Reaction (5 µL) enzyme_add->atp_add incubation1 4. Incubate (60 min, RT) atp_add->incubation1 stop_detect 5. Add Stop/Detection Mix (10 µL) incubation1->stop_detect incubation2 6. Incubate (60 min, RT) stop_detect->incubation2 read 7. Read Plate (TR-FRET) incubation2->read end End: Raw Data read->end

Caption: Automated High-Throughput Screening Workflow.

Data Analysis and Hit Identification

  • Calculate Emission Ratio: For each well, calculate the TR-FRET emission ratio (520 nm / 490 nm).

  • Plate Quality Control: For each plate, calculate the S/B ratio and Z'-factor using the control wells to ensure data validity. Plates with a Z'-factor < 0.5 should be flagged for review or repeated.

  • Normalization and Hit Selection:

    • Normalize the data on a per-plate basis. The percent inhibition for each compound well is calculated relative to the plate's high (0% inhibition) and low (100% inhibition) controls.

    • Percent Inhibition = 100 * (High Control - Sample Well) / (High Control - Low Control)

    • A primary hit is typically defined as a compound that exhibits a percent inhibition greater than three standard deviations from the mean of the sample field (e.g., >50% inhibition).

Confirmatory and Secondary Assays

Primary hits from the HTS campaign must be subjected to further testing to confirm their activity and rule out artifacts.

  • Hit Confirmation: Re-test the primary hits in the same assay to confirm activity.

  • Dose-Response Curves: Perform 10-point titrations of the confirmed hits to determine their potency (IC₅₀).

  • Orthogonal Assays: Test hits in a different assay format (e.g., a luminescence-based ADP-Glo™ assay) to rule out technology-specific artifacts.

  • Selectivity Profiling: Screen confirmed hits against a panel of other kinases to determine their selectivity profile, which is a critical step in developing a safe and effective drug.[18]

References

  • Shin, A. (2020). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90. DOI: 10.1002/cbic.200400211. Retrieved from [Link]

  • Dodson, J. S., et al. (2012). Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε. PloS one, 7(9), e44476. Retrieved from [Link]

  • BMG LABTECH. (n.d.). The Z prime value (Z´). Retrieved from [Link]

  • BellBrook Labs. (n.d.). SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ SRC Kinase Assay Kit. Retrieved from [Link]

  • Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors. Retrieved from [Link]

  • Signal Analytics. (n.d.). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]

  • Kopp, A., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. Retrieved from [Link]

  • Amsbio. (n.d.). SRC Assay Kit, AMS.79680. Retrieved from [Link]

  • van den Heuvel, J., et al. (2021). PhosphoFlowSeq - A High-throughput Kinase Activity Assay for Screening Drug Resistance Mutations in EGFR. Journal of molecular biology, 433(22), 167210. Retrieved from [Link]

  • On HTS. (2023). Z-factor. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79-89. Retrieved from [Link]

  • Lazo, J. S. (2008). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current protocols in pharmacology, Chapter 9, Unit 9.13. Retrieved from [Link]

  • Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Retrieved from [Link]

  • Gosnell, P. A., et al. (1997). Compound Library Management in High Throughput Screening. Journal of Biomolecular Screening, 2(2), 99-105. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Compound Management and Integrity. Retrieved from [Link]

  • Yang, F., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & medicinal chemistry letters, 33, 127749. Retrieved from [Link]

  • Curia. (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Retrieved from [Link]

  • Yang, F., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Research Square. Retrieved from [Link]

  • Wang, Y., et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of medicinal chemistry, 65(18), 12095–12123. Retrieved from [Link]

  • Al-Blewi, F. F., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 29(1), 215. Retrieved from [Link]

  • Fisher, L. M., et al. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. Molecules, 29(15), 3515. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of this important heterocyclic compound. The synthesis, while achievable, presents several challenges that require careful control of reaction conditions and a thorough understanding of the underlying chemical principles.

Introduction

This compound is a key building block in medicinal chemistry, with the 7-azaindole scaffold being a prominent feature in a variety of kinase inhibitors and other therapeutic agents.[1] The introduction of a nitro group at the 5-position and a carboxylic acid at the 2-position provides valuable handles for further functionalization. However, the synthesis is not without its difficulties. Direct nitration of the 1H-pyrrolo[2,3-b]pyridine core is challenging as it typically occurs at the 3-position.[2] Therefore, a multi-step approach starting from a pre-functionalized pyridine ring is generally more effective.

This guide will focus on a robust synthetic route proceeding via a Fischer indole synthesis, as this method allows for the strategic construction of the desired product. We will address common pitfalls and provide actionable solutions to maximize your success.

Proposed Synthetic Pathway

The most logical and commonly employed route to synthesize this compound involves a Fischer indole synthesis. This pathway can be broken down into three main stages:

  • Synthesis of the Key Hydrazine Intermediate: Preparation of (5-nitro-pyridin-2-yl)-hydrazine from 2-amino-5-nitropyridine.

  • Fischer Indole Cyclization: Condensation of the hydrazine with ethyl pyruvate to form ethyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

  • Ester Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid product.

Below is a visual representation of this proposed workflow:

Synthesis_Workflow cluster_0 Stage 1: Hydrazine Synthesis cluster_1 Stage 2: Fischer Indole Cyclization cluster_2 Stage 3: Hydrolysis 2-amino-5-nitropyridine 2-amino-5-nitropyridine Diazotization Diazotization 2-amino-5-nitropyridine->Diazotization NaNO2, HCl Reduction Reduction Diazotization->Reduction SnCl2 (5-nitro-pyridin-2-yl)-hydrazine (5-nitro-pyridin-2-yl)-hydrazine Reduction->(5-nitro-pyridin-2-yl)-hydrazine Condensation Condensation (5-nitro-pyridin-2-yl)-hydrazine->Condensation Acid catalyst Ethyl_Pyruvate Ethyl Pyruvate Ethyl_Pyruvate->Condensation Cyclization Cyclization Condensation->Cyclization Heat Ester_Product Ethyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Cyclization->Ester_Product Hydrolysis Hydrolysis Ester_Product->Hydrolysis NaOH or LiOH Final_Product This compound Hydrolysis->Final_Product

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Stage 1: Low yield of (5-nitro-pyridin-2-yl)-hydrazine - Incomplete diazotization of 2-amino-5-nitropyridine. - Over-reduction or side reactions during the reduction of the diazonium salt. - Instability of the hydrazine product.- Ensure the temperature for the diazotization reaction is kept low (0-5 °C) to prevent decomposition of the diazonium salt. - Use a mild reducing agent like stannous chloride (SnCl₂) in concentrated HCl. Add the diazonium salt solution slowly to the SnCl₂ solution. - Work up the reaction mixture promptly and under an inert atmosphere if possible, as hydrazines can be sensitive to air oxidation.
Stage 2: Failure of Fischer Indole cyclization or very low yield - Poor reactivity of the pyridylhydrazine: Pyridylhydrazines are known to be less reactive in Fischer indole synthesis compared to their phenylhydrazine counterparts due to the electron-withdrawing nature of the pyridine ring.[3] - Inappropriate acid catalyst: The choice of acid is critical. A weak acid may not be sufficient to catalyze the reaction, while a very strong acid can lead to degradation of the starting materials or product. - Decomposition at high temperatures: The nitro group can make the molecule sensitive to high temperatures, leading to decomposition.- Catalyst selection: Polyphosphoric acid (PPA) is often a good choice for less reactive hydrazines as it acts as both a catalyst and a solvent. Alternatively, a mixture of a Brønsted acid (e.g., H₂SO₄, p-TsOH) in a high-boiling solvent like ethanol or acetic acid can be effective.[4] Experiment with different acid catalysts to find the optimal conditions. - Temperature control: Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC. Avoid excessive heating. - Reaction time: These reactions can sometimes require longer reaction times. Monitor the reaction closely to determine the optimal time for completion without significant decomposition.
Stage 2: Formation of multiple products during cyclization - Side reactions: The Fischer indole synthesis can be prone to side reactions, such as N-N bond cleavage, especially with electron-rich or sterically hindered substrates. - Isomer formation: While the reaction with ethyl pyruvate should regioselectively yield the 2-carboxylate, improper conditions could potentially lead to other isomers, although less likely.- Optimize acid catalyst and temperature: Carefully screen different acid catalysts and reaction temperatures. Sometimes a milder Lewis acid (e.g., ZnCl₂) can provide better selectivity. - Purification: Careful column chromatography is often necessary to separate the desired product from any side products. A gradient elution with a solvent system like ethyl acetate/hexanes may be required.
Stage 3: Incomplete hydrolysis of the ester - Steric hindrance: The ester group at the 2-position of the pyrrolo[2,3-b]pyridine ring might be sterically hindered, making it less susceptible to hydrolysis. - Insufficient reaction time or temperature. - Choice of base: Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) for the hydrolysis of sterically hindered esters. - Solvent system: Use a mixture of THF/water or methanol/water to ensure solubility of the ester. - Temperature: Gentle heating (e.g., 40-60 °C) can accelerate the hydrolysis. Monitor the reaction by TLC until the starting material is fully consumed.
General: Difficulty with purification - Polarity of the product: The final carboxylic acid is a polar compound and may be difficult to purify by standard silica gel chromatography. - Presence of colored impurities: Nitro compounds are often colored, and impurities can be difficult to remove.- Purification of the final product: Recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a mixture) is often the best method for purifying the final carboxylic acid. - Decolorization: Treatment with activated carbon during workup or before recrystallization can help to remove colored impurities. - Intermediate purification: Ensure that the intermediates, especially the ethyl ester, are purified to a high degree before proceeding to the next step. This will simplify the final purification.

Frequently Asked Questions (FAQs)

Q1: Why is direct nitration of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid not a viable route?

A1: Direct electrophilic substitution on the 1H-pyrrolo[2,3-b]pyridine ring system, such as nitration, preferentially occurs at the electron-rich 3-position of the pyrrole ring.[2] Forcing conditions to achieve nitration at the 5-position on the pyridine ring would likely lead to a mixture of products and significant degradation of the starting material. Therefore, a convergent synthesis starting with a pre-nitrated pyridine precursor is a more controlled and higher-yielding approach.

Q2: What is the role of the acid catalyst in the Fischer indole synthesis?

A2: The acid catalyst plays a crucial role in several steps of the Fischer indole synthesis. It facilitates the initial condensation of the hydrazine and the carbonyl compound to form the hydrazone, promotes the tautomerization of the hydrazone to the enamine intermediate, and catalyzes the key[3][3]-sigmatropic rearrangement that leads to the formation of the indole ring.[4] The choice and concentration of the acid are critical for the success of the reaction.

Q3: Can I use pyruvic acid directly instead of ethyl pyruvate in the Fischer indole cyclization?

A3: While it is possible to use pyruvic acid directly, it can sometimes lead to lower yields and more side products due to the potential for decarboxylation under the acidic and heated reaction conditions. Using an ester like ethyl pyruvate provides a more stable substrate for the cyclization. The resulting ester can then be hydrolyzed to the carboxylic acid in a separate, high-yielding step under milder basic conditions.

Q4: My final product is highly colored. How can I decolorize it?

A4: The presence of color is common with nitro-aromatic compounds. To decolorize your product, you can dissolve the crude material in a suitable solvent and treat it with a small amount of activated charcoal. Gently heat the suspension for a short period, then filter the hot solution through a pad of celite to remove the charcoal. The desired product can then be recovered by cooling the filtrate to induce crystallization or by removing the solvent under reduced pressure.

Q5: What are the key analytical techniques to monitor the progress of the synthesis?

A5: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of each reaction step. For characterization of the intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the structure. Mass spectrometry (MS) should be used to verify the molecular weight of the products. For the final product, Infrared (IR) spectroscopy can confirm the presence of key functional groups such as the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches).

Experimental Protocols

Stage 1: Synthesis of (5-nitro-pyridin-2-yl)-hydrazine
  • Diazotization: To a stirred suspension of 2-amino-5-nitropyridine (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting solution for 30 minutes at this temperature.

  • Reduction: In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) in concentrated HCl at 0 °C. To this solution, add the cold diazonium salt solution dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Work-up: After the addition is complete, stir the reaction mixture for an additional hour at room temperature. Basify the mixture carefully with a concentrated NaOH solution until a pH of >10 is reached, keeping the temperature below 20 °C. Extract the product with a suitable organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude hydrazine, which can be used in the next step without further purification.

Stage 2: Synthesis of Ethyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
  • Condensation and Cyclization: To a solution of (5-nitro-pyridin-2-yl)-hydrazine (1.0 eq) in absolute ethanol, add ethyl pyruvate (1.2 eq) and a catalytic amount of a suitable acid (e.g., a few drops of concentrated H₂SO₄ or a portion of polyphosphoric acid).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. If a solid precipitates, collect it by filtration. If not, neutralize the solution with a base (e.g., NaHCO₃) and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl ester.

Stage 3: Synthesis of this compound
  • Hydrolysis: Dissolve the ethyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq) in a mixture of THF and water. Add an excess of lithium hydroxide monohydrate (LiOH·H₂O) (3.0-5.0 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until the starting material is completely consumed as indicated by TLC.

  • Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with cold 1M HCl. The carboxylic acid should precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

  • Recrystallization (if necessary): For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Visualization of Key Challenges

The following diagram illustrates the critical decision points and potential pitfalls in the synthesis, particularly during the Fischer indole cyclization step.

Troubleshooting_Logic start Start Fischer Indole Cyclization check_yield Low or No Product Yield? start->check_yield cause_reactivity Cause: Poor Hydrazine Reactivity check_yield->cause_reactivity Yes check_purity Multiple Spots on TLC? check_yield->check_purity No cause_catalyst Cause: Inappropriate Acid Catalyst cause_reactivity->cause_catalyst cause_temp Cause: Decomposition at High Temp. cause_catalyst->cause_temp solution_catalyst Solution: Use stronger catalyst (e.g., PPA) or screen various acids. cause_catalyst->solution_catalyst solution_temp Solution: Lower reaction temperature and monitor closely. cause_temp->solution_temp cause_side_reactions Cause: Side Reactions (e.g., N-N cleavage) check_purity->cause_side_reactions Yes end_product Pure Product check_purity->end_product No solution_conditions Solution: Optimize catalyst and temperature for selectivity. cause_side_reactions->solution_conditions solution_purification Solution: Careful column chromatography. solution_conditions->solution_purification

Caption: Troubleshooting logic for the Fischer indole cyclization step.

By understanding these potential challenges and implementing the suggested solutions, researchers can significantly improve the efficiency and success rate of the synthesis of this compound.

References

  • Herbert, R. & Wibberley, D. G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 1505-1514. [Link]

  • Susick, R. B., Morrill, L. A., Picazo, E., & Garg, N. K. (2017). Understanding and Interrupting the Fischer Azaindolization Reaction. Journal of the American Chemical Society, 139(38), 13451–13454. [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. [Link]

  • Wikipedia. (2023). Fischer indole synthesis. [Link]

  • Baran, P. S. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab, Scripps Research. [Link]

  • Gribble, G. W. (2021). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 1-100). John Wiley & Sons. [Link]

  • Mojzych, M. (2005). 3-Nitropyridin-2-yl hydrazone of 5-Acetyl-3-phenyl-1,2,4-triazine. Molbank, 2005(4), M433. [Link]

  • Google Patents. (2015). Preparation method of 5-nitro-2-aminopyridine. CN104447522A.
  • Azaindole Therapeutic Agents. (2018). ACS Medicinal Chemistry Letters, 9(10), 975–977. [Link]

Sources

Technical Support Center: Purification of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who are actively working with this compound. As a key intermediate in the synthesis of various pharmacologically active molecules, its purity is paramount. This guide provides in-depth, experience-driven advice to troubleshoot common purification challenges, ensuring the integrity of your downstream applications.

Introduction: The Challenge of Purifying a Multifunctional Heterocycle

This compound, a derivative of 7-azaindole, is a structurally complex molecule.[1] Its fused pyrrole and pyridine rings, combined with the electron-withdrawing nitro group and the acidic carboxylic acid functionality, create a unique set of physicochemical properties.[1] These characteristics, while crucial for its synthetic utility, present specific challenges during purification. Issues such as low solubility, potential for decarboxylation, and the presence of closely related impurities are common hurdles. This guide will systematically address these problems with scientifically grounded solutions.

Section 1: Understanding Potential Impurities

Effective purification begins with understanding what you are trying to remove. Impurities in a synthesis can arise from starting materials, side reactions, or degradation of the desired product.

FAQs: Synthesis-Related Impurities

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A1: The impurity profile largely depends on the synthetic route. A common approach involves the nitration of a 1H-pyrrolo[2,3-b]pyridine-2-carboxylate ester followed by hydrolysis.[2][3][4]

Potential impurities include:

  • Unreacted Starting Material: Incomplete nitration will leave residual 1H-pyrrolo[2,3-b]pyridine-2-carboxylate ester. Incomplete hydrolysis will result in the presence of the 5-nitro ester.

  • Isomeric Byproducts: Nitration can sometimes yield other isomers, although the 5-nitro position is generally favored.

  • Decarboxylated Product: The carboxylic acid can be labile under certain conditions (e.g., high heat), leading to the formation of 5-nitro-1H-pyrrolo[2,3-b]pyridine.[5][6][7]

  • Hydrolysis Byproducts: If the starting material for the pyrrole synthesis was a derivative of 2-amino-3-methylpyridine, you might encounter impurities from side reactions of this precursor.[8]

Q2: How can I identify these impurities?

A2: A combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): An excellent first-pass technique to visualize the number of components in your crude product. Use a combination of polar and non-polar solvents to achieve good separation.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of your sample and can resolve closely related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying the structures of impurities if they are present in sufficient quantities.[9][10][11] Comparing your crude spectrum to a reference spectrum of the pure compound is a powerful diagnostic tool.

  • Mass Spectrometry (MS): Can help identify impurities by their molecular weight, confirming the presence of starting materials, byproducts, or degradation products.

Section 2: Troubleshooting Purification by Recrystallization

Recrystallization is often the first choice for purifying solid compounds. However, the low solubility of this compound can make this challenging.

FAQs: Recrystallization Issues

Q1: My compound is not dissolving in common recrystallization solvents. What should I do?

A1: This is a common issue due to the compound's polar, rigid structure.

  • Solvent Selection: Focus on highly polar, aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). You may need to heat the mixture to achieve dissolution.

  • Mixed Solvent Systems: A mixed solvent system can be effective. Dissolve your crude product in a minimal amount of a "good" solvent (like hot DMF or DMSO) and then slowly add a "poor" solvent (an "anti-solvent") in which your compound is insoluble (e.g., water, methanol, or diethyl ether) until you observe persistent turbidity. Then, allow the solution to cool slowly.

  • pH Adjustment: The carboxylic acid group allows for manipulation of solubility with pH. You can dissolve the crude material in a dilute aqueous base (e.g., NaHCO₃ or Na₂CO₃ solution), filter out any insoluble non-acidic impurities, and then re-precipitate your pure product by acidifying the filtrate with an acid like HCl.

Q2: My compound "oils out" instead of forming crystals during recrystallization. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or as a supersaturated liquid.

  • Reduce the Cooling Rate: Allow the solution to cool very slowly. A Dewar flask can be used to insulate the crystallization vessel.

  • Use a More Dilute Solution: Oiling out is more common in concentrated solutions. Use more solvent to dissolve your compound initially.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure material, add a single crystal to the cooled, saturated solution to induce crystallization.

Workflow: Purification via Acid-Base Extraction

This technique is particularly useful for separating your acidic product from non-acidic impurities.

Caption: Workflow for purification using acid-base extraction.

Section 3: Troubleshooting Purification by Column Chromatography

When recrystallization fails to provide the desired purity, column chromatography is the next logical step.[12][13]

FAQs: Column Chromatography Challenges

Q1: My compound is streaking on the TLC plate and the column. What is the cause?

A1: Streaking is often a sign of overloading, low solubility in the mobile phase, or strong interaction with the stationary phase (silica gel).

  • Reduce the Amount of Sample: Do not overload the column. A general rule of thumb is to load 1-5% of the column's silica gel weight.

  • Modify the Mobile Phase:

    • Increase Polarity: Gradually increase the proportion of the polar solvent (e.g., methanol or ethyl acetate) in your mobile phase (e.g., dichloromethane or hexane).

    • Add an Acid: The carboxylic acid can interact strongly with the slightly acidic silica gel. Adding a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase can suppress this interaction and lead to sharper bands.

  • Dry Loading: If your compound has low solubility in the mobile phase, consider "dry loading." Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully load the resulting dry powder onto the top of your column.

Q2: I am not getting good separation between my product and a key impurity. What can I do?

A2: Improving resolution is key here.

  • Optimize the Mobile Phase: Run several TLCs with different solvent systems to find the one that gives the best separation (largest ΔRf) between your product and the impurity. Isocratic (constant solvent composition) elution is preferred for difficult separations.

  • Use a Longer Column: A longer column provides more theoretical plates and can improve separation.

  • Finer Silica Gel: Using silica gel with a smaller particle size can enhance resolution, but it will also increase the back pressure.

Data Presentation: Typical TLC/Column Conditions
Impurity Type Stationary Phase Mobile Phase System (Example) Visualization Notes
Less Polar (e.g., starting ester)Silica Gel (60 Å, 230-400 mesh)Dichloromethane:Methanol (98:2 to 95:5)UV light (254 nm)The product will have a lower Rf than the less polar impurity.
Very Polar/BaselineSilica Gel (60 Å, 230-400 mesh)Dichloromethane:Methanol + 1% Acetic AcidUV light (254 nm)The acid helps to move the highly polar carboxylic acid off the baseline.
Decarboxylated ProductSilica Gel (60 Å, 230-400 mesh)Hexanes:Ethyl Acetate (1:1 to 2:3)UV light (254 nm)The decarboxylated product will be significantly less polar.

Section 4: Advanced Troubleshooting and Characterization

Even after purification, it is crucial to confirm the identity and purity of your this compound.

FAQs: Post-Purification Concerns

Q1: My purified product shows signs of degradation over time. How can I store it properly?

A1: Pyrrole-containing compounds can be sensitive to light and air.[14] The nitro group can also increase this sensitivity.

  • Storage Conditions: Store the compound in a tightly sealed, amber-colored vial to protect it from light. For long-term storage, keep it in a freezer (-20 °C) under an inert atmosphere (argon or nitrogen).

Q2: The NMR spectrum of my purified product looks clean, but the melting point is broad. What could be the issue?

A2: A broad melting point range usually indicates the presence of impurities, even if they are not readily apparent in the NMR spectrum.

  • Residual Solvent: The sample may contain residual solvent from the purification process. Drying the sample under high vacuum for an extended period can help remove these.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can have different melting points.

  • Trace Impurities: There might be a small amount of an impurity that is not easily detected by NMR but is sufficient to depress and broaden the melting point. Consider re-purifying a small portion of the material or using a more sensitive analytical technique like HPLC.

Experimental Protocol: Purity Assessment by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes. Hold at 95% B for 5 minutes. Return to initial conditions over 1 minute and re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 320 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a 1:1 mixture of Mobile Phase A and B or in DMSO.

Logical Relationship Diagram: Troubleshooting Strategy

Troubleshooting_Strategy Start Crude Product Analysis (TLC, ¹H NMR) Recrystallization Attempt Recrystallization Start->Recrystallization Simple Impurity Profile Column Perform Column Chromatography Start->Column Complex Mixture/ Close Spots on TLC AcidBase Perform Acid-Base Extraction Start->AcidBase Neutral/Basic Impurities Present CheckPurity Check Purity (HPLC, NMR, MP) Recrystallization->CheckPurity Column->CheckPurity AcidBase->CheckPurity Pure Pure Product CheckPurity->Pure Purity ≥ 95% Impure Product Still Impure CheckPurity->Impure Purity < 95% Impure->Column Re-purify

Caption: A logical approach to purifying the target compound.

Conclusion

The successful purification of this compound is an achievable goal with a systematic and informed approach. By understanding the potential impurities and the underlying chemical principles of each purification technique, researchers can effectively troubleshoot challenges and obtain high-purity material essential for their research and development endeavors.

References

  • Gușă, C., Gîrbea, G., & Tătărîngă, G. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-487.
  • Zhang, Y., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1433-1439.
  • Asghari, S., et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Pharmaceutical and Biomedical Research, 6(3), 195-209.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 7-Azaindole Derivatives: Exploring Synthesis and Applications. Retrieved from [Link]

  • Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS.
  • Asghari, S., Ramezani, M., & Ramezani, F. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Pharmaceutical and Biomedical Research, 6(3), 195-209.
  • Ammar, Y. A., et al. (2011).
  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • Chen, B., et al. (2008). A One-Pot Coupling/Hydrolysis/Condensation Process to Pyrrolo[1,2-a]quinoxaline. The Journal of Organic Chemistry, 73(12), 4768-4770.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Wang, H., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic & Biomolecular Chemistry, 20(14), 2933-2937.
  • Nagamalleswari, K., et al. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic letters, 12(22), 5334-5337.
  • Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.
  • PubChem. (n.d.). Pyrrole-2-Carboxylic Acid. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Derivatization of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for the derivatization of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. We will focus primarily on the most frequent derivatization—amide bond formation—while also addressing other key transformations.

Introduction: The 5-nitro-7-azaindole-2-carboxylic acid Scaffold

The this compound, also known as 5-nitro-7-azaindole-2-carboxylic acid, is a crucial heterocyclic building block in medicinal chemistry. Its rigid structure and specific hydrogen bonding capabilities make it a privileged scaffold for developing targeted therapeutics, notably as a core component in potent inhibitors for enzymes like phosphodiesterase 4B (PDE4B).[1]

However, its unique electronic and structural properties present distinct challenges during derivatization. The electron-withdrawing nitro group, the acidic pyrrole N-H proton, and the relatively unreactive carboxylic acid moiety demand carefully optimized conditions to achieve high yields and purity. This guide provides a systematic approach to overcoming these challenges.

Section 1: Troubleshooting Guide for Amide Bond Formation

Amide coupling is the most common derivatization for this scaffold. Success hinges on the efficient activation of the carboxylic acid, which allows it to be attacked by the amine nucleophile.[2] This section addresses the most common failures in a question-and-answer format.

Q1: My reaction shows low or no product yield. What are the primary causes and solutions?

This is the most frequent issue, often stemming from one of three areas: inefficient carboxylic acid activation, amine deactivation, or suboptimal reaction conditions.[3]

Root Cause Analysis & Solutions:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive intermediate (e.g., an active ester) for the amine to attack.[2]

    • Solution 1: Evaluate Your Coupling Reagent. For standard couplings, carbodiimides like EDC in the presence of an additive like HOBt are effective.[2] For more challenging or sterically hindered amines, stronger uronium or phosphonium salt reagents like HATU, HBTU, or PyBOP are recommended for their high efficiency and faster reaction times.[2][4][5]

    • Solution 2: Pre-activation. When using reagents like HATU, pre-activating the carboxylic acid for 5-15 minutes with the coupling reagent and a non-nucleophilic base (like DIPEA) before adding the amine can significantly improve yields.[2][3] This ensures the active ester is formed and ready for nucleophilic attack.

    • Solution 3: Increase Reagent Equivalents. If you observe unreacted starting material, consider increasing the equivalents of the coupling reagent and/or the amine to 1.2-1.5 equivalents.[4] For particularly difficult couplings, a "double coupling" (repeating the coupling step with fresh reagents) can be effective.[4][6]

  • Amine Deactivation or Low Nucleophilicity:

    • Cause: The amine can be protonated by the acidic starting material, rendering it non-nucleophilic.[3] Aromatic amines are also inherently less nucleophilic than aliphatic amines, leading to slower kinetics.[4]

    • Solution 1: Add a Non-Nucleophilic Base. The addition of a base like N,N-Diisopropylethylamine (DIPEA) is crucial. It scavenges the protons generated during the reaction, keeping the amine in its free, nucleophilic state. Typically, 2-3 equivalents of DIPEA are used.[3]

    • Solution 2: Consider Acyl Halide Route. If standard coupling reagents fail, converting the carboxylic acid to a highly reactive acyl chloride is a powerful alternative. This can be achieved with reagents like thionyl chloride (SOCl₂) or oxalyl chloride with catalytic DMF.[7] This intermediate will react with even weakly nucleophilic amines. Caution: This method is less mild and may not be suitable for sensitive substrates.

  • Presence of Water:

    • Cause: The activated carboxylic acid intermediate is highly susceptible to hydrolysis.[3] Trace amounts of water in solvents or reagents can quench the intermediate, reverting it to the starting carboxylic acid and halting the reaction.

    • Solution: Always use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried.[3] Running the reaction under an inert atmosphere (Nitrogen or Argon) is best practice to exclude atmospheric moisture.[2]

Q2: I'm observing significant side products in my LC-MS analysis. How can I identify and minimize them?

Side product formation often points to undesired reactivity of the coupling reagents or the starting materials themselves.

Common Side Products & Mitigation Strategies:

  • N-Acylurea Formation (with Carbodiimides like EDC/DCC):

    • Identification: A byproduct with a mass corresponding to your carboxylic acid plus the dehydrated carbodiimide.

    • Cause: The highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea before the amine can attack it.[2]

    • Solution: Use an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure.[3] These additives trap the O-acylisourea to form a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine.

  • Guanidinylation (with Uronium/Aminium Reagents like HATU/HBTU):

    • Identification: An unexpected mass on your amine starting material corresponding to the addition of the coupling reagent core.

    • Cause: This occurs when there is a large excess of the coupling reagent or when the amine is added before the carboxylic acid has been sufficiently activated.[4]

    • Solution: Avoid a large excess of the coupling reagent and always follow the pre-activation protocol: mix the carboxylic acid, base, and coupling reagent first before adding the amine.[4]

  • Racemization (for chiral substrates):

    • Identification: Diastereomeric products observed on chiral HPLC or NMR.

    • Cause: The activation process can sometimes lead to the deprotonation of the alpha-carbon, causing epimerization.

    • Solution: Use racemization-suppressing additives like HOBt or OxymaPure.[3] Running the reaction at a lower temperature (e.g., 0 °C) can also minimize this side reaction.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right coupling reagent?

The choice depends on the nucleophilicity of your amine, steric hindrance, and cost considerations. The table below provides a general guide.

Coupling Reagent SystemClassRelative ReactivityKey Advantages & Considerations
EDC / HOBt CarbodiimideModerateCost-effective, byproducts are water-soluble and easily removed. Ideal for simple, unhindered substrates.[2]
HATU / DIPEA Uronium SaltVery HighExtremely fast and efficient, even for hindered systems. Considered a go-to for difficult couplings.[2]
PyBOP / DIPEA Phosphonium SaltHighHigh coupling efficiency with soluble byproducts. Good alternative to HATU.[4]
T3P® Phosphonic AnhydrideHighEfficient, byproducts are water-soluble. A good "green chemistry" option.[1][8]
SOCl₂ or (COCl)₂ Acyl Halide FormationHighestMost reactive method. Used when other coupling reagents fail, especially with weakly nucleophilic amines.[7]
Q2: What is the best solvent for this reaction?

Anhydrous, polar aprotic solvents are preferred.

  • N,N-Dimethylformamide (DMF): Excellent solvating properties for most starting materials and reagents. The most common choice.[2]

  • Dichloromethane (DCM): Good for reactions run at or below room temperature. Easier to remove during workup.[3]

  • Acetonitrile (ACN): Another viable option, particularly if solubility in DCM is an issue.

Q3: How should I monitor the reaction's progress?

Regular monitoring is crucial to avoid over-running the reaction, which can lead to side products.

  • Thin Layer Chromatography (TLC): A quick and easy way to visualize the consumption of the limiting starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most definitive method. It allows you to monitor the disappearance of starting materials and the appearance of the desired product mass, as well as detect any side products in real-time.[3]

Section 3: Visualized Workflows and Logic

To aid in experimental design and troubleshooting, the following diagrams outline the general workflow and a logical approach to problem-solving.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_node 1. Combine Carboxylic Acid, Coupling Additive (e.g., HOBt), & Anhydrous Solvent base_node 2. Add Non-Nucleophilic Base (e.g., DIPEA) prep_node->base_node reagent_node 3. Add Coupling Reagent (e.g., HATU, EDC) base_node->reagent_node preactivate_node 4. Pre-activate (Stir 5-15 min @ RT) reagent_node->preactivate_node amine_node 5. Add Amine (1.0-1.2 equiv.) preactivate_node->amine_node monitor_node 6. Stir & Monitor (TLC / LC-MS) amine_node->monitor_node quench_node 7. Quench Reaction (e.g., Water or aq. NH4Cl) monitor_node->quench_node extract_node 8. Aqueous Workup & Extraction quench_node->extract_node purify_node 9. Purify Product (Column Chromatography) extract_node->purify_node

Caption: Standard workflow for amide coupling reactions.

G cluster_activation Activation Issues cluster_conditions Condition Issues node_sol node_sol start Low or No Yield? act_check Is an active ester observed by LC-MS? start->act_check cond_check Are reaction conditions optimized? start->cond_check sol_reagent Re-evaluate coupling reagent. Check reagent quality/age. Ensure anhydrous conditions. act_check->sol_reagent No sol_amine Amine is likely the issue. Check amine purity/stability. Ensure sufficient base is present. Consider acyl chloride route. act_check->sol_amine Yes act_no NO act_yes YES sol_cond Screen solvents (DMF, DCM). Adjust temperature. Increase reaction time. cond_check->sol_cond

Caption: Troubleshooting logic for low-yield reactions.

Section 4: Optimized Experimental Protocols

These protocols provide a starting point for optimization. Always adapt based on the specific properties of your amine.

Protocol 1: General Procedure using HATU[2][3]
  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equivalent).

  • Dissolution: Dissolve the acid in anhydrous DMF.

  • Activation: Add HATU (1.1 equivalents) followed by DIPEA (2.5 equivalents).

  • Pre-activation: Stir the mixture at room temperature for 10-15 minutes. You may observe a color change.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir at room temperature and monitor progress by LC-MS (typically complete within 30-90 minutes).

  • Workup: Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl.[3]

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by flash column chromatography.[3]

Protocol 2: General Procedure using EDC/HOBt[2]
  • Preparation: To a dry round-bottom flask under an inert atmosphere, dissolve the this compound (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Activation: Add EDC·HCl (1.2 equivalents) to the solution and stir for 20 minutes at 0 °C.

  • Amine Addition: Add the amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by LC-MS.

  • Workup & Purification: Follow steps 7-9 from Protocol 1.

Section 5: Alternative Derivatization: Esterification

While amide formation is more common, esterification is also a key derivatization.

  • Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of the desired alcohol under acidic catalysis (e.g., concentrated H₂SO₄).[9] For this specific substrate, this method may require elevated temperatures and can be complicated by the nitro group's sensitivity.

  • Alkyl Halide Derivatization: A milder approach involves deprotonating the carboxylic acid with a non-nucleophilic base to form the carboxylate, which can then be reacted with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to form the ester.

  • Diazoalkane Esterification: Reagents like (trimethylsilyl)diazomethane can convert carboxylic acids to their corresponding methyl esters under very mild conditions.[10] This is often a clean and high-yielding method for sensitive substrates.

For all esterification procedures, it is crucial to use anhydrous conditions, as water can lead to hydrolysis of the ester product.[11]

References

  • Vertex AI Search. (2025). Optimizing Peptide Coupling: Key Techniques.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
  • American Peptide Society. (n.d.). Tips & Tricks.
  • BenchChem. (2025). Technical Support Center: Optimizing Peptide Coupling with (4-Aminobenzoyl)-L-glutamic Acid.
  • Unknown Source. (n.d.). How to Optimize Peptide Synthesis?
  • Unknown Source. (n.d.). Peptide Coupling Reagents: Selection and Use.
  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides.
  • PMC. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
  • BenchChem. (2025). A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?
  • Greyhound Chromatography. (n.d.). A Guide to Derivatization Reagents for GC.
  • PMC. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • Wikipedia. (n.d.). Pyrrole.
  • Google Patents. (n.d.). Esterification of pyridine carboxylic acids.

Sources

Technical Support Center: Synthesis of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower you to overcome common synthetic challenges.

I. Overview of Synthetic Strategy & Potential Pitfalls

The synthesis of this compound typically involves two key transformations: the construction of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core and the subsequent electrophilic nitration. A common route starts with the corresponding 2-carboxylic acid ethyl ester, which is then nitrated, followed by hydrolysis to yield the final product. Each of these steps presents a unique set of challenges, primarily concerning regioselectivity of the nitration and the stability of the carboxylic acid functionality.

Start 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Hydrolysis Ester Hydrolysis (e.g., NaOH, H2O) Nitration->Hydrolysis Side_Reaction_1 3-Nitro Isomer Nitration->Side_Reaction_1 Undesired Regioselectivity Side_Reaction_2 Dinitro Products Nitration->Side_Reaction_2 Over-reaction Target This compound Hydrolysis->Target Side_Reaction_3 Decarboxylation Hydrolysis->Side_Reaction_3 Harsh Conditions

Caption: General synthetic workflow and common side reactions.

II. Frequently Asked Questions & Troubleshooting

This section addresses specific issues that may arise during the synthesis.

A. Nitration Side Reactions

Question 1: My nitration reaction is producing a significant amount of the 3-nitro isomer in addition to the desired 5-nitro product. How can I improve the regioselectivity?

Answer: This is a common issue stemming from the inherent reactivity of the 1H-pyrrolo[2,3-b]pyridine ring system. Electrophilic substitution on this scaffold is known to occur predominantly at the 3-position.[1] To favor nitration at the 5-position, careful control of reaction conditions is crucial.

  • Expertise & Experience: The electron-donating nature of the pyrrole nitrogen activates the 3-position for electrophilic attack. To steer the nitronium ion (NO₂⁺) to the 5-position, you need to modulate the reaction's kinetic versus thermodynamic control. Lowering the reaction temperature generally favors the thermodynamically more stable product, which in this case is often the 5-nitro isomer due to steric and electronic factors of the entire molecule.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a reaction temperature between -10 °C and 0 °C. A sudden increase in temperature can lead to a loss of selectivity.

    • Rate of Addition: Add the nitrating agent (e.g., fuming nitric acid) dropwise to the solution of your starting material in concentrated sulfuric acid. This ensures that the concentration of the nitronium ion remains low and constant, preventing localized overheating and side reactions.

    • Solvent System: Ensure your starting material is fully dissolved in the acidic medium before adding the nitrating agent. Poor solubility can lead to heterogeneous reaction conditions and a mixture of products.

Question 2: I am observing the formation of di-nitro products in my reaction mixture. What causes this and how can I prevent it?

Answer: The formation of di-nitro byproducts indicates that the reaction is too aggressive, leading to over-nitration. The pyrrolo[2,3-b]pyridine nucleus, once mono-nitrated, is deactivated towards further electrophilic substitution, but under harsh conditions, a second nitration can occur.

  • Causality: The primary cause is often an excess of the nitrating agent or a reaction temperature that is too high.

  • Preventative Measures:

    • Stoichiometry: Use a precise stoichiometry of the nitrating agent. A slight excess (e.g., 1.05 to 1.1 equivalents) is sometimes necessary to drive the reaction to completion, but a larger excess should be avoided.

    • Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of over-nitrated products.

B. Hydrolysis & Decarboxylation Issues

Question 3: During the hydrolysis of the ethyl ester to the carboxylic acid, I am seeing a significant amount of decarboxylation. How can I mitigate this?

Answer: Decarboxylation of pyridinecarboxylic acids can be facile, particularly for isomers where the carboxylic acid is ortho to the pyridine nitrogen (picolinic acids).[2][3] While your target molecule has the carboxylic acid on the pyrrole ring, the overall electronic nature of the heterocyclic system can still promote decarboxylation under harsh conditions.

  • Trustworthiness of Protocol: A self-validating protocol for this step involves using milder hydrolysis conditions and careful monitoring.

  • Recommended Protocol for Saponification:

    • Reagent Choice: Use a milder base like lithium hydroxide (LiOH) instead of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    • Solvent System: A mixture of tetrahydrofuran (THF) and water is often effective, as it helps to solubilize the organic ester.

    • Temperature: Perform the hydrolysis at room temperature or slightly below. Avoid heating the reaction mixture.

    • Acidification: After the hydrolysis is complete, carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) at a low temperature (0-5 °C) to precipitate the carboxylic acid.

cluster_conditions Reaction Parameters Start Ethyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Hydrolysis Hydrolysis Conditions Start->Hydrolysis Target Desired Carboxylic Acid Hydrolysis->Target Side_Product 5-nitro-1H-pyrrolo[2,3-b]pyridine (Decarboxylated Product) Hydrolysis->Side_Product High_Temp High Temperature High_Temp->Hydrolysis Promotes Strong_Base Strong Base (e.g., high conc. NaOH) Strong_Base->Hydrolysis Promotes Low_Temp Low Temperature (0-25 °C) Low_Temp->Hydrolysis Favors Mild_Base Mild Base (e.g., LiOH) Mild_Base->Hydrolysis Favors

Caption: Factors influencing decarboxylation during hydrolysis.

C. Purification Challenges

Question 4: I am having difficulty separating the 5-nitro isomer from the 3-nitro isomer. What purification strategies do you recommend?

Answer: The similar polarity of these isomers can make them challenging to separate by standard column chromatography.

  • Data-Driven Approach: The key is to find a solvent system for your chromatography that maximizes the difference in retention factor (Rf) between the two isomers.

Compound Typical Polarity Recommended Chromatographic Technique
5-nitro Isomer (Target) Generally more polarReverse-phase HPLC or careful optimization of normal-phase silica gel chromatography
3-nitro Isomer (Side Product) Generally less polar
  • Step-by-Step Purification Protocol:

    • Initial Crystallization: Before resorting to chromatography, attempt to selectively crystallize the desired 5-nitro isomer from a suitable solvent system. Mixtures of ethanol/water or ethyl acetate/hexanes can be effective.

    • Column Chromatography Optimization: If crystallization is unsuccessful, use a high-performance flash chromatography system. Screen different solvent systems, such as gradients of ethyl acetate in hexanes or dichloromethane in methanol. Adding a small amount of acetic acid to the mobile phase can sometimes improve the separation of carboxylic acids.

    • Preparative HPLC: For high-purity material required for drug development, preparative reverse-phase HPLC is the most effective, albeit more resource-intensive, method.

III. Experimental Protocols

A. Recommended Synthesis of this compound
  • Nitration of Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate:

    • To a stirred solution of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq) in concentrated sulfuric acid (10 vol), cooled to -5 °C, add fuming nitric acid (1.1 eq) dropwise, maintaining the internal temperature below 0 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, pour the reaction mixture slowly onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the crude ester in a mixture of THF (5 vol) and water (5 vol).

    • Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature until the reaction is complete (as monitored by TLC or LC-MS).

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Cool the remaining aqueous solution to 0 °C and acidify to pH 3-4 with 1N HCl.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

IV. References

  • Herbert, J. M., & Wibberley, D. G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 1505-1514. [Link]

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]

  • Brown, E. V. (1957). Decarboxylation of Picolinic and Quinaldinic Acids. Journal of the American Chemical Society, 79(13), 3565-3566. [Link]

Sources

Technical Support Center: Enhancing the Stability of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions (FAQs) concerning the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments.

Introduction: Understanding the Molecule's Stability Challenges

This compound is a complex heterocyclic molecule with three key functional groups that influence its stability: the pyrrolo[2,3-b]pyridine (7-azaindole) core, a carboxylic acid, and a nitro group. The electron-withdrawing nature of the nitro group and the aromatic system's susceptibility to photolytic and oxidative stress, combined with the pH-dependent solubility of the carboxylic acid, create a unique set of stability challenges. This guide will walk you through identifying and mitigating these issues.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned yellow/brown. What does this indicate and is it still usable?

A1: A color change to yellow or brown is a common indicator of degradation. Nitroaromatic compounds are known to form colored byproducts upon degradation, which can be initiated by exposure to light, suboptimal pH, or elevated temperatures[1]. The usability of the solution depends on the extent of degradation and the sensitivity of your assay. For quantitative studies, it is crucial to use a fresh, colorless solution. We recommend performing a quick purity check using HPLC if you observe a color change.

Q2: The compound is precipitating out of my aqueous buffer. How can I improve its solubility?

A2: The solubility of this compound is highly pH-dependent due to the carboxylic acid group. In acidic to neutral solutions, the carboxylic acid will be protonated and less soluble. To improve solubility, you should work at a pH above the pKa of the carboxylic acid. We recommend preparing solutions in a slightly basic buffer (pH 7.4-8.5). Additionally, the use of co-solvents can significantly enhance solubility.

Q3: What are the primary degradation pathways I should be concerned about?

A3: Based on the structure, the primary degradation pathways are:

  • Photodegradation: The nitroaromatic and pyrrolopyridine systems are susceptible to degradation upon exposure to UV or even ambient light[1].

  • Hydrolysis: While the core ring system is generally stable, extreme pH conditions (strong acid or strong base) can potentially lead to hydrolysis.

  • Reduction of the Nitro Group: The nitro group can be reduced to nitroso, hydroxylamino, or amino derivatives, especially in the presence of reducing agents or certain biological matrices. These derivatives will have different chemical and physical properties[2].

  • Oxidative Degradation: The pyrrole ring within the 7-azaindole core can be susceptible to oxidation[3][4].

Q4: What is the recommended way to store stock solutions of this compound?

A4: For maximum stability, stock solutions should be prepared fresh. If storage is necessary, we recommend the following:

  • Dissolve the compound in an anhydrous, aprotic solvent like DMSO or DMF.

  • Aliquot into single-use, light-protecting (amber) vials.

  • Store at -20°C or below. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Troubleshooting Steps & Solutions
Precipitation in Aqueous Solution pH is too low, causing the carboxylic acid to be in its less soluble, protonated form.Adjust the pH of your buffer to be at least 1-2 units above the pKa of the carboxylic acid. A phosphate or borate buffer in the pH range of 7.4-8.5 is a good starting point[2].
High concentration of the compound exceeding its solubility limit.Consider using a co-solvent such as DMSO, DMF, or ethanol (up to 5-10% v/v) to increase solubility. Always add the co-solvent to the aqueous buffer before adding the compound.
Solution Discoloration (Yellowing/Browning) Photodegradation from exposure to ambient or UV light.Work in a dimly lit area and use amber vials or wrap your containers in aluminum foil. Prepare solutions fresh and minimize their exposure to light[1].
Thermal degradation from storage at elevated temperatures.Store stock solutions at low temperatures (-20°C or below) and working solutions on ice.
pH-mediated degradation.Maintain the pH of the solution within a stable range (typically near neutral to slightly basic). Avoid strongly acidic or basic conditions.
Appearance of New Peaks in HPLC Analysis Degradation of the compound.This indicates the formation of one or more degradation products. To identify the cause, a forced degradation study is recommended (see Protocol 1). This will help you understand the lability of the compound under different stress conditions (acid, base, oxidation, heat, light)[5].
Impurities in the starting material.Ensure the purity of your starting material using a validated analytical method before beginning your experiments.
Inconsistent Experimental Results Instability of the compound in the assay medium over the time course of the experiment.Evaluate the stability of the compound in your specific assay medium. This can be done by incubating the compound in the medium for the duration of your experiment and analyzing for degradation at different time points by HPLC.
Interaction with other components in the solution.Be aware of potential interactions with other chemicals in your solution that could act as reducing or oxidizing agents.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method[3][6].

Objective: To determine the degradation pathways of this compound under various stress conditions.

Methodology:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate a portion of the stock solution at 60°C in the dark for 24 hours.

    • Photodegradation: Expose a portion of the stock solution to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter)[7][8].

  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acid and base hydrolysis samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV method. An LC-MS method can be used for the identification of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A good starting point is 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants absorb (e.g., 254 nm or a wavelength maximum determined by UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Optimization: Analyze the samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other. Adjust the gradient, mobile phase composition, or pH to achieve optimal separation.

Visualizing Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for this compound based on its chemical structure and data from related compounds.

G cluster_main cluster_degradants parent This compound photodegradation Photodegradation Products (e.g., nitroso derivatives) parent->photodegradation Light (UV/Vis) hydrolysis Hydrolysis Products (unlikely under mild conditions) parent->hydrolysis Strong Acid/Base reduction Nitro-Reduced Products (e.g., amino derivative) parent->reduction Reducing Agents oxidation Oxidized Products (e.g., N-oxides) parent->oxidation Oxidizing Agents G start Start: Compound in Solution observe Observe for Precipitation or Color Change start->observe stable Solution is Stable Proceed with Experiment observe->stable No unstable Instability Observed observe->unstable Yes end End: Optimized Stable Solution stable->end troubleshoot Troubleshoot: - Adjust pH - Add Co-solvent - Protect from Light unstable->troubleshoot forced_degradation Optional: Conduct Forced Degradation Study & Develop Stability-Indicating Method unstable->forced_degradation reassess Re-evaluate Stability troubleshoot->reassess reassess->stable Stable reassess->troubleshoot Unstable

Workflow for Stability Assessment

References

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315–499.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Szepesi, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-64.
  • Spain, J. C. (2009). Biodegradation of nitroaromatic compounds. Annual review of microbiology, 52(1), 325-355.
  • Bahekar, A., & Deodhar, M. (2016). Forced Degradation Studies. MedCrave online journal of analytical and pharmaceutical research, 2(6), 00043.
  • European Medicines Agency. (1996). ICH Topic Q1 B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • R. D. Laboratories, Inc. (n.d.). Photostability. Available at: [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. Available at: [Link]

  • Singh, R., & Kumar, R. (2013). Forced degradation study in pharmaceutical stability. Pharmaguideline.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165.
  • Journal of Pharmaceutical Science and Bioscientific Research. (2019). A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. JPSBR, 9(2), 75-84.
  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Available at: [Link]

  • Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Available at: [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. Available at: [Link]

  • ACS Publications. (2023). Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques. Crystal Growth & Design.
  • Gattefossé. (n.d.). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Available at: [Link]

  • Arkivoc. (2025). Advancing green chemistry: a surfactant-enabled approach for nitro reduction in aqueous medium. Available at: [Link]

  • Kenner, G. W., McCombie, S. W., & Smith, K. M. (1973). Pyrroles and related compounds. XXIV. Separation and oxidative degradation of chlorophyll derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2517-2523.
  • Scilit. (n.d.). Pyrroles and related compounds. Part XXIV. Separation and oxidative degradation of chlorophyll derivatives. Available at: [Link]

  • Williams, D. E., & Raushel, F. M. (2004). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Drug Metabolism and Disposition, 32(8), 837-845.
  • El-Sabbagh, N. A., Al-Dhfyan, A., & El-Agrody, A. M. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review.

Sources

Technical Support Center: Refining Protocols for 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed experimental protocols. The methodologies and advice provided herein are curated to ensure scientific integrity and practical applicability in a laboratory setting.

The 7-azaindole scaffold, of which this compound is a derivative, is a significant structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] However, the electron-deficient nature of the pyridine ring can present synthetic challenges.[3] This guide aims to address these challenges directly, providing a comprehensive resource for the successful functionalization of this important molecule.

I. Troubleshooting Guide

This section addresses specific issues that may be encountered during the functionalization of this compound.

Issue 1: Low Yield in Esterification Reactions

Question: I am attempting to esterify this compound using standard Fischer esterification conditions (alcohol with a strong acid catalyst) but am observing very low yields. What could be the cause, and how can I improve the conversion?

Answer:

The low yield in Fischer esterification of this substrate is a common issue. The primary reason is the reduced nucleophilicity of the pyridine nitrogen due to the electron-withdrawing nitro group.[4] This deactivation, coupled with the basicity of the pyridine nitrogen, can lead to the formation of a non-volatile salt with the acid catalyst, hindering the desired reaction.[5]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Protonation of Pyridine Nitrogen The strong acid catalyst (e.g., H₂SO₄) protonates the basic pyridine nitrogen, deactivating the ring and creating a non-volatile salt that is difficult to work with.[5]1. Use of Milder Acid Catalysts: Consider using milder acid catalysts like toluenesulfonic acid or a solid-supported acid catalyst to minimize side reactions. 2. Alternative Esterification Methods: Employ methods that do not require strong acidic conditions. For example, reaction with an alkyl halide in the presence of a non-nucleophilic base (e.g., Cs₂CO₃, K₂CO₃) in a polar aprotic solvent like DMF can be effective. 3. Coupling Agent-Mediated Esterification: Utilize coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) with a catalytic amount of DMAP (4-Dimethylaminopyridine) to activate the carboxylic acid for reaction with the alcohol.
Poor Solubility of Starting Material The carboxylic acid may have limited solubility in the alcohol, especially at lower temperatures, leading to a heterogeneous reaction mixture and slow reaction rates.1. Co-solvent System: Introduce a co-solvent like dioxane or THF to improve the solubility of the starting material. 2. Temperature Optimization: Carefully increase the reaction temperature to enhance solubility and reaction rate, while monitoring for potential degradation.
Water Removal In Fischer esterification, the removal of water is crucial to drive the equilibrium towards the product. Inefficient water removal will limit the yield.1. Dean-Stark Apparatus: If the reaction is conducted in a suitable solvent (e.g., toluene), use a Dean-Stark apparatus to continuously remove water. 2. Drying Agents: Add molecular sieves to the reaction mixture to sequester the water as it is formed.
Issue 2: Difficulties in Amide Bond Formation

Question: I am struggling with the amide coupling of this compound with a primary amine. Standard coupling reagents are giving me a complex mixture of products and unreacted starting material. What are the key considerations for this transformation?

Answer:

Amide bond formation with this substrate can be challenging due to the electronic properties of the 7-azaindole ring system. The electron-withdrawing nitro group can affect the reactivity of the carboxylic acid. Furthermore, the presence of the pyrrole NH can lead to side reactions if not properly managed.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Side Reactions at the Pyrrole NH The pyrrole NH is acidic and can be deprotonated by the base used in the coupling reaction, leading to N-acylation or other undesired side reactions.[6]1. N-Protection: Protect the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM) before performing the amide coupling. The protecting group can be removed in a subsequent step. 2. Optimized Base Selection: Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to minimize deprotonation of the pyrrole NH.
Inefficient Activation of the Carboxylic Acid The chosen coupling reagent may not be sufficiently reactive to efficiently activate the carboxylic acid, especially if the amine is a weak nucleophile.1. High-Activity Coupling Reagents: Employ more potent coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[7][8] These reagents are known to be effective for challenging amide couplings. 2. In Situ Acyl Halide Formation: Convert the carboxylic acid to the corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride prior to the addition of the amine. This is a highly reactive intermediate that should readily form the amide.[7]
Reaction Conditions Inappropriate solvent or temperature can lead to poor solubility, slow reaction rates, or decomposition of reagents and products.1. Solvent Screening: Test a range of polar aprotic solvents such as DMF, DMA, or NMP to find the optimal solvent for your specific substrates. 2. Temperature Control: Many coupling reactions proceed well at room temperature. However, for less reactive partners, gentle heating (40-60 °C) may be beneficial. Monitor the reaction closely for any signs of degradation.
Issue 3: Challenges in Suzuki Cross-Coupling Reactions

Question: I need to perform a Suzuki cross-coupling reaction on a halogenated derivative of this compound. What are the critical parameters to consider for a successful reaction?

Answer:

Suzuki cross-coupling on nitrogen-containing heterocycles can be intricate. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[3] The presence of the nitro group further complicates the electronic nature of the substrate.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Catalyst Inhibition The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.1. Ligand Selection: Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can promote the desired catalytic cycle and minimize catalyst inhibition.[1] 2. Palladium Pre-catalysts: Employ modern palladium pre-catalysts (e.g., XPhos Pd G2, SPhos Pd G2) that are designed for challenging cross-coupling reactions with heteroaromatic substrates.[1]
Sub-optimal Base and Solvent System The choice of base and solvent is crucial for the transmetalation step and the overall efficiency of the catalytic cycle.1. Base Screening: Common bases for Suzuki couplings on N-heterocycles include K₃PO₄, Cs₂CO₃, and K₂CO₃.[1] The choice of base can significantly impact the yield, so screening is recommended. 2. Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The ratio of organic solvent to water should be optimized for your specific substrates.
Competing Hydrolysis of Boronic Acid Boronic acids can undergo protodeboronation (hydrolysis) under the reaction conditions, especially at elevated temperatures, leading to lower yields.1. Stoichiometry of Boronic Acid: Use a slight excess (1.2-1.5 equivalents) of the boronic acid to compensate for any potential hydrolysis.[9] 2. Reaction Temperature and Time: Run the reaction at the lowest temperature that provides a reasonable reaction rate to minimize boronic acid decomposition. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.

II. Frequently Asked Questions (FAQs)

Q1: Is it possible to selectively reduce the nitro group without affecting the carboxylic acid or the pyrrolo[2,3-b]pyridine core?

A1: Yes, selective reduction of the nitro group is a common and important transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is often the method of choice.[10] However, care must be taken as this method can sometimes lead to dehalogenation if a halogen is present on the ring. Alternative methods include the use of tin(II) chloride (SnCl₂) in HCl, or iron powder in acetic acid, which are generally chemoselective for the reduction of nitro groups.[11][12]

Q2: Can the carboxylic acid group be decarboxylated? If so, under what conditions?

A2: Decarboxylation of heteroaromatic carboxylic acids is possible, but often requires harsh conditions. For pyridinecarboxylic acids, the ease of decarboxylation depends on the position of the carboxylic acid group. While there is limited specific data on the decarboxylation of this compound, heating the compound in a high-boiling solvent, sometimes with a copper catalyst, is a general approach for such transformations.[13][14] The stability of the resulting carbanion intermediate is a key factor.[15]

Q3: What is the typical reactivity order for electrophilic substitution on the 5-nitro-1H-pyrrolo[2,3-b]pyridine ring?

A3: The 7-azaindole ring system has a complex reactivity pattern. The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. The C3 position is the most electron-rich and typically the preferred site for electrophilic substitution.[3] However, the strongly deactivating nitro group at the C5 position will significantly reduce the reactivity of the entire ring system towards electrophiles.

Q4: Are there any safety concerns I should be aware of when working with this compound and its derivatives?

A4: As with all nitroaromatic compounds, there is a potential for thermal instability, especially at elevated temperatures. It is crucial to avoid excessive heating and to be mindful of potential exothermic reactions, particularly during nitration or reduction steps.[4] Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

III. Experimental Protocols & Visualizations

Protocol 1: Esterification using an Alkyl Halide

This protocol describes the esterification of this compound with methyl iodide.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (CH₃I, 1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired methyl ester.

Esterification_Workflow cluster_0 Reaction Setup cluster_1 Work-up & Purification A Dissolve carboxylic acid in anhydrous DMF B Add Cs₂CO₃ A->B Stir at RT C Stir at RT for 30 min B->C Stir at RT D Add CH₃I dropwise C->D Stir at RT E Quench with ice-water D->E Upon completion F Extract with Ethyl Acetate E->F G Wash with brine, dry, and concentrate F->G H Purify by column chromatography G->H Final Product Final Product H->Final Product

Caption: Workflow for Esterification using an Alkyl Halide.
Protocol 2: Amide Coupling using HATU

This protocol details the formation of an amide bond between this compound and a generic primary amine.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the primary amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to obtain the desired amide.

Amide_Coupling_Workflow cluster_0 Pre-activation cluster_1 Amide Formation cluster_2 Purification A Dissolve carboxylic acid in anhydrous DMF B Add HATU and DIPEA A->B C Stir at RT for 15 min B->C D Add primary amine C->D Activated Acid E Stir at RT until completion D->E F Aqueous work-up E->F G Dry and concentrate F->G H Flash chromatography G->H Final Product Final Product H->Final Product

Caption: Workflow for HATU-mediated Amide Coupling.

IV. References

  • Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications. Available from: [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. ResearchGate. Available from: [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available from: [Link]

  • (a) Reduction of the nitro group in 6a to obtain 11a, a possible... ResearchGate. Available from: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available from: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available from: [Link]

  • Site-Selective Functionalization of 7-Azaindoles via Carbene Transfer and Isolation of N-Aromatic Zwitterions. ACS Publications. Available from: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available from: [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Brieflands. Available from: [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PubMed Central. Available from: [Link]

  • Reduction of nitro compounds. Wikipedia. Available from: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available from: [Link]

  • CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid. Google Patents. Available from:

  • Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. Available from: [Link]

  • Reduction of Nitro Groups. YouTube. Available from: [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PubMed Central. Available from: [Link]

  • Regioselective Functionalization of 7‐Azaindole by Controlled Annular Isomerism: The Directed Metalation‐Group Dance. ResearchGate. Available from: [Link]

  • Pyrrole. Wikipedia. Available from: [Link]

  • US2758999A - Esterification of pyridine carboxylic acids. Google Patents. Available from:

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available from: [Link]

  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. Available from: [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing. Available from: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available from: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available from: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Available from: [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available from: [Link]

  • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. RSC Publishing. Available from: [Link]

  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. PubMed. Available from: [Link]

  • Amide Synthesis. Fisher Scientific. Available from: [Link]

  • Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters. Google Patents. Available from:

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available from: [Link]

  • Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. Available from: [Link]

Sources

Technical Support Center: Overcoming Challenges in the Scale-Up of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. This valuable heterocyclic compound, a key building block in medicinal chemistry, often presents unique challenges during process development and scale-up.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and reproducible manufacturing process.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent synthetic pathway involves a multi-step process starting from 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The key steps are typically:

  • Esterification: Protection of the carboxylic acid functionality, often as a methyl or ethyl ester.

  • Nitration: Introduction of the nitro group at the C5 position of the 7-azaindole ring system.

  • Hydrolysis: Deprotection of the ester to yield the final carboxylic acid product.

Q2: Why is the nitration step particularly challenging to scale up?

A2: The nitration of the 7-azaindole core is a highly exothermic reaction that requires careful temperature control to prevent runaway reactions and the formation of undesired byproducts.[3][4] On a larger scale, heat dissipation becomes less efficient, increasing the risk of over-nitration or side reactions.[5] Safety is paramount, and a thorough hazard evaluation is essential before attempting this step at scale.[3][4][6]

Q3: What are the critical quality attributes (CQAs) for the final product?

A3: The key CQAs for this compound include:

  • Purity: High purity is essential, with minimal levels of residual starting materials, regioisomers (e.g., 3-nitro isomer), and other process-related impurities.

  • Physical Properties: Consistent crystalline form, particle size distribution, and solubility are important for downstream processing and formulation.

  • Residual Solvents: Levels of residual solvents used during synthesis and purification must be within acceptable limits.

Q4: Can I directly nitrate 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid without the ester protection?

A4: While theoretically possible, direct nitration of the unprotected carboxylic acid is generally not recommended for scale-up. The free carboxylic acid group can interfere with the nitration reaction, leading to lower yields and a more complex impurity profile. Esterification simplifies the reaction and subsequent purification steps.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of each synthetic step.

Step 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)

While 7-azaindole is commercially available, in-house synthesis may be required. Several synthetic routes exist, each with its own set of challenges.[1][2][7][8][9]

Problem: Low Yield in 7-Azaindole Synthesis

  • Potential Cause: Inefficient cyclization or side reactions during the formation of the pyrrole ring. Traditional methods like the Fischer or Bartoli indole syntheses can be challenging with electron-deficient pyridine precursors.[2]

  • Troubleshooting:

    • Route Selection: Consider modern synthetic methods that are more robust for azaindole synthesis.[7][8]

    • Catalyst Optimization: If using a catalyzed reaction, screen different catalysts and ligands to improve efficiency.

    • Reaction Conditions: Carefully control temperature, reaction time, and reagent stoichiometry.

Step 2: Nitration of the 7-Azaindole Core

The nitration of the 1H-pyrrolo[2,3-b]pyridine ring system typically occurs at the 3-position.[10] However, with appropriate directing groups and reaction conditions, nitration at the 5-position can be achieved.

Problem: Poor Regioselectivity (Formation of 3-nitro Isomer)

  • Potential Cause: The inherent electronic properties of the 7-azaindole ring favor electrophilic substitution at the C3 position.[10]

  • Troubleshooting:

    • Protecting Groups: The use of an N-protecting group on the pyrrole nitrogen can influence the regioselectivity of the nitration.

    • Nitrating Agent: The choice of nitrating agent (e.g., fuming nitric acid, nitric acid/sulfuric acid) and reaction conditions can impact the isomer ratio.[3]

    • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.

Problem: Runaway Reaction During Nitration

  • Potential Cause: Inadequate temperature control of the highly exothermic nitration reaction.[4][6]

  • Troubleshooting:

    • Slow Addition: Add the nitrating agent slowly and controllably, monitoring the internal temperature closely.[5]

    • Efficient Cooling: Ensure the reactor has an efficient cooling system to dissipate the heat generated.

    • Dilution: Running the reaction at a lower concentration can help to manage the exotherm.

    • Calorimetry Studies: Perform reaction calorimetry studies to understand the thermal profile and identify potential hazards before scaling up.[3][4]

Step 3: Hydrolysis of the Ester

The final step is the hydrolysis of the ester to the carboxylic acid. This is a critical step that can impact the purity and isolation of the final product.

Problem: Incomplete Hydrolysis

  • Potential Cause: Insufficient reaction time, temperature, or amount of base.

  • Troubleshooting:

    • Reaction Monitoring: Monitor the reaction progress by HPLC or TLC to ensure complete conversion.

    • Base Stoichiometry: Use a sufficient excess of the base (e.g., LiOH, NaOH) to drive the reaction to completion.[11]

    • Temperature: Increasing the reaction temperature may be necessary, but be mindful of potential degradation of the product.

Problem: Product Degradation (Decarboxylation)

  • Potential Cause: The product, a pyridine carboxylic acid derivative, can be susceptible to decarboxylation under harsh conditions (e.g., high temperatures, strong acid/base).[12][13][14]

  • Troubleshooting:

    • Mild Conditions: Use milder hydrolysis conditions (e.g., lower temperature, weaker base) if decarboxylation is observed.

    • Work-up pH: Carefully control the pH during the acidic work-up to precipitate the product without promoting decarboxylation.

Step 4: Work-up and Purification

Problem: Difficulty in Isolating the Product

  • Potential Cause: The product may be soluble in the aqueous work-up solution or form an oil instead of a precipitate.

  • Troubleshooting:

    • pH Adjustment: Carefully adjust the pH of the aqueous solution to the isoelectric point of the carboxylic acid to maximize precipitation.

    • Extraction: If the product does not precipitate, perform a liquid-liquid extraction with a suitable organic solvent.[15]

    • Cooling: Cooling the solution can often induce precipitation.

Problem: Low Purity of the Isolated Product

  • Potential Cause: Incomplete removal of starting materials, byproducts, or residual solvents.

  • Troubleshooting:

    • Washing: Wash the crude product with appropriate solvents to remove impurities. A typical sequence includes a water wash followed by an alkaline wash.[15]

    • Recrystallization: Recrystallization from a suitable solvent system is a powerful technique for improving purity.

    • Chromatography: For very high purity requirements, column chromatography may be necessary, although this is less ideal for large-scale production.

III. Experimental Protocols & Data

General Workflow for Aromatic Nitration Work-up

This protocol outlines a standard procedure for the work-up and isolation of a solid nitroaromatic product.

  • Quenching: Slowly pour the completed reaction mixture into a beaker containing a stirred slurry of crushed ice and water (typically 5-10 times the volume of the reaction mixture).

  • Isolation of Crude Product: If a solid precipitates, collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid in the funnel with several portions of cold water until the filtrate is neutral to pH paper.[15]

  • Extraction (if no precipitate forms): If the product is an oil or remains in solution, transfer the quenched mixture to a separatory funnel. Extract the aqueous phase 2-3 times with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers.[15]

  • Neutralization Wash: Dissolve the crude solid or the combined organic extracts in an organic solvent. Wash this solution with a saturated sodium bicarbonate solution to neutralize any remaining acid.[15]

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.

Purification Method Typical Purity (%) Typical Yield (%) Scale
Acid-Base Extraction85-9590-951-100 g
Recrystallization>9870-901-50 g
Silica Gel Chromatography>9960-85100 mg - 10 g

Table 1: Comparison of common purification methods for carboxylic acids.

Safety Considerations for Scale-Up
  • Risk Assessment: Conduct a thorough risk assessment before each scale-up, considering the increased volume of reagents and the potential for exotherms.[5]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[6]

  • Ventilation: Perform all operations in a well-ventilated fume hood.[6]

  • Emergency Preparedness: Have an emergency response plan in place and ensure that all personnel are trained on the procedures.[6]

  • Incremental Scale-Up: Never scale up a reaction by more than a factor of three from the previous run without re-evaluating the safety and process parameters.[5]

IV. Visual Diagrams

G cluster_0 Synthesis Pathway cluster_1 Key Challenges 7-Azaindole 7-Azaindole Ester Intermediate Ester Intermediate 7-Azaindole->Ester Intermediate Esterification Nitrated Ester Nitrated Ester Ester Intermediate->Nitrated Ester Nitration Final Product This compound Nitrated Ester->Final Product Hydrolysis Nitration Nitration Purification Purification Scale-up Safety Scale-up Safety G Start Start Low Yield Low Yield Start->Low Yield Check Reagents Check Reagent Quality & Stoichiometry Low Yield->Check Reagents No Impure Product Impure Product Low Yield->Impure Product Yes Optimize Conditions Optimize Temp, Time, & Concentration Check Reagents->Optimize Conditions Consider Alt Route Consider Alternative Synthetic Route Optimize Conditions->Consider Alt Route End End Consider Alt Route->End Improve Workup Optimize Washing & Extraction Impure Product->Improve Workup No Safety Issue Safety Issue Impure Product->Safety Issue Yes Recrystallize Recrystallize from Suitable Solvent Improve Workup->Recrystallize Chromatography Perform Column Chromatography Recrystallize->Chromatography Chromatography->End Review Protocol Review Safety Protocol & PPE Safety Issue->Review Protocol No Safety Issue->End Yes Perform Hazard Analysis Conduct Thermal Hazard Analysis Review Protocol->Perform Hazard Analysis Perform Hazard Analysis->End

Caption: Troubleshooting decision tree for synthesis.

V. References

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Organic Process Research & Development - ACS Publications. Available from: [Link]

  • Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C. Available from: [Link]

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF - ResearchGate. Available from: [Link]

  • Nitration reaction safety - YouTube. Available from: [Link]

  • Scale Up Safety_FINAL - Stanford Environmental Health & Safety. Available from: [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC - PubMed Central. Available from: [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Available from: [Link]

  • Synthesis of new derivatives starting from 7-azaindole as an electron-rich aromatic compound. - ResearchGate. Available from: [Link]

  • CN105777748A - 7-azaindole and preparation method thereof - Google Patents. Available from:

  • Pyrrole - Wikipedia. Available from: [Link]

  • Azaindole synthesis - Organic Chemistry Portal. Available from: [Link]

  • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • CN105646489A - 7-azaindole and preparation method thereof - Google Patents. Available from:

  • 1H-Pyrrolo[2,3-b]pyridine, 2-methyl-3-nitro- - SpectraBase. Available from: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. Available from: [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - Brieflands. Available from: [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry. Available from: [Link]

  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION Khaled M.H. Available from: [Link]

  • 1H-Pyrrolo[2,3-b]pyridine, 5-nitro - Pipzine Chemicals. Available from: [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. Available from: [Link]

  • Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu - Hilaris Publisher. Available from: [Link]

  • CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents. Available from:

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua - Longdom. Available from: [Link]

  • One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - NIH. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. Available from: [Link]

  • Rate of Decarboxylation of pyridinecarboxylic acids [closed] - Chemistry Stack Exchange. Available from: [Link]

  • Synthesis of Novel 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles Derivatives Catalyzed by NbCl5 and Application in Dye Sensitized Solar Cells - SciELO. Available from: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. Available from: [Link]

Sources

"optimization of crystallization conditions for 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Crystallization of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Welcome to the technical support center for the crystallization of this compound. This guide is designed for researchers, chemists, and pharmaceutical scientists to navigate the common challenges encountered during the crystallization of this and structurally related molecules. The content is structured in a question-and-answer format to provide direct, actionable solutions to specific experimental issues.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial hurdles in crystallization.

Q1: I've just synthesized and purified my this compound, but it won't crystallize from any common solvents. What are the first steps I should take?

A1: Initial failures to crystallize are common. Before attempting more complex screening, verify the following foundational aspects:

  • Purity: Ensure your compound is sufficiently pure (ideally >95%). Trace impurities can significantly inhibit nucleation or alter crystal structure.[1][2] Even small amounts of starting material, byproducts, or residual solvents can act as "crystal poisons." Re-purify a small batch via column chromatography or preparative HPLC and retry the crystallization.

  • Compound Stability: Confirm that your compound is not degrading under the experimental conditions. The presence of the nitro group on the pyrrolopyridine core can affect its stability. Run a quick stability check by dissolving a sample in your chosen solvent, leaving it for the duration of a typical experiment, and then re-analyzing by LC-MS or NMR to check for degradation products.

  • Solvent Choice: Your compound has both hydrogen bond donors (acid OH, pyrrole N-H) and acceptors (nitro O, pyridine N, carbonyl O), as well as a rigid aromatic core. This complex functionality means solubility can be tricky. You need a solvent where the compound has moderate solubility—not too high and not too low. If it's too soluble, it won't precipitate; if it's nearly insoluble, you can't create a supersaturated solution.[3]

Q2: What is "oiling out," and why is it happening to my compound instead of crystallization?

A2: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase (an oil or amorphous goo) rather than a solid crystalline phase. This typically happens when the supersaturation level is too high or when the solution temperature is above the compound's melting point at that solvent concentration.[4]

  • Causality: The molecules are driven out of solution so rapidly that they don't have time to orient themselves into an ordered crystal lattice.[4] For a molecule like this compound, strong intermolecular interactions (like hydrogen bonding from the carboxylic acid) can lead to the formation of viscous, non-crystalline aggregates if conditions are not optimal.

  • Troubleshooting Steps:

    • Reduce the Cooling Rate: If using cooling crystallization, slow down the process dramatically. Move the flask from a hotplate to the benchtop, then to a cold water bath, and finally to a refrigerator. Slow cooling is critical for allowing molecules the time to form an ordered lattice.[3]

    • Use More Solvent: You may be using the absolute minimum amount of solvent. Try adding a small amount of additional "good" solvent (10-20% more) to slightly increase solubility and reduce the degree of supersaturation upon cooling.[4]

    • Change Solvents: Switch to a solvent in which your compound is less soluble. This will require heating to dissolve but will reduce the risk of crashing out as an oil.

    • Consider Anti-Solvent Crystallization: Dissolve your compound in a good solvent and slowly add a miscible "anti-solvent" in which it is insoluble. This provides more controlled precipitation.[5][6]

Q3: The pH of my solution seems to affect solubility. How can I use this to my advantage?

A3: The pH is a critical parameter for your compound due to the carboxylic acid (pKa ~2-4) and the basic pyridine nitrogen (pKa ~4-5). The ionization state of the molecule dramatically impacts its solubility and intermolecular interactions.[7][8]

  • Mechanism:

    • Low pH (e.g., pH < 2): The carboxylic acid will be fully protonated (-COOH), and the pyridine nitrogen may be protonated. The molecule will be neutral or carry a net positive charge.

    • Mid-range pH (e.g., pH ~ 4-6): A zwitterionic form may exist where the carboxylic acid is deprotonated (-COO⁻) and the pyridine is protonated. Zwitterions can be highly crystalline but may have different solubility profiles.

    • High pH (e.g., pH > 7): The carboxylic acid will be deprotonated, forming a carboxylate salt (-COO⁻). Salts often have very high aqueous solubility, which can be exploited.

  • Strategy: You can use pH to control crystallization. Dissolve your compound in a basic aqueous solution (e.g., dilute NaOH or NaHCO₃) where it is highly soluble as the carboxylate salt. Then, very slowly add a dilute acid (e.g., HCl) to lower the pH. As the pH drops below the pKa of the carboxylic acid, the neutral, less soluble form will precipitate, hopefully as crystals. This technique is a form of reaction crystallization.[7][9]

Section 2: In-depth Troubleshooting Guides

This section provides detailed protocols and decision-making workflows for optimizing crystallization.

Guide 1: Systematic Solvent Screening

If initial attempts fail, a systematic screen is necessary. The goal is to find a solvent or solvent system that provides moderate solubility.

Step-by-Step Protocol:

  • Preparation: Place ~5-10 mg of your compound into several small vials.

  • Solvent Addition: To each vial, add a different solvent dropwise at room temperature. Start with common solvents of varying polarity (see Table 1). Add up to 0.5 mL.

  • Observation at Room Temperature:

    • Insoluble: If the compound does not dissolve, the solvent is a poor solvent. It may be useful as an anti-solvent.

    • Sparingly Soluble: If some but not all of the compound dissolves, this is a promising candidate for cooling crystallization.

    • Fully Soluble: If the compound dissolves completely, the solvent is a good solvent. It may be useful for slow evaporation or as the primary solvent in an anti-solvent system.

  • Heating: For vials where the compound was insoluble or sparingly soluble, gently heat the vial (e.g., to 50-60°C).

    • Dissolves on Heating: This is an excellent candidate for slow cooling crystallization.

    • Remains Insoluble: This is a confirmed poor solvent.

SolventPolarity IndexBoiling Point (°C)Hydrogen BondingPotential Role
Water10.2100Donor & AcceptorGood for pH-mediated crystallization
Methanol5.165Donor & AcceptorGood solvent, may be too strong
Ethanol4.378Donor & AcceptorGood solvent
Acetonitrile5.882AcceptorGood solvent, less protic interaction
Acetone5.156AcceptorGood solvent, volatile
Ethyl Acetate4.477AcceptorMedium solvent
Tetrahydrofuran (THF)4.066AcceptorGood solvent
Dichloromethane (DCM)3.140Weak AcceptorMedium solvent, volatile
Toluene2.4111NonePoor solvent, potential anti-solvent
Heptane / Hexane0.198 / 69NoneAnti-solvent
Guide 2: Troubleshooting Polymorphism

Different crystallization conditions can produce different crystal forms, or polymorphs, which have distinct physical properties.[10][11] This is a critical consideration in pharmaceutical development.[12][13]

Q: I obtained crystals, but they have a different appearance/melting point/PXRD pattern from a previous batch. What is happening?

A: You are likely observing polymorphism. The conditions of crystallization—such as solvent, temperature, and rate of cooling—directly influence which polymorphic form is kinetically or thermodynamically favored.[10]

  • How to Investigate and Control Polymorphism:

    • Vary Solvents: Crystallize the compound from a range of solvents with different polarities and hydrogen bonding capabilities (e.g., a protic solvent like ethanol vs. an aprotic solvent like acetonitrile).

    • Vary Temperature & Rate: Attempt crystallization at different temperatures. A rapid cooling might trap a metastable "kinetic" polymorph, while slow cooling is more likely to yield the stable "thermodynamic" polymorph.

    • Characterize Each Form: Use techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy to characterize each distinct crystal habit you obtain. DSC can help identify the melting points and relative stability of the forms.[14]

Workflow for Crystallization Troubleshooting

The following diagram outlines a logical workflow for troubleshooting common crystallization issues.

Crystallization_Troubleshooting start Start: Purified Compound solvent_screen Perform Solvent Screen (Table 1) start->solvent_screen outcome Outcome? solvent_screen->outcome no_crystals No Crystals / Oil / Amorphous Solid outcome->no_crystals No success good_crystals Good Quality Crystals outcome->good_crystals Success poor_crystals Poor Crystals (Small, Needles, Plates) outcome->poor_crystals Some success troubleshoot_oil Troubleshoot 'Oiling Out': - Slower cooling - More solvent - Change solvent no_crystals->troubleshoot_oil characterize Characterize Crystals: PXRD, DSC, Microscopy good_crystals->characterize optimize Optimize Conditions: - Control cooling rate - Scale up carefully - Seeding poor_crystals->optimize try_methods Try Advanced Methods: - Vapor Diffusion - Anti-Solvent Addition - pH Control troubleshoot_oil->try_methods try_methods->outcome optimize->outcome

Caption: A decision workflow for troubleshooting common crystallization problems.

Section 3: Experimental Protocols

Here are step-by-step protocols for the most common and effective crystallization techniques.

Protocol 1: Vapor Diffusion (Sitting or Hanging Drop)

This method is excellent for small amounts of material and for screening many conditions simultaneously. It involves the slow diffusion of a volatile anti-solvent vapor into a solution of your compound.[3][15][16][17][18]

Materials:

  • Small inner vial or well (e.g., 0.5 mL vial or a well in a crystallization plate).

  • Larger outer vial or reservoir that can be sealed (e.g., 20 mL scintillation vial).

  • "Good" solvent (from your screen).

  • "Anti-solvent" (a volatile solvent in which your compound is insoluble, see Table 2).

Procedure:

  • Prepare a concentrated solution of your compound in the "good" solvent.

  • Pipette a small amount of this solution (e.g., 100-500 µL) into the inner vial.

  • Pour a larger volume (e.g., 2-5 mL) of the anti-solvent into the outer vial.

  • Carefully place the inner vial inside the outer vial. Ensure the solvent levels are such that there is no direct mixing.

  • Seal the outer vial tightly and leave it undisturbed in a vibration-free location.

  • Monitor for crystal growth over several days to weeks. The anti-solvent vapor will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.

Good Solvent (Compound is Soluble)Anti-Solvent (Compound is Insoluble)
Tetrahydrofuran (THF)Hexane or Pentane
Dichloromethane (DCM)Pentane or Diethyl Ether
AcetoneChloroform or Hexane
Methanol / EthanolDiethyl Ether or Toluene
AcetonitrileTetrahydrofuran (THF)
WaterDioxane or Acetone

Source: Adapted from general crystallization guides.[3]

Protocol 2: Anti-Solvent Crystallization

This technique involves the direct addition of a miscible anti-solvent to a solution of the compound, causing a rapid decrease in solubility and inducing crystallization.[19][20][21][22]

Procedure:

  • Dissolve your compound in a minimum amount of a "good" solvent at room temperature or with gentle heating.

  • Filter the solution while warm to remove any insoluble impurities.

  • In a separate flask, prepare the anti-solvent.

  • Very slowly, add the anti-solvent dropwise to the solution of your compound while stirring gently.

  • Continue adding the anti-solvent until the solution becomes faintly turbid (the "cloud point"). This indicates the onset of precipitation.

  • Stop adding the anti-solvent and allow the solution to stand undisturbed. Crystals should form as the solution equilibrates.

  • If no crystals form, you can add a seed crystal or gently scratch the inside of the flask with a glass rod to create nucleation sites.

Diagram: Relationship Between Crystallization Methods

This diagram illustrates how different crystallization methods are chosen based on the initial solvent screen.

Method_Selection cluster_0 Initial Solvent Screen Results cluster_1 Recommended Crystallization Method sparingly_soluble Sparingly Soluble at RT, Soluble when Hot cooling Slow Cooling or Temperature Gradient sparingly_soluble->cooling very_soluble Very Soluble at RT evaporation Slow Evaporation very_soluble->evaporation vapor_diffusion Vapor Diffusion very_soluble->vapor_diffusion as 'Good' Solvent anti_solvent Anti-Solvent Addition very_soluble->anti_solvent as 'Good' Solvent insoluble Insoluble Even when Hot insoluble->vapor_diffusion as 'Anti-Solvent' insoluble->anti_solvent as 'Anti-Solvent' use_as_anti Use as Anti-Solvent insoluble->use_as_anti

Caption: Selection of crystallization methods based on solubility screening.

References

Validation & Comparative

In Vivo Bioactivity Validation of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: A Comparative Guide for Preclinical Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a novel small molecule inhibitor with potential applications in oncology. Drawing upon established methodologies in preclinical drug development, we will compare its projected efficacy and safety profile against a well-characterized, market-approved kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in the translation of promising chemical entities from the bench to preclinical models.

The foundational scaffold of our compound, 1H-pyrrolo[2,3-b]pyridine, is a recognized pharmacophore in the development of potent kinase inhibitors.[1][2][3][4][5] Derivatives of this structure have demonstrated significant inhibitory activity against various kinases, including Fibroblast Growth Factor Receptors (FGFRs), which are implicated in numerous cancers.[1][2][4] This guide, therefore, postulates that this compound (designated here as C-591) is a putative kinase inhibitor. Its in vivo validation is crucial to ascertain its therapeutic potential.

Comparative Framework: C-591 versus a Standard-of-Care Kinase Inhibitor

To provide a robust assessment of C-591's potential, we will benchmark its performance against a hypothetical, yet representative, standard-of-care (SoC) kinase inhibitor, "Inhibitor-X," which has a known efficacy and safety profile in preclinical models. This comparative approach allows for a clear evaluation of C-591's therapeutic index and potential advantages.

Parameter C-591 (Hypothesized) Inhibitor-X (Established)
Target Pathway Kinase Signaling Cascade (e.g., FGFR, VEGFR)Known Kinase Target (e.g., EGFR, BRAF)
Tumor Model Human Tumor Xenograft in Immunodeficient MiceHuman Tumor Xenograft in Immunodeficient Mice
Primary Efficacy Endpoint Tumor Growth Inhibition (TGI)Documented TGI in relevant models
Secondary Endpoints Pharmacokinetic (PK) Profile, Safety & TolerabilityEstablished PK and safety data

The In Vivo Validation Workflow: A Step-by-Step Guide

The following sections detail the experimental workflow for validating the in vivo bioactivity of C-591. This workflow is designed to be a self-validating system, with each step providing critical data to inform the next.

G cluster_0 Phase 1: Preliminary Assessments cluster_1 Phase 2: Efficacy Studies cluster_2 Phase 3: Pharmacokinetics & Toxicology Dose Range Finding Dose Range Finding Maximum Tolerated Dose (MTD) Maximum Tolerated Dose (MTD) Dose Range Finding->Maximum Tolerated Dose (MTD) Determine safe dosing Xenograft Model Establishment Xenograft Model Establishment Maximum Tolerated Dose (MTD)->Xenograft Model Establishment Select doses for efficacy study Treatment & Monitoring Treatment & Monitoring Xenograft Model Establishment->Treatment & Monitoring Implant tumor cells Tumor Growth Inhibition Analysis Tumor Growth Inhibition Analysis Treatment & Monitoring->Tumor Growth Inhibition Analysis Collect tumor volume data Pharmacokinetic (PK) Study Pharmacokinetic (PK) Study Tumor Growth Inhibition Analysis->Pharmacokinetic (PK) Study Correlate exposure with efficacy Acute & Repeated Dose Toxicology Acute & Repeated Dose Toxicology Pharmacokinetic (PK) Study->Acute & Repeated Dose Toxicology Inform toxicity study design

Caption: A streamlined workflow for the in vivo validation of a novel compound.

Phase 1: Preliminary Assessments - Dose Range Finding and MTD

The initial step in any in vivo study is to determine a safe and effective dosing range. This is achieved through dose range-finding and Maximum Tolerated Dose (MTD) studies.[6]

Protocol: Maximum Tolerated Dose (MTD) Study

  • Animal Model: Healthy, 6-8 week old immunodeficient mice (e.g., NOD/SCID).

  • Grouping: Assign mice to groups (n=3-5 per group) and a vehicle control group.

  • Dosing: Administer C-591 at escalating doses via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Observe animals daily for clinical signs of toxicity (weight loss, changes in behavior, etc.) for 14 days.

  • Endpoint: The MTD is defined as the highest dose that does not induce significant toxicity (e.g., >20% body weight loss or mortality).

Phase 2: Efficacy Evaluation in a Xenograft Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug discovery.[7][8][9][10][11] They allow for the assessment of a compound's anti-tumor activity in a living system.[7][8]

Protocol: Human Tumor Xenograft Study

  • Cell Line Selection: Choose a human cancer cell line with a known dependency on the hypothesized target pathway of C-591 (e.g., a breast cancer line with FGFR amplification).

  • Tumor Implantation: Subcutaneously inject a suspension of the selected cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (Vehicle, C-591 at two different doses below the MTD, and Inhibitor-X at its known effective dose).

  • Treatment: Administer the compounds according to a predetermined schedule (e.g., once daily for 21 days).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: The study is concluded when tumors in the vehicle group reach a predetermined size. Tumors are then excised for further analysis.

Data Presentation: Tumor Growth Inhibition

Treatment GroupMean Tumor Volume (Day 21, mm³)Tumor Growth Inhibition (%)Statistical Significance (p-value)
Vehicle1500 ± 250--
C-591 (Low Dose)800 ± 15046.7<0.05
C-591 (High Dose)450 ± 10070.0<0.01
Inhibitor-X550 ± 12063.3<0.01
Phase 3: Pharmacokinetic and Toxicological Profiling

Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is critical for interpreting efficacy data and designing clinical trials.[12][13]

Protocol: Pharmacokinetic (PK) Study

  • Animal Model: Healthy mice of the same strain used in the efficacy studies.

  • Dosing: Administer a single dose of C-591.

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze plasma concentrations of C-591 using a validated analytical method (e.g., LC-MS/MS).

  • Parameters Calculated: Determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Toxicological Evaluation

In parallel with efficacy studies, it is essential to assess the potential toxicity of the compound.[6][13] This can be integrated into the efficacy study by monitoring for adverse effects and can be further investigated in dedicated toxicology studies.[14]

Protocol: Integrated Toxicological Assessment

  • Clinical Observations: Daily monitoring of animals in the efficacy study for signs of distress.

  • Body Weight: Regular measurement of body weight as an indicator of general health.

  • Hematology and Clinical Chemistry: At the study endpoint, collect blood for analysis of blood cell counts and markers of liver and kidney function.

  • Histopathology: Collect major organs (liver, kidney, spleen, etc.) for microscopic examination to identify any drug-related tissue damage.

Mechanistic Insights: Target Engagement and Downstream Effects

To confirm that C-591 is acting through its intended mechanism, further molecular analysis of the excised tumors is necessary.

G C-591 C-591 Kinase Receptor Kinase Receptor C-591->Kinase Receptor Inhibits Phosphorylation Phosphorylation Kinase Receptor->Phosphorylation Activates Downstream Signaling Downstream Signaling Phosphorylation->Downstream Signaling Initiates Tumor Growth Tumor Growth Downstream Signaling->Tumor Growth Promotes

Caption: Hypothesized signaling pathway inhibited by C-591.

Protocol: Western Blot Analysis of Tumor Lysates

  • Protein Extraction: Homogenize excised tumor tissue to extract total protein.

  • Western Blotting: Separate proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Probing: Probe the membrane with antibodies specific for the phosphorylated (active) form of the target kinase and key downstream signaling proteins (e.g., p-ERK, p-AKT).

  • Analysis: Quantify the levels of phosphorylated proteins to assess the extent of target inhibition by C-591.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of this compound (C-591). By comparing its performance to a standard-of-care inhibitor within the context of a well-established xenograft model, researchers can generate the critical data needed to support its continued development. Positive outcomes from these studies, demonstrating significant tumor growth inhibition with an acceptable safety profile, would provide a strong rationale for advancing C-591 into more complex preclinical models and ultimately, towards clinical investigation.

References

  • TheraIndx Lifesciences. Xenograft Model for Cancer Drug Discovery.
  • Altogen Labs. Xenograft Models.
  • IDIBELL. Xenograft Animal Models Recapitulate Genetic Behavior of Original Human Tumors.
  • Melior Discovery. Xenograft Mouse Models.
  • Reaction Biology. Xenograft Models For Drug Discovery.
  • ASH Publications. Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo.
  • Springer. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design.
  • PubMed. Pharmacokinetics and toxicity testing.
  • Open Exploration Publishing. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024).
  • nano-test.de. In vivo testing of pharmaceuticals | Toxicological evaluation.
  • Vivotecnia. In vivo toxicology studies - Drug development - PK-TK.
  • FDA. CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs).
  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • PubMed. A novel in vivo phenotypic assay to evaluate kinase inhibitor induced cardiotoxicity and strategies for cardioprotection.
  • Oxford Academic. Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors.
  • PubMed Central. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • PubMed Central. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis.
  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • PubMed Central. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.
  • PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
  • PubMed. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations.

Sources

A Researcher's Guide to Cross-Reactivity Profiling of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, ensuring the specificity of a novel compound is paramount to its successful translation into a safe and effective therapeutic. This guide provides an in-depth comparison of strategies for the cross-reactivity profiling of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a compound belonging to the pyrrolopyridine class. While the direct biological targets of this specific nitro-substituted compound are not extensively documented in publicly available literature, the broader 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a promising framework for potent and selective inhibitors of phosphodiesterase 4B (PDE4B)[1]. This provides a critical starting point for our investigation, suggesting that other PDE family members and potentially kinases are key off-targets to consider due to structural similarities in their ligand-binding sites.

This guide will navigate the complexities of designing a robust cross-reactivity profiling cascade, comparing leading commercial platforms and providing detailed experimental protocols. Our objective is to equip you with the knowledge to make informed decisions that will rigorously validate the selectivity of your lead compound.

I. Strategic Approaches to Off-Target Profiling: A Comparative Analysis

A tiered and logical approach to cross-reactivity profiling is essential for cost-effective and data-driven decision-making in drug discovery.[2][3] The initial step involves broad screening against large panels of targets, followed by more focused secondary assays to confirm and characterize any identified off-target interactions.

A. Tier 1: Broad Panel Screening for Initial Hit Identification

The goal of primary screening is to cast a wide net to identify potential off-target liabilities early in the drug development process.[4][5] Several reputable contract research organizations (CROs) offer comprehensive screening panels. Below is a comparison of leading platforms suitable for profiling this compound.

Profiling Platform Technology Panel Focus Key Advantages Considerations
Eurofins Discovery SafetyScreen™ Panels Radioligand Binding & Functional AssaysBroad safety pharmacology targets (GPCRs, ion channels, transporters, enzymes)Tiered panels (e.g., SafetyScreen44™, SafetyScreen87™) allow for a customized and cost-effective approach.[2][6][7] Provides a comprehensive overview of potential safety-related off-targets.Primarily binding assays in initial tiers, which may not always correlate with functional activity.[5]
Reaction Biology HotSpot™ Kinase Assays Radiometric Activity AssaysKinome-wide (up to 780+ kinases)Considered the "gold standard" for measuring kinase activity directly.[8][9][10][11][12] High sensitivity and physiological relevance with options for varying ATP concentrations.[9][11]Focused on kinases; a separate panel would be needed for other target classes.
DiscoverX KINOMEscan® Competition Binding AssaysKinome-wide (over 480 kinases)Quantitative binding data (Kd values) provides a precise measure of affinity.[13][14][15][16] High-throughput and comprehensive coverage of the kinome.[13][14]As a binding assay, it does not directly measure functional inhibition.

Expert Recommendation: For a novel compound like this compound, a dual-pronged primary screening approach is recommended.

  • Broad Safety Pharmacology Panel: Employ a panel like the Eurofins SafetyScreen44™ to assess interactions with a wide range of targets implicated in adverse drug reactions.[6][7]

  • Comprehensive Kinase Panel: Given the potential for kinase cross-reactivity, a kinome-wide scan is crucial. The Reaction Biology HotSpot™ platform is recommended for its direct measurement of enzymatic activity, which can provide more physiologically relevant data than binding assays alone.[8][9][10][11][12]

B. Tier 2: Confirmatory and Mechanistic Studies for Hit Validation

Any "hits" identified in the primary screen require confirmation and further characterization to understand the nature of the interaction. This typically involves generating dose-response curves to determine potency (e.g., IC50 or EC50 values) and may include functional cellular assays to assess the compound's effect in a more biological context.[17][18]

II. Experimental Protocols: A Step-by-Step Guide

To ensure the integrity and reproducibility of your cross-reactivity data, rigorous and well-documented experimental protocols are essential.

A. Protocol 1: Primary Kinase Screening using the HotSpot™ Assay

This protocol outlines the general steps for a single-point concentration screen against a kinase panel.

Objective: To identify potential kinase off-targets of this compound.

Methodology: Radiometric Kinase Activity Assay[8][9][10][11][12]

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to achieve the desired final screening concentration (typically 1 µM or 10 µM).

  • Assay Plate Preparation:

    • Dispense the diluted compound or DMSO (vehicle control) into a 96-well or 384-well assay plate.

  • Kinase Reaction Mixture Preparation:

    • Prepare a reaction buffer containing the specific kinase, its corresponding substrate (protein or peptide), and any required cofactors.[8]

  • Reaction Initiation:

    • Add the kinase reaction mixture to the assay plate containing the compound.

    • Initiate the phosphorylation reaction by adding [γ-³³P]ATP.[8]

  • Reaction Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period to allow for substrate phosphorylation.

  • Reaction Termination and Substrate Capture:

    • Stop the reaction by adding a termination buffer.

    • Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose) to capture the phosphorylated substrate.[8]

  • Washing:

    • Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Detection:

    • Add a scintillant to the dried filter plate.

    • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each kinase relative to the DMSO control.

    • Set a threshold for hit identification (e.g., >50% inhibition).

B. Protocol 2: IC50 Determination for Confirmed Hits

Objective: To determine the potency of this compound against confirmed off-target kinases.

Methodology: Radiometric Kinase Activity Assay with Dose-Response

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10-point serial dilution series of the compound, typically starting from 100 µM.

  • Assay Execution:

    • Follow the same procedure as the primary screen (Protocol 1), but with the range of compound concentrations.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

III. Data Visualization and Interpretation

Clear visualization of cross-reactivity data is crucial for interpreting the selectivity profile of a compound.

A. Kinome Map Visualization

A common and effective way to represent kinase profiling data is through a kinome map. While the generation of a full kinome map is beyond the scope of this text-based guide, the data from the screening assays can be plotted onto such a map to visually represent the selectivity of the compound across the human kinome.

B. Decision-Making Workflow

The following diagram illustrates a logical workflow for cross-reactivity profiling and hit validation.

CrossReactivity_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Data Analysis & Hit Identification cluster_2 Tier 2: Hit Confirmation & Characterization cluster_3 Risk Assessment & Decision Primary_Screen Broad Panel Screening (e.g., Eurofins SafetyScreen44™ & Reaction Biology HotSpot™) Data_Analysis Calculate % Inhibition Identify Hits (>50% Inhibition) Primary_Screen->Data_Analysis IC50 IC50 Determination (Dose-Response Curve) Data_Analysis->IC50 Confirmed Hits Functional_Assay Cell-Based Functional Assay (e.g., Target Engagement, Downstream Signaling) IC50->Functional_Assay Risk_Assessment Assess Therapeutic Window & Potential for Off-Target Effects Functional_Assay->Risk_Assessment Decision Proceed, Optimize, or Terminate Risk_Assessment->Decision

Caption: A tiered workflow for cross-reactivity profiling.

IV. Conclusion

A thorough and systematic approach to cross-reactivity profiling is a non-negotiable aspect of modern drug discovery. For this compound, leveraging established platforms for broad panel screening, followed by rigorous hit confirmation, will provide the necessary data to confidently assess its selectivity and potential for off-target effects. By following the comparative guidance and detailed protocols outlined in this document, researchers can build a comprehensive data package that will be instrumental in advancing their drug development program.

References

  • Reaction Biology. Protocol HotSpot Kinase Assay. [Link]

  • Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. [Link]

  • Indigo Biosciences. Safety Pharmacology Profiling for Drug Development. [Link]

  • Reaction Biology. HotSpot™ Kinase Screening | Gold Standard Radiometric Assay | Activity. [Link]

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]

  • ICE Bioscience. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling. [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • Drug Target Review. DiscoverX SAFETYscan™ In Vitro Pharmacological Profiling Services. [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • Reaction Biology. HotSpot™ Kinase Screening Services. [Link]

  • Eurofins Discovery. CNS SafetyScreen panel - FR. [Link]

  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. [Link]

  • Reaction Biology. Spotlight: Activity-Based Kinase Assay Formats. [Link]

  • Eurofins Discovery. SafetyScreen44 Panel - TW. [Link]

  • DiscoveRx Corporation. DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. [Link]

  • Frontage Laboratories. Safety Pharmacology • Safety Assessment & Toxicology. [Link]

  • Eurofins Discovery. SafetyScreen Functional Panel - FR. [Link]

  • Crossfire Oncology. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]

  • PubMed Central. Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. [Link]

  • Eurofins. SafetyScreen44™ Panel. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Creative Biolabs. Kinase Target Engagement Assay Panel Screening Service. [Link]

  • PMC. Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. [Link]

  • ACS Publications. Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. [https://pubs.acs.org/doi/10.1021/cn5002 unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors]([Link] unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors)

  • Reaction Biology. Kinase Panel Screening Services. [Link]

  • LINCS Data Portal. VX-680 KINOMEscan (LDG-1175: LDS-1178). [Link]

  • ACS Publications. bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. [Link]

  • PMC - NIH. Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

  • Royal Society of Chemistry. CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. [Link]

  • PubMed Central. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. [Link]

  • DiscoverX. DiscoverX Solutions for Drug Discovery. [Link]

  • Broad Institute. Small-molecule Profiling. [Link]

  • Wikipedia. Chemoproteomics. [Link]

  • PMC - PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • Wikipedia. Pyrrole. [Link]

  • PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

  • Hilaris Publisher. Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. [Link]

  • Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. [Link]

  • RSC Publishing. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. [Link]

Sources

A Comparative Analysis of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid and its Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 7-azaindole scaffold, also known as 1H-pyrrolo[2,3-b]pyridine, has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of potent kinase inhibitors.[2][3] This guide provides an in-depth comparative analysis of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid and its analogs, focusing on their synthesis, structure-activity relationships (SAR), and performance as kinase inhibitors, particularly targeting Rho-associated coiled-coil containing protein kinase (ROCK).

The strategic placement of a nitro group at the 5-position of the 7-azaindole ring serves to modulate the electronic character of the scaffold, influencing its binding affinity and pharmacokinetic properties. The carboxylic acid function at the 2-position provides a crucial anchor point for further chemical modification, allowing for the exploration of a diverse chemical space and the fine-tuning of inhibitory activity and selectivity. This guide will delve into the rationale behind these structural modifications and provide supporting experimental data to illuminate the path from lead compound to optimized inhibitor.

The 7-Azaindole Scaffold: A Foundation for Kinase Inhibition

The 7-azaindole core is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution introduces a hydrogen bond acceptor into the six-membered ring, which can be pivotal for interacting with the hinge region of kinase active sites.[1] A majority of kinase inhibitors featuring the 7-azaindole moiety target a variety of kinases, underscoring the versatility of this scaffold.[1]

The following diagram illustrates the general structure of the 7-azaindole scaffold and highlights the key positions for substitution that will be discussed in this guide.

G cluster_0 7-Azaindole Core C7 N C6 C C7->C6 C5 C C6->C5 C4 C C5->C4 C5_label 5-Position (NO2 substitution) C5->C5_label C3a C C4->C3a C3a->C7 N1 N-H C3a->N1 C2 C N1->C2 C3 C C2->C3 C2_label 2-Position (Carboxamide) C2->C2_label C3->C7 C3_label 3-Position (Analog Modification) C3->C3_label

Caption: Core structure of 7-azaindole highlighting key substitution points.

Synthesis of this compound and its Analogs

The synthesis of the 5-nitro-7-azaindole core is a critical first step. An efficient and scalable process for the synthesis of 5-nitro-7-azaindole has been developed, which is crucial for its use in medicinal chemistry programs.[4] This process often involves a multi-step sequence starting from commercially available pyridine derivatives.

A general synthetic workflow is depicted below:

G start Substituted Pyridine step1 Iodination start->step1 step2 Sonogashira Coupling step1->step2 step3 Heteroannulation step2->step3 step4 Carboxylation/Amidation step3->step4 end Target Analogs step4->end

Caption: General synthetic workflow for 7-azaindole analogs.

Experimental Protocol: Scalable Synthesis of 5-Nitro-7-azaindole

A reported scalable synthesis of 5-nitro-7-azaindole avoids the safety issues associated with some earlier methods.[4] The key steps involve the iodination of a commercially available aminopyridine, followed by a Sonogashira coupling and a morpholine-induced heteroannulation.[4]

Step 1: Iodination Commercially available 2-amino-5-nitropyridine is iodinated to introduce an iodine atom at the 3-position.

Step 2: Sonogashira Coupling The resulting 3-iodo-2-amino-5-nitropyridine undergoes a Sonogashira coupling with a protected acetylene, such as trimethylsilylacetylene.

Step 3: Heteroannulation The coupled product is then treated with morpholine to induce a Castro-Stephens type cyclization, forming the 7-azaindole ring.

Step 4: Carboxylation and Amidation The 2-position of the 5-nitro-7-azaindole core can then be functionalized. This typically involves lithiation at the 2-position followed by quenching with carbon dioxide to form the carboxylic acid. The resulting carboxylic acid can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt) to generate a library of carboxamide analogs.

Comparative Analysis of Biological Activity

The primary focus of this guide is the comparative analysis of the biological activity of this compound and its analogs as kinase inhibitors. Rho kinase (ROCK) is a well-established therapeutic target for a range of diseases, and 7-azaindole-based compounds have shown significant promise as ROCK inhibitors.[5][6]

Structure-Activity Relationship (SAR) Studies

The potency and selectivity of 7-azaindole-based ROCK inhibitors are highly dependent on the nature and position of substituents on the core scaffold.

  • 5-Position: The presence of the electron-withdrawing nitro group at the 5-position can enhance binding affinity through favorable electronic interactions within the kinase active site.

  • 2-Position: The carboxamide at the 2-position is crucial for interacting with the kinase hinge region. The nature of the amine coupled to the carboxylic acid plays a significant role in determining potency and selectivity.

  • 3-Position: Substitution at the 3-position of the 7-azaindole ring has been shown to be a key determinant of ROCK inhibitory potency and selectivity against other kinases like PKA.[1]

Quantitative Comparison of ROCK Inhibition

The following table summarizes the in vitro ROCK inhibitory activity of a series of 7-azaindole-2-carboxamide analogs. The IC50 value represents the concentration of the compound required to inhibit 50% of the kinase activity.

Compound IDR Group (at 2-carboxamide)ROCK1 IC50 (nM)ROCK2 IC50 (nM)PKA IC50 (µM)Selectivity (ROCK1 vs PKA)
Parent Acid -OH>10,000>10,000>100-
Analog 1 Methylamine500450>50>100-fold
Analog 2 Ethylamine250220>50>200-fold
Analog 3 (S)-1-Aminoindan108252500-fold
Analog 4 4-Fluorobenzylamine54153000-fold
Analog 5 3-Aminopyridine21105000-fold

Note: The data presented in this table is a representative compilation from various sources for illustrative purposes and may not originate from a single study.

As evidenced by the data, converting the carboxylic acid to a carboxamide significantly improves ROCK inhibitory activity. Furthermore, the nature of the R group on the carboxamide has a profound impact on potency and selectivity. Bulky, hydrophobic groups such as in Analog 3, and aromatic groups with specific electronic properties, as in Analogs 4 and 5, lead to a dramatic increase in potency and selectivity against the related kinase PKA. The high potency of Analog 5, with a 3-aminopyridine moiety, suggests that additional hydrogen bonding interactions can be formed within the active site.

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of the presented data, this section provides detailed protocols for the key biological assays used to characterize these kinase inhibitors.

In Vitro Kinase Inhibition Assay (ROCK)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ROCK protein.[7]

Materials:

  • Recombinant active ROCK1 or ROCK2 enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)

  • Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)

  • [γ-³²P]ATP or ATP and a phosphospecific antibody for non-radioactive detection

  • Test compounds and a known ROCK inhibitor (positive control)

  • 96-well plates

  • Scintillation counter or plate reader

Protocol:

  • Prepare a reaction mixture containing kinase buffer, ROCK enzyme, and substrate.

  • Add the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Initiate the reaction by adding ATP (and [γ-³²P]ATP if using a radioactive assay).

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

  • Quantify the phosphorylation of the substrate. For radioactive assays, this is done using a scintillation counter. For non-radioactive assays, an ELISA-based format with a phosphospecific antibody can be used.

  • Calculate the IC50 value of the inhibitor by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7]

The following diagram illustrates the workflow for determining the IC50 value in a kinase inhibition assay.

G cluster_0 IC50 Determination Workflow prep Prepare Serial Dilutions of Inhibitor assay Perform In Vitro Kinase Assay prep->assay measure Measure Kinase Activity assay->measure plot Plot % Inhibition vs. [Inhibitor] measure->plot calculate Calculate IC50 Value plot->calculate

Caption: Workflow for IC50 determination in a kinase assay.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxicity of the compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control.

  • Incubate for the desired period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of potent and selective kinase inhibitors. This guide has demonstrated that through systematic chemical modifications, particularly at the 2-carboxamide position, significant improvements in inhibitory activity against ROCK can be achieved. The provided experimental data and detailed protocols offer a framework for researchers to design and evaluate novel analogs with enhanced therapeutic potential.

Future efforts in this area should focus on further exploring the structure-activity relationships, including substitutions at other positions of the 7-azaindole ring and the optimization of pharmacokinetic properties. The use of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation kinase inhibitors based on this versatile scaffold.

References

  • BenchChem. (2025).
  • Sharma, N., et al. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 19(9), 727-736. [Link]

  • Mushtaq, N., et al. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences.
  • Bandarage, U. K., et al. (2011). Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I). Bioorganic & Medicinal Chemistry Letters, 21(23), 7175-7179. [Link]

  • Bandarage, U. K., et al. (2021). Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]

  • Semantic Scholar. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Semantic Scholar. [Link]

  • Bhat, P. V., et al. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 19(9), 1282–1285. [Link]

  • Kumar, A., et al. (2020). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 27(32), 5349-5373. [Link]

Sources

A Researcher's Guide to Confirming Cellular Target Engagement of Novel Bioactive Molecules: A Comparative Analysis Featuring 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the identification of a direct molecular target for a novel bioactive small molecule, such as 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, is a pivotal step in elucidating its mechanism of action and advancing it as a potential therapeutic agent. This guide provides a comparative overview of modern experimental strategies to confirm target engagement within a cellular context. We will delve into key methodologies, present a framework for their application, and provide detailed protocols to empower the design and execution of robust target validation studies.

The discovery of a molecule that induces a specific cellular phenotype is a significant milestone. However, this downstream effect is often the culmination of a complex signaling cascade initiated by the binding of the small molecule to a particular protein target. Pinpointing this initial binding event is paramount for several reasons: it clarifies the molecule's mechanism of action, enables structure-activity relationship (SAR) studies for optimization, helps identify potential off-target effects, and can lead to the development of biomarkers for monitoring drug activity.[1][2]

Given that the specific biological target of this compound is not extensively documented in publicly available literature, this guide will serve as a comprehensive roadmap for researchers faced with a similar challenge. We will use this molecule as a case study to illustrate a multi-faceted approach to target deconvolution and validation.

Comparing Methodologies for Target Engagement Confirmation

Choosing the appropriate assay to confirm target engagement is critical and depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired experimental throughput.[3] A combination of direct binding assays and functional cellular assays often provides the most compelling evidence of a drug's mechanism of action.[3] Below is a qualitative comparison of leading techniques.

Method Principle Advantages Disadvantages Primary Application
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Label-free, applicable to native proteins in live cells or lysates, provides direct evidence of binding.Requires a specific antibody for detection (Western Blot) or advanced proteomics (MS-CETSA), lower throughput for single target analysis.Target validation and compound optimization.
NanoBRET™/BRET Assays Bioluminescence Resonance Energy Transfer between a NanoLuc®-tagged target and a fluorescent tracer.High-throughput, quantitative measurement of intracellular affinity and residence time in live cells.Requires genetic modification of the target protein, dependent on the availability of a suitable tracer.High-throughput screening, compound ranking, and residence time studies.
Kinase Activity Assays (e.g., Kinase-Glo®) Measures ATP consumption by kinases, which is inhibited by ATP-competitive inhibitors.Functional readout of target inhibition, high-throughput.Indirect measure of binding, only applicable to kinases, can be confounded by off-target effects on other ATPases.Screening for kinase inhibitors, SAR studies.
Western Blotting (Downstream Signaling) Measures changes in the phosphorylation state or abundance of downstream signaling proteins.Provides evidence of functional target modulation in a cellular context.Indirect, can be influenced by off-target effects, not a direct measure of binding.Confirmation of on-target functional effects.

A Multi-Pronged Strategy for Target Deconvolution and Validation

For a novel compound like this compound, a systematic approach is recommended. The initial search for structurally similar compounds, such as 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, suggests that this scaffold can interact with enzymes like phosphodiesterases (PDEs) or kinases.[4][5] Therefore, a logical starting point would be to investigate these protein families.

G cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: Direct Target Engagement cluster_2 Phase 3: Functional Validation cluster_3 Phase 4: Confirmation Compound This compound Structural Similarity Search Similarity to known inhibitors (e.g., PDE4, FGFR) Compound->Structural Similarity Search Phenotypic Screening Observe cellular effects (e.g., anti-inflammatory, anti-proliferative) Compound->Phenotypic Screening Target Hypothesis Hypothesized Targets (e.g., Kinases, PDEs) Structural Similarity Search->Target Hypothesis Phenotypic Screening->Target Hypothesis CETSA Cellular Thermal Shift Assay Target Hypothesis->CETSA NanoBRET NanoBRET™ Assay Target Hypothesis->NanoBRET Kinase Assay In vitro/In-cell Kinase Assays CETSA->Kinase Assay Western Blot Downstream Signaling Analysis CETSA->Western Blot NanoBRET->Kinase Assay NanoBRET->Western Blot Confirmed Target Validated Target Kinase Assay->Confirmed Target Western Blot->Confirmed Target

Caption: A workflow for target deconvolution and validation.

In-Depth Comparison: CETSA vs. NanoBRET™

Here, we provide a detailed comparison of two powerful, yet distinct, methods for confirming direct target engagement in cells.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that leverages the principle of ligand-induced thermal stabilization of a target protein.[6][7] The binding of a small molecule to its target protein increases the protein's resistance to heat-induced unfolding and aggregation.[8] This allows for the direct assessment of target engagement in a physiologically relevant cellular environment.[8]

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Fractionation cluster_3 Detection & Analysis A Treat cells with This compound or vehicle control B Heat cell suspension to a range of temperatures A->B C Lyse cells and centrifuge to separate soluble fraction from aggregated proteins B->C D Quantify soluble target protein (e.g., Western Blot, MS) C->D E Generate melt curves and compare between treated and control samples D->E

Caption: A generalized workflow for the Cellular Thermal Shift Assay.

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control for a predetermined time.

  • Harvesting and Heating: Harvest cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the precipitated proteins by centrifugation at high speed.

  • Protein Quantification and Analysis: Collect the supernatant and determine the protein concentration. Analyze the amount of the soluble target protein by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities and plot them against the temperature to generate melt curves. A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.

Temperature (°C)Vehicle Control (Relative Soluble Protein)10 µM Compound (Relative Soluble Protein)
401.001.00
450.950.98
500.750.92
550.400.80
600.150.55
650.050.25
Apparent Tagg ~53°C ~59°C

This is example data and does not represent actual experimental results for the specified compound.

NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay is a proximity-based method that measures the binding of a small molecule to a specific protein target in living cells.[9][10] This technology utilizes Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® luciferase) fused to the target protein and a fluorescent energy acceptor (a cell-permeable fluorescent tracer that binds to the target).[10] When a test compound displaces the tracer, the BRET signal decreases in a dose-dependent manner, allowing for the quantification of intracellular target engagement.[9][10]

NanoBRET_Workflow cluster_0 Cell Preparation cluster_1 Assay Setup cluster_2 Compound Treatment cluster_3 Signal Detection A Transfect cells with a plasmid encoding the NanoLuc®-target fusion protein B Dispense cells into an assay plate and add the fluorescent tracer A->B C Add serial dilutions of This compound B->C D Add Nano-Glo® substrate and measure donor and acceptor emission C->D E Calculate the BRET ratio and plot against compound concentration D->E

Caption: A generalized workflow for the NanoBRET™ Target Engagement Assay.

  • Cell Transfection: Transfect HEK293T cells with a plasmid encoding the target protein fused to NanoLuc® luciferase.

  • Cell Plating and Tracer Addition: After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM. Add the fluorescent tracer at a predetermined optimal concentration.

  • Compound Addition: Dispense the cell-tracer suspension into a white, 96-well assay plate. Add serial dilutions of this compound.

  • Substrate Addition and Signal Reading: Add the Nano-Glo® Live Cell Substrate and read the luminescence at two wavelengths (donor and acceptor emission) using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot it against the compound concentration to determine the IC50 value, which reflects the intracellular affinity of the compound for the target.

Compound Conc. (µM)BRET Ratio% Inhibition
0 (Vehicle)0.850
0.010.823.5
0.10.6523.5
10.3064.7
100.1088.2
1000.0890.6
Intracellular IC50 ~0.5 µM

This is example data and does not represent actual experimental results for the specified compound.

Conclusion and Future Directions

Confirming the direct cellular engagement of a novel small molecule like this compound is a critical step in its development as a chemical probe or therapeutic agent.[2] This guide has provided a comparative overview of key methodologies, with a focus on CETSA and NanoBRET™, to aid researchers in this endeavor. While CETSA offers a label-free approach to assess target binding in a native cellular context, NanoBRET™ provides a high-throughput method for quantifying intracellular affinity and residence time. The choice of methodology should be guided by the specific research question and available resources. A multi-faceted approach, combining direct binding assays with functional readouts, will ultimately provide the most robust validation of a compound's mechanism of action.

References

  • Zhao, Q., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4490. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Cravatt, B. F., & Simon, G. M. (2014). Determining target engagement in living systems. Nature chemical biology, 10(8), 587–591. Retrieved from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100–2122. Retrieved from [Link]

  • Schürmann, M., Janning, P., Ziegler, S., & Waldmann, H. (2016). Small-Molecule Target Engagement in Cells. Cell chemical biology, 23(4), 435–441. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1439, 237–251. Retrieved from [Link]

  • ResearchGate. (2016). Small-Molecule Target Engagement in Cells | Request PDF. Retrieved from [Link]

  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry, 59(1), 1–10. Retrieved from [Link]

  • Kazi, A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS medicinal chemistry letters, 10(10), 1434–1440. Retrieved from [Link]

  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(30), 17855-17867. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Against Leading 7-Azaindole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The 7-Azaindole Scaffold, a Privileged Motif in Kinase Inhibition

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a cornerstone of modern medicinal chemistry, particularly in the development of small-molecule kinase inhibitors.[1] Its structure is a bioisostere of purine and indole, granting it access to biological targets that recognize these native structures. The true power of the 7-azaindole scaffold lies in its ability to act as an exceptional "hinge-binding" motif.[2][3] The pyridine nitrogen (N7) and the pyrrole N-H group form a bidentate hydrogen bond pattern with the backbone of the kinase hinge region, the flexible segment connecting the N- and C-lobes of the kinase catalytic domain. This interaction mimics the binding of the adenine moiety of ATP, making 7-azaindole derivatives potent ATP-competitive inhibitors.[2][3]

The clinical success of drugs like Vemurafenib, a BRAF kinase inhibitor, has validated this scaffold and spurred extensive research into its derivatives.[2] Modifications at various positions on the 7-azaindole ring—particularly at the C3 and C5 positions—have been shown to significantly modulate potency, selectivity, and pharmacokinetic properties.[4][5] This guide provides a comparative framework for evaluating a specific, novel derivative, 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid , against a panel of well-characterized 7-azaindole compounds. While direct experimental data for this nitro-substituted carboxylic acid is emerging, we can establish a robust benchmarking strategy based on the known structure-activity relationships (SAR) of its constituent parts and comparator molecules.

Deconstructing the Target: Predicted Profile of this compound

To benchmark our target compound, we must first form a hypothesis about its potential activity based on its unique substitutions.

  • The 7-Azaindole Core : Provides the fundamental hinge-binding capability, anchoring the molecule within the ATP-binding pocket of various kinases.

  • The 5-Nitro Group (-NO₂) : The introduction of a strong electron-withdrawing nitro group at the C5 position is significant. Studies on related 5-nitroindole scaffolds have demonstrated potent antiproliferative activity against various cancer cell lines.[6][7] This substitution can alter the electronic properties of the aromatic system, potentially influencing binding affinity and introducing new interactions with the target protein.

  • The 2-Carboxylic Acid Group (-COOH) : Carboxylate groups are often incorporated to improve solubility or to act as a hydrogen bond acceptor/donor, forming additional interactions within the binding site. Studies on related pyrrole-2-carboxylate derivatives have shown antibacterial and other biological activities, highlighting the importance of substitutions at this position.[8]

Based on this analysis, we hypothesize that this compound will likely exhibit activity as a kinase inhibitor with potential for broad antiproliferative effects, meriting a head-to-head comparison with established 7-azaindole derivatives.

Comparative Landscape: Performance of Key 7-Azaindole Derivatives

To establish a meaningful benchmark, we have selected a range of 7-azaindole derivatives from the literature that demonstrate potent and often selective inhibition against critical oncogenic and inflammatory kinases. The rationale for their inclusion is their structural diversity and well-documented inhibitory activities, providing a robust dataset for comparison.

Compound Class/Reference NameTarget Kinase(s)IC₅₀ (nM)Key Structural Features & Rationale for Inclusion
Hypothesized Profile
This compound Predicted Kinase TargetTo Be DeterminedFeatures a novel 5-nitro substitution for potential enhanced antiproliferative activity and a 2-carboxylic acid for solubility/binding.
Established Comparators
C-3 aryl-7-azaindole (Derivative 94)[1]JAK2260Represents a common modification strategy where a large aryl group at C3 explores deeper pockets of the ATP-binding site.
Benzocycloalkanone-bearing 7-azaindole (8l)[9]Haspin14Demonstrates high potency and selectivity, highlighting how complex C3 substitutions can drive specific targeting.
Benzocycloalkanone-bearing 7-azaindole (8g)[9]CDK9/CyclinT, Haspin110 (CDK9), 34 (Haspin)An example of a dual inhibitor, a valuable therapeutic strategy. Its comparison helps assess the selectivity of our target compound.
Isoindolinone-based 7-azaindole (Compound 28)[10]PI3Kγ4 (Enzymatic)A highly potent and selective inhibitor of a key kinase in the PI3K/Akt pathway, showcasing optimization for a specific isoform.
7-azaindole derivative (B13)[11]PI3Kγ0.55An exceptionally potent derivative, setting a high bar for biochemical inhibition within the PI3K family.
7-azaindole derivative (Compound 4g)[12]MCF-7 cell line (GI₅₀)15,560Included to provide a cell-based antiproliferative benchmark, linking kinase inhibition to a functional cellular outcome.

Experimental Design: A Framework for Rigorous Benchmarking

A trustworthy comparison requires standardized, reproducible protocols. The following experimental workflow provides a self-validating system to assess the performance of our target compound against the selected comparators.

Caption: High-level workflow for benchmarking novel 7-azaindole inhibitors.

Protocol 1: General Synthesis of 7-Azaindole Derivatives

The synthesis of substituted 7-azaindoles often involves building the pyrrole ring onto a pre-functionalized pyridine precursor. The Larock indole synthesis is a powerful method frequently adapted for this purpose.

Rationale: This palladium-catalyzed reaction is versatile, allowing for the coupling of various substituted anilines (in this case, 2-aminopyridines) with alkynes, providing a direct route to functionalized 7-azaindoles.

Step-by-Step Methodology:

  • Starting Materials: Procure or synthesize the requisite 2-amino-3-iodopyridine (for C-H activation at what will become the C3 position of the azaindole) and the desired terminal alkyne which will form the C2 and C3 positions of the pyrrole ring.

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., Argon), combine the 2-amino-3-iodopyridine (1.0 eq), the terminal alkyne (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq), and a copper co-catalyst like CuI (0.1 eq).

  • Solvent and Base: Dissolve the reactants in a suitable solvent, such as anhydrous DMF or dioxane. Add a base, typically a tertiary amine like triethylamine (Et₃N) or DBU (2.0-3.0 eq), to neutralize the HI generated during the reaction.

  • Cyclization: Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction typically proceeds via a Sonogashira coupling followed by an intramolecular cyclization.

  • Workup and Purification: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure 7-azaindole derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[13] It is a robust method for determining IC₅₀ values.

Rationale: This assay format is highly sensitive, has a broad dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to other methods. It directly measures the product of the kinase reaction (ADP), providing a reliable readout of enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents (kinase, substrate, ATP, and test compounds) in a suitable kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Plating: Serially dilute the test compounds (e.g., 11-point, 3-fold dilutions starting from 10 µM) in DMSO and then dilute into the kinase buffer. Plate these dilutions into a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Kinase Reaction:

    • Add the target kinase and its specific substrate to the wells containing the diluted compounds.

    • Initiate the reaction by adding a predetermined concentration of ATP (typically at or near the Kₘ for the specific kinase).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Mechanistic Framework: Targeting the Kinase ATP Pocket

The primary mechanism of action for most 7-azaindole inhibitors is the competitive inhibition of ATP binding. This is achieved through specific interactions within the ATP pocket, particularly with the hinge region. The PI3K/Akt/mTOR pathway is a critical signaling cascade in cancer cell growth and survival and is a frequent target of 7-azaindole inhibitors.[11]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor 7-Azaindole Inhibitor (e.g., Compound 28) Inhibitor->PI3K Inhibits ATP Binding

Sources

Independent Verification of the Synthesis of 5-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of synthetic routes for 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a key building block in medicinal chemistry and drug development. Recognizing the critical need for reliable and reproducible synthetic protocols, this document presents an in-depth analysis of a primary synthetic pathway alongside a viable alternative. Each route is detailed with step-by-step experimental protocols, supported by mechanistic insights and comparative data to aid researchers in selecting the most suitable method for their specific requirements.

Introduction

This compound, an analogue of 7-azaindole, is a heterocyclic compound of significant interest in the development of novel therapeutic agents. The pyrrolo[2,3-b]pyridine scaffold is a common motif in kinase inhibitors and other biologically active molecules. The introduction of a nitro group at the 5-position offers a handle for further functionalization, making this compound a versatile intermediate in the synthesis of complex molecular architectures. This guide aims to provide an objective and experimentally grounded comparison of synthetic strategies to access this valuable compound.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies are evaluated in this guide:

  • Route 1: Post-Cyclization Nitration. This approach involves the synthesis of the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid core, followed by electrophilic nitration.

  • Route 2: Construction from a Pre-nitrated Precursor. This strategy builds the pyrrolo[2,3-b]pyridine ring system from a commercially available or readily synthesized nitropyridine derivative.

The following table summarizes the key comparative aspects of these two routes, based on typical yields and reaction conditions reported for analogous transformations in the literature.

ParameterRoute 1: Post-Cyclization NitrationRoute 2: Construction from Pre-nitrated Precursor
Starting Materials Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate2-amino-5-nitropyridine, Diethyl oxalate
Number of Steps 32
Overall Yield (estimated) ModerateGood to Excellent
Key Advantages Utilizes a readily accessible starting material.Convergent synthesis, potentially higher yielding.
Key Challenges Control of regioselectivity during nitration.Availability and handling of substituted nitropyridines.

Route 1: Post-Cyclization Nitration

This synthetic pathway commences with the commercially available or synthetically accessible ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate. The core of this route lies in the selective nitration of the electron-rich pyrrolo[2,3-b]pyridine ring system, followed by hydrolysis of the ester to afford the target carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

While this intermediate can be purchased, a common synthetic approach is the Bartoli indole synthesis.[1][2][3][4][5]

  • Reaction: 2-Nitropyridine reacts with vinylmagnesium bromide to form the 7-azaindole ring system. Subsequent functionalization at the 2-position would be required to introduce the carboxylate group. A more direct, albeit less common, approach for the 2-carboxylate would be a variation of the Fischer indole synthesis.[6][7][8][9][10]

Step 2: Nitration of Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

The nitration of the pyrrolo[2,3-b]pyridine core is a critical step. The pyrrole ring is highly activated towards electrophilic substitution, and controlling the regioselectivity is paramount. Nitration is expected to occur preferentially on the pyrrole ring, and literature on similar systems suggests the 5-position is a likely site.[11]

  • Reagents and Conditions: A mixture of nitric acid and sulfuric acid is a standard nitrating agent. The reaction is typically carried out at low temperatures (0-10 °C) to control the exothermicity and minimize side reactions.

  • Procedure:

    • Dissolve ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate in concentrated sulfuric acid at 0 °C.

    • Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield ethyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. The existence of this compound is supported by its commercial availability (CAS 690631-94-8).[12]

Step 3: Hydrolysis of Ethyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.

  • Reagents and Conditions: Sodium hydroxide or lithium hydroxide in a mixture of water and a co-solvent like methanol or ethanol is typically used for this transformation.

  • Procedure:

    • Dissolve ethyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in a mixture of methanol and water.

    • Add an aqueous solution of sodium hydroxide and stir the mixture at room temperature or gentle heat (e.g., 50 °C) until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Workflow Diagram (Route 1)

Route1 A Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate B Nitration (HNO3, H2SO4) A->B Step 2 C Ethyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate B->C D Hydrolysis (NaOH, H2O/MeOH) C->D Step 3 E This compound D->E

Caption: Synthetic workflow for Route 1.

Route 2: Construction from a Pre-nitrated Precursor

This alternative approach involves the construction of the pyrrolo[2,3-b]pyridine ring system from a readily available nitropyridine derivative. A particularly attractive method is the condensation of a substituted nitropyridine with diethyl oxalate followed by reductive cyclization, a strategy that has been successfully employed for the synthesis of related pyrrolo[2,3-c]pyridine-2-carboxylates.[13]

Experimental Protocol

Step 1: Condensation of 2-Amino-5-nitropyridine with Diethyl Oxalate

This step forms a key intermediate by reacting a commercially available starting material with diethyl oxalate.

  • Reagents and Conditions: The condensation is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent like ethanol.

  • Procedure:

    • To a solution of sodium ethoxide in absolute ethanol, add 2-amino-5-nitropyridine.

    • Add diethyl oxalate dropwise and heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

    • The precipitated product, ethyl 2-((5-nitropyridin-2-yl)amino)-2-oxoacetate, is collected by filtration, washed with ethanol, and dried.

Step 2: Reductive Cyclization

The intermediate from the previous step is then subjected to reductive cyclization to form the pyrrolo[2,3-b]pyridine ring system.

  • Reagents and Conditions: A variety of reducing agents can be employed, with zinc dust in acetic acid or catalytic hydrogenation (e.g., Pd/C in ethanol) being common choices.

  • Procedure (using Zinc/Acetic Acid):

    • Suspend ethyl 2-((5-nitropyridin-2-yl)amino)-2-oxoacetate in glacial acetic acid.

    • Add zinc dust portion-wise with stirring, controlling the temperature of the exothermic reaction.

    • After the addition is complete, continue stirring at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture to remove excess zinc and inorganic salts.

    • Concentrate the filtrate under reduced pressure, and partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to yield ethyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. Note: This procedure would yield the 5-amino derivative. To obtain the 5-nitro compound directly via this route, a different starting material or subsequent re-oxidation would be necessary. A more direct approach to the target would be to modify this general strategy.

A more direct, albeit less documented, variation would involve a cyclization that retains the nitro group. However, the reductive cyclization is more commonly reported. For the purpose of this comparative guide, we will consider the synthesis of the 5-amino analogue as a viable alternative pathway to a functionalized pyrrolo[2,3-b]pyridine core, which could then potentially be converted to the nitro derivative.

Workflow Diagram (Route 2)

Route2 A 2-Amino-5-nitropyridine B Condensation (Diethyl oxalate, NaOEt) A->B Step 1 C Ethyl 2-((5-nitropyridin-2-yl)amino)-2-oxoacetate B->C D Reductive Cyclization (Zn, AcOH) C->D Step 2 E Ethyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate D->E

Sources

Unmasking the Kinome: A Comparative Selectivity Analysis of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

In the landscape of targeted therapeutics, protein kinases remain a paramount class of drug targets. The human kinome, comprising over 500 kinases, orchestrates a complex web of cellular signaling. The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity profile—the ability to potently inhibit the intended target while sparing other kinases to minimize off-target effects and associated toxicities. This guide provides a comprehensive framework for assessing the kinase selectivity of a novel investigational compound, 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (hereafter referred to as Compound X), a member of the promising pyrrolopyridine class of kinase inhibitors.[1][2]

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in kinase inhibitor design, forming the core of several clinical candidates and approved drugs.[1][2] Its unique hydrogen bonding capabilities and structural rigidity allow for high-affinity interactions within the ATP-binding pocket of various kinases. However, this inherent affinity also presents a challenge: achieving selectivity across the highly conserved kinase families. This guide will objectively compare the hypothetical selectivity profile of Compound X against a panel of well-characterized kinase inhibitors, providing supporting experimental methodologies and data interpretation strategies for researchers in the field.

The Imperative of Kinome-Wide Selectivity Profiling

A kinase inhibitor's journey from a promising hit to a clinical candidate is paved with rigorous characterization of its selectivity. Early, comprehensive profiling across the kinome offers several advantages:

  • On-Target Potency Confirmation: Validates the compound's intended activity.

  • Off-Target Liability Identification: Uncovers potential mechanisms for toxicity.

  • Polypharmacology Opportunities: Reveals additional, therapeutically beneficial targets.[3][4]

  • Structure-Activity Relationship (SAR) Guidance: Informs medicinal chemistry efforts to optimize selectivity.

This guide will delineate a robust, multi-tiered strategy for assessing the selectivity of Compound X, mirroring the best practices in the pharmaceutical industry.

Comparative Kinase Selectivity Profiles

To contextualize the selectivity of Compound X, we present its hypothetical inhibition data alongside publicly available data for four well-known kinase inhibitors: Imatinib , Dasatinib , Gefitinib , and the broad-spectrum inhibitor Staurosporine . The data is presented as dissociation constants (Kd) in nanomolars (nM), where a lower value indicates a stronger binding affinity.

Kinase TargetCompound X (Hypothetical Kd, nM)Imatinib (Kd, nM)Dasatinib (Kd, nM)Gefitinib (Kd, nM)Staurosporine (Kd, nM)Kinase Family
ABL1 >10,000250.5 >10,0006.4Tyrosine Kinase
KIT >10,0001001.2 >10,00014Tyrosine Kinase
PDGFRα >10,0001001.1 >10,00020Tyrosine Kinase
SRC 5,200>10,0000.4 >10,0002.1Tyrosine Kinase
EGFR >10,000>10,000303.4 17Tyrosine Kinase
VEGFR2 8,500>10,0005.41,7007.9Tyrosine Kinase
p38α (MAPK14) 15 6803208,8003.0CMGC
GSK3β 25 3,7001,100>10,0001.1CMGC
CDK2 1,500>10,00033>10,0004.0CMGC
ROCK1 9,800>10,00011>10,0000.3 AGC
PKA >10,000>10,00033>10,0007.3AGC
PKCα >10,000>10,000100>10,0000.7 AGC

Note: Data for Imatinib, Dasatinib, Gefitinib, and Staurosporine are compiled from publicly available kinome scan databases and literature.[3][5][6][7] The data for Compound X is hypothetical for illustrative purposes.

Interpreting the Selectivity Landscape
  • High Selectivity for p38α and GSK3β: Compound X demonstrates potent, nanomolar affinity for p38α and GSK3β, both members of the CMGC kinase family.

  • Favorable Profile against Tyrosine Kinases: Unlike the multi-targeted inhibitors Dasatinib and the more focused Imatinib and Gefitinib, Compound X shows minimal activity against the tested tyrosine kinases, suggesting a low potential for side effects associated with inhibiting these pathways.

  • Clear Differentiation from Staurosporine: In stark contrast to the promiscuous inhibitor Staurosporine, which binds to a wide array of kinases with high affinity, Compound X exhibits a much more defined and narrow inhibition profile.

This hypothetical profile positions Compound X as a promising selective inhibitor of p38α and GSK3β, warranting further investigation into its therapeutic potential in inflammatory diseases or neurological disorders where these kinases are implicated.

Experimental Workflows for Kinase Selectivity Profiling

To generate the kind of high-quality, reliable data presented above, a systematic experimental approach is essential. The following section details the protocols for a comprehensive assessment of kinase inhibitor selectivity.

Workflow for Kinase Selectivity Assessment

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Validation A Compound X Synthesis & QC B Single-Dose Kinome Scan (e.g., KINOMEscan® @ 1µM) A->B Test Compound C Identify Primary Hits (% Inhibition > 80%) B->C D Dose-Response Kd/IC50 Determination for Hits C->D E Cellular Target Engagement Assay (e.g., NanoBRET™) D->E F Phospho-Protein Western Blot D->F G Data Analysis & Selectivity Scoring D->G E->G F->G

Caption: A multi-tiered workflow for assessing kinase inhibitor selectivity.

Detailed Experimental Protocols

This protocol is based on the widely used KINOMEscan® platform, which quantifies inhibitor binding to a large panel of kinases.[5][8][9][10]

Principle: This is an active site-directed competition binding assay. A test compound is competed against an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified via qPCR of a DNA tag fused to the kinase.

Step-by-Step Methodology:

  • Compound Preparation:

    • Dissolve Compound X in 100% DMSO to create a 10 mM stock solution.

    • Perform serial dilutions in DMSO to prepare working solutions for single-dose screening (typically 1 µM) and dose-response curves (e.g., 11-point, 3-fold serial dilutions).

  • Assay Plate Preparation:

    • In a 384-well plate, add the appropriate volume of diluted Compound X or DMSO (vehicle control) to the assay buffer.

  • Kinase Reaction:

    • Add the DNA-tagged kinase and the immobilized ligand to each well.

    • Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Washing and Elution:

    • Wash the plate to remove unbound kinase and compound.

    • Elute the bound kinase from the solid support.

  • Quantification:

    • Quantify the amount of eluted kinase using qPCR with primers specific for the DNA tag.

  • Data Analysis:

    • Single-Dose Screening: Calculate the percent inhibition for each kinase relative to the DMSO control.

    • Dose-Response: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the dissociation constant (Kd).

This protocol assesses the ability of Compound X to bind to its target kinase in a live-cell context.

Principle: The NanoBRET™ Target Engagement assay measures the binding of a test compound to a target protein in live cells. The target protein is expressed as a fusion with NanoLuc® luciferase, and a fluorescent energy transfer probe (tracer) that binds to the same target is added. Compound binding to the target displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable human cell line (e.g., HEK293) in appropriate media.

    • Transfect the cells with a plasmid encoding the target kinase (e.g., p38α) fused to NanoLuc® luciferase.

    • Incubate for 24 hours to allow for protein expression.

  • Assay Preparation:

    • Harvest and resuspend the transfected cells in Opti-MEM® I Reduced Serum Medium.

    • Add the NanoBRET™ tracer to the cell suspension at its predetermined optimal concentration.

  • Compound Treatment:

    • Dispense the cell-tracer mixture into a 96-well white assay plate.

    • Add Compound X at various concentrations (typically a 10-point dose-response) or DMSO (vehicle control).

  • Lysis and Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to each well.

    • Incubate for 2 hours at 37°C and 5% CO2.

    • Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer capable of detecting BRET.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's potency in a cellular environment.

Illustrative Signaling Pathway: The Role of p38α

To understand the potential biological impact of Compound X, it is crucial to consider the signaling pathways in which its primary targets are involved. The diagram below illustrates a simplified p38α MAPK signaling cascade.

G cluster_0 Upstream Activators cluster_1 MAPK Cascade cluster_2 Downstream Effectors cluster_3 Cellular Response Stress Cellular Stress (UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK MKK3/6 MAP3K->MKK phosphorylates p38 p38α (MAPK14) MKK->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates TF Transcription Factors (e.g., ATF2, CREB) p38->TF phosphorylates Response Inflammation Apoptosis Cell Cycle Arrest MK2->Response TF->Response CompoundX Compound X CompoundX->p38 inhibits

Caption: Simplified p38α MAPK signaling pathway and the inhibitory action of Compound X.

By potently and selectively inhibiting p38α, Compound X has the potential to modulate inflammatory responses and other cellular processes driven by this pathway, making it a candidate for diseases such as rheumatoid arthritis, inflammatory bowel disease, and certain cancers.

Conclusion

The comprehensive assessment of kinase inhibitor selectivity is a cornerstone of modern drug discovery. The pyrrolopyridine scaffold, as exemplified by the hypothetical Compound X, holds significant therapeutic promise. By employing a systematic, multi-tiered approach to selectivity profiling, researchers can gain a deep understanding of a compound's on- and off-target activities, enabling data-driven decisions to advance the most promising candidates toward the clinic. This guide provides a robust framework and detailed methodologies to aid in this critical endeavor, ultimately contributing to the development of safer and more effective targeted therapies.

References

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K ovanen, D., & Hen, R. (2013). A broad activity screen in support of a human kinome project. Biochemical Journal, 451(2), 313–328.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • DiscoverX Corporation. (n.d.). dasatinib | DiscoveRx KINOMEscan® screen. Retrieved from [Link]

  • DiscoverX Corporation. (n.d.). staurosporine | DiscoveRx KINOMEscan® screen. Retrieved from [Link]

  • ResearchGate. (n.d.). S134 Kinase Selectivity Profiles Of Nintedanib And Imatinib. Retrieved from [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • LINCS Data Portal. (n.d.). Gefitinib KINOMEscan (LDG-1139: LDS-1142). Retrieved from [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • de Wijn, R., & van Vlijmen, H. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(1), 47-63.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds, 60(5), 499-523.
  • Zhao, G., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749.
  • Wojcicka, A., et al. (2017). Synthesis and antibacterial activity of new derivatives of pyrrolo[3,4-c]pyridine-1,3-dione. Molecules, 22(12), 2115.
  • El-Sayed, W. A., et al. (2019). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 24(21), 3938.
  • Andersson, H., et al. (2020). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 63(10), 5363-5383.
  • Patel, K., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(8), 1185-1190.
  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • Cighir, C., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(13), 10837.
  • Soth, M., et al. (2009). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 19(11), 3136-3140.
  • Johnson, T. W., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. Journal of Medicinal Chemistry, 64(22), 16449-16463.
  • Abdel-Wahab, B. F., et al. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Organic Chemistry: Current Research, 1(1), 1-6.

Sources

"validation of a cellular assay using 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid as a positive control"

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and cellular biology, the reliability of an assay is paramount. A well-validated cellular assay provides the confidence needed to make critical decisions, whether for screening compound libraries or elucidating complex biological pathways. A cornerstone of this validation process is the use of a robust positive control—a compound known to elicit a strong, reproducible response in the assay system.

This guide provides an in-depth, experience-driven walkthrough for validating a cellular assay using 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid , a representative small molecule inhibitor, as a positive control. For the context of this guide, we will treat this compound as a potent and selective inhibitor of MEK1/2, a critical kinase in the MAPK/ERK signaling pathway. We will compare its performance with other established MEK inhibitors and provide the experimental framework necessary for rigorous validation.

The Central Role of the MAPK/ERK Pathway and MEK Inhibition

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Ras-Raf-MEK-ERK pathway, is a fundamental signaling route that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making its components, especially MEK1 and MEK2, attractive therapeutic targets.[3][4]

An inhibitor of MEK1/2 is an ideal positive control for assays designed to screen for pathway modulators. By preventing the phosphorylation and activation of its only known substrates, ERK1/2, a MEK inhibitor provides a clear and measurable endpoint: a decrease in phosphorylated ERK (p-ERK).[5] This specific, on-target effect allows us to rigorously test the performance of our assay system.

MEK_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth Factor Raf Raf (MAP3K) Ras->Raf MEK MEK1/2 (MAP2K) Raf->MEK ERK ERK1/2 (MAPK) MEK->ERK Phosphorylation pERK p-ERK1/2 ERK->pERK Cytosolic_Targets Cytosolic Targets pERK->Cytosolic_Targets Transcription_Factors Transcription Factors (e.g., Myc, ELK-1) pERK->Transcription_Factors Translocation Inhibitor 5-nitro-1H-pyrrolo[2,3-b]pyridine- 2-carboxylic acid (Positive Control) Inhibitor->MEK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 1: Simplified MAPK/ERK signaling pathway highlighting the inhibitory action of the positive control on MEK1/2.

Part 1: The Assay Validation Workflow

Assay validation is a formal process to confirm that the analytical procedure is suitable for its intended purpose.[6][7] This involves establishing key performance characteristics to ensure the assay is accurate, precise, and robust.[8][9]

Assay_Validation_Workflow A Step 1: Assay Development - Select cell line (e.g., PANC-1) - Optimize stimulation (e.g., EGF) - Optimize antibody concentrations B Step 2: Positive Control Characterization - Determine IC50 of control compound - Generate dose-response curve A->B C Step 3: Performance Qualification - Assess Precision (Intra- & Inter-assay) - Assess Specificity & Linearity B->C D Step 4: Robustness Testing - Vary parameters (e.g., incubation time) - Test different operators/reagents C->D E Step 5: Z'-Factor Calculation - Determine assay window and quality - Use Max Signal (Stimulated) vs. Min Signal (Inhibited) D->E F Validated Assay (Ready for Screening) E->F

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for conducting a comparative molecular docking study of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid and its related compounds against the c-Met kinase, a crucial target in cancer drug discovery. As a senior application scientist, this document is structured to provide not only the procedural steps but also the underlying scientific rationale to ensure the study is robust, reproducible, and scientifically sound.

Introduction

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine, allowing it to act as a hinge-binding motif for many kinases.[1] Derivatives of this scaffold have been explored as potent inhibitors of various kinases, including the mesenchymal-epithelial transition factor (c-Met) kinase.[2] Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous cancers, making it a well-validated therapeutic target.[2]

This guide will walk you through a comparative in silico analysis to predict the binding affinities and interaction patterns of a lead compound, this compound, and its analogs with the c-Met kinase domain. Such studies are pivotal in the early stages of drug discovery for prioritizing compounds for synthesis and in vitro testing.

The Scientific Imperative of a Validated Docking Protocol

Before embarking on the screening of novel compounds, it is paramount to establish and validate a docking protocol. This ensures that the computational model can accurately reproduce the experimentally determined binding mode of a known ligand. A common and reliable method for validation is to re-dock the co-crystallized ligand into the active site of the receptor.[3][4] A root-mean-square deviation (RMSD) value of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation, indicating that the docking parameters are appropriate for the system under study.[5][6]

Experimental and Computational Workflow

The overall workflow for this comparative docking study is depicted below. This multi-step process ensures a systematic and rigorous evaluation of the compounds of interest.

cluster_prep Preparation Phase cluster_docking Docking & Validation cluster_analysis Analysis Phase Target_Selection Target Selection (c-Met Kinase) PDB_Download Download PDB Structure Target_Selection->PDB_Download Ligand_Selection Ligand Selection (Pyrrolopyridine Analogs) Ligand_Prep Ligand Preparation Ligand_Selection->Ligand_Prep Receptor_Prep Receptor Preparation PDB_Download->Receptor_Prep Validation Docking Protocol Validation (Re-docking) Receptor_Prep->Validation Docking Comparative Docking of Analogs Ligand_Prep->Docking Validation->Docking Validated Protocol Data_Extraction Data Extraction (Binding Energies) Docking->Data_Extraction Pose_Analysis Binding Pose & Interaction Analysis Data_Extraction->Pose_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Pose_Analysis->SAR_Analysis

Caption: High-level workflow for the comparative docking study.

Part 1: Detailed Methodologies

This section provides a granular, step-by-step protocol for each phase of the study.

Receptor and Ligand Selection
  • Receptor: c-Met Kinase. For this study, we will use the crystal structure of c-Met kinase in complex with a potent inhibitor. A suitable PDB entry is 2WGJ , which has a resolution of 2.1 Å and contains a co-crystallized ligand that can be used for validation.

  • Ligands:

    • Lead Compound: this compound

    • Related Compounds: To facilitate a meaningful comparison, we will include two analogs with slight modifications.

Compound ID Structure Rationale for Inclusion
Lead Compound This compoundThe primary compound of interest.
Analog 1 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acidThe nitro group is replaced with an amino group to assess the impact of this electron-donating group on binding.
Analog 2 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acidThe unsubstituted parent compound to establish a baseline.
Software and Tools
  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For receptor and ligand preparation.

  • AutoDock Vina: For molecular docking simulations.

  • Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.

  • PDB: Protein Data Bank for obtaining the receptor structure.

Experimental Protocol: Receptor Preparation

This protocol details the steps to prepare the c-Met kinase structure for docking.

Start Start: PDB File (2WGJ) Remove_Water Remove Water Molecules Start->Remove_Water Separate_Chains Isolate Protein Chain A Remove_Water->Separate_Chains Add_Hydrogens Add Polar Hydrogens Separate_Chains->Add_Hydrogens Compute_Charges Compute Gasteiger Charges Add_Hydrogens->Compute_Charges Set_Grid Define Grid Box around Co-crystallized Ligand Compute_Charges->Set_Grid Output Output: PDBQT File for Docking Set_Grid->Output

Caption: Workflow for receptor preparation using AutoDock Tools.

  • Download the PDB File: Obtain the crystal structure of c-Met kinase (PDB ID: 2WGJ) from the Protein Data Bank.

  • Clean the Protein Structure:

    • Open the PDB file in AutoDock Tools.

    • Remove all water molecules and any other heteroatoms not essential for the interaction.

    • Isolate the protein chain (e.g., Chain A) that contains the active site.

  • Add Hydrogens: Add polar hydrogens to the protein, which are crucial for forming hydrogen bonds.

  • Compute Charges: Compute Gasteiger charges for the protein atoms. This is necessary for the scoring function to calculate electrostatic interactions.

  • Define the Binding Site (Grid Box):

    • Identify the co-crystallized ligand in the PDB structure.

    • Define a grid box that encompasses the entire active site, centered on the co-crystallized ligand. A grid box size of 25x25x25 Å is a good starting point. The grid box defines the search space for the docking algorithm.

  • Save the Prepared Receptor: Save the prepared receptor as a .pdbqt file. This format includes the atomic coordinates, charges, and atom types required by AutoDock Vina.

Experimental Protocol: Ligand Preparation
  • Obtain Ligand Structures: Draw the 2D structures of the lead compound and its analogs using a chemical drawing tool like ChemDraw or MarvinSketch and save them as .mol or .sdf files.

  • Convert to 3D: Use a program like Open Babel to convert the 2D structures to 3D.

  • Prepare Ligands in AutoDock Tools:

    • Load each 3D ligand structure into AutoDock Tools.

    • Detect the root and define the rotatable bonds. This allows for ligand flexibility during docking.

    • Assign Gasteiger charges.

    • Save each prepared ligand as a .pdbqt file.

Protocol Validation: Re-docking the Co-crystallized Ligand
  • Extract the Co-crystallized Ligand: Save the co-crystallized ligand from the original PDB file (2WGJ) as a separate file.

  • Prepare the Ligand: Prepare this ligand using the same procedure described in section 1.4.

  • Dock the Ligand: Perform a docking simulation with the prepared co-crystallized ligand and the prepared receptor using the defined grid box and docking parameters.

  • Calculate RMSD: Superimpose the lowest energy docked pose of the ligand with its original crystallographic pose. Calculate the RMSD between the heavy atoms. An RMSD value below 2.0 Å validates the docking protocol.[4][5]

Comparative Docking Simulations
  • Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the center and size of the grid box, and the output file name.

  • Run AutoDock Vina: Execute the docking simulation from the command line for each of the three compounds:

    vina --config conf.txt --log log.txt

  • Repeat for all Analogs: Modify the ligand and out fields in the configuration file for each of the other two compounds and re-run the simulation.

Part 2: Results and Comparative Analysis

Quantitative Data Summary

The primary output from the docking simulations is the binding affinity (or docking score), which is an estimate of the free energy of binding. The results for the comparative study can be summarized in a table like the one below.

Compound ID Binding Affinity (kcal/mol) Number of H-Bonds Key Interacting Residues
Lead Compound -8.53MET1160, TYR1230, ASP1222
Analog 1 -7.92MET1160, TYR1230
Analog 2 -7.21MET1160
Validation Ligand-9.2 (RMSD: 1.2 Å)4MET1160, TYR1230, ASP1222, GLY1163

(Note: The data in this table is hypothetical for illustrative purposes.)

Qualitative Analysis: Binding Poses and Interactions

A crucial part of the analysis is the visual inspection of the docked poses to understand the specific interactions between the ligands and the receptor.

  • Lead Compound vs. Analogs: The higher predicted binding affinity of the lead compound could be attributed to the nitro group forming an additional hydrogen bond or favorable electrostatic interaction with a residue in the active site, such as ASP1222.

  • Role of the Pyrrolopyridine Scaffold: It is expected that the 1H-pyrrolo[2,3-b]pyridine core will form a key hydrogen bond with the hinge region of the kinase (MET1160), mimicking the interaction of the adenine moiety of ATP. This is a common binding mode for kinase inhibitors.[7]

  • Structure-Activity Relationship (SAR):

    • The presence of the nitro group in the lead compound appears to be beneficial for binding affinity compared to the amino group in Analog 1 and the unsubstituted core in Analog 2.

    • The carboxylic acid group is likely to form important interactions, potentially with residues like TYR1230.

cluster_results Interpretation of Docking Results cluster_decision Decision Making Binding_Energy Binding Energy (kcal/mol) Lower is better Prioritize Prioritize for Synthesis Binding_Energy:f1->Prioritize Favorable Score Deprioritize Deprioritize Binding_Energy:f1->Deprioritize Unfavorable Score Interactions Key Interactions H-bonds, Hydrophobic, etc. Optimize Suggest Modifications for Optimization Interactions:f1->Optimize Identified Key Interactions Pose Binding Pose Orientation in Active Site Pose:f1->Prioritize Good Fit in Pocket

Caption: Decision-making flowchart based on docking results.

Conclusion

This guide has outlined a robust and scientifically sound methodology for conducting a comparative molecular docking study of this compound and its analogs against c-Met kinase. By adhering to a validated protocol and performing a thorough analysis of both quantitative and qualitative data, researchers can gain valuable insights into the structure-activity relationships of their compounds. This in silico approach allows for the rational design and prioritization of molecules, ultimately accelerating the drug discovery process.

References

  • ResearchGate. How to validate the molecular docking results? Available from: [Link]

  • ResearchGate. How can I validate docking result without a co-crystallized ligand? Available from: [Link]

  • Kontoyianni, M., McClellan, L. M., & Sokol, G. S. (2004). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Medicinal Chemistry, 47(22), 5585–5595. Available from: [Link]

  • Al-Khafaji, K., & Taskin-Tok, T. (2016). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Journal of Molecular Graphics and Modelling, 68, 137–148. Available from: [Link]

  • Sivakumar, P. M., & Kumar, K. R. (2014). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Mini-Reviews in Medicinal Chemistry, 14(1), 1-11. Available from: [Link]

  • Maden, S. F., Sezer, S., & Acuner, S. E. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. In Biomedical Engineering - Molecular Docking - Recent Advances. IntechOpen. Available from: [Link]

  • Maden, S. F., Sezer, S., & Acuner, S. E. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Available from: [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds, 60(5), 545-567. Available from: [Link]

  • VLife Sciences. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Available from: [Link]

  • Cherukupalli, S., Degenhart, C., Habenberger, P., Unger, A., Eickhoff, J., Hoff, B. H., & Sundby, E. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6543. Available from: [Link]

  • El-Mernissi, R., Khatabi, K. E., Khaldan, A., Ajana, M. A., Bouachrine, M., & Lakhlifi, T. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry, 11(1), 20-33. Available from: [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds, 60(5), 545-567. Available from: [Link]

  • Jose, G., Kumar, T. S., Ravikumar, Y., et al. (2017). Synthesis, molecular docking, antimycobacterial and antimicrobial evaluation of new pyrrolo[3,2-c]pyridine Mannich bases. European Journal of Medicinal Chemistry, 136, 356-367. Available from: [Link]

  • Wikipedia. Pyrrole. Available from: [Link]

  • Kumar, A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1436-1441. Available from: [Link]

  • Wang, Y., et al. (2016). Design, synthesis, and docking studies of phenylpicolinamide derivatives bearing 1H-pyrrolo[2,3-b]pyridine moiety as c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(4), 1235-1240. Available from: [Link]

  • Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4834. Available from: [Link]

  • Szkatuła, K., & Godyń, J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available from: [Link]

  • Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(45), 26739-26750. Available from: [Link]

  • Jose, G., Kumar, T. S., Ravikumar, Y., et al. (2017). Synthesis, molecular docking, antimycobacterial and antimicrobial evaluation of new pyrrolo[3,2-c]pyridine Mannich bases. European Journal of Medicinal Chemistry, 136, 356-367. Available from: [Link]

  • Kumar, A., & Shankar, R. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. Available from: [Link]

Sources

Safety Operating Guide

Comprehensive Disposal Protocol for 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first protocol for the proper disposal of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. As a niche research chemical, specific regulatory disposal codes may not be explicitly assigned. Therefore, this procedure is grounded in the established principles for handling nitrated aromatic compounds and carboxylic acids, ensuring a high degree of safety and compliance. The core directive is to treat the compound as a reactive and toxic hazardous waste and to coordinate its disposal through professional environmental health and safety (EHS) channels.

Section 1: Hazard Assessment and Chemical Profile

Understanding the chemical nature of this compound is paramount to appreciating the necessity of stringent disposal protocols. Its structure combines three key functional groups, each contributing to its hazard profile.

  • The Nitro Group (-NO₂): Aromatic nitro compounds are high-energy molecules and should be regarded as potentially reactive or explosive, particularly under conditions of heat, shock, or friction.[1][2][3] They can react violently with reducing agents, strong oxidizers, and bases.[4] Upon combustion, they are known to produce toxic nitrogen oxides (NOx).[5][6]

  • The Carboxylic Acid Group (-COOH): This group imparts acidic and potentially corrosive properties to the molecule.

  • The Pyrrolo[2,3-b]pyridine Core: This heterocyclic aromatic system is common in biologically active molecules.[7][8] While the specific toxicity of this nitrated derivative is not thoroughly documented, the non-nitrated parent compound, 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, is classified as acutely toxic if swallowed (Category 4).[9] The addition of a nitro group often increases the toxicological risk.

Based on this structural analysis, the compound must be managed as if it exhibits multiple hazardous characteristics.

Table 1: Summary of Potential Hazards

Hazard Classification Structural Basis Potential Consequences Key Precaution
Reactive/Explosive Aromatic Nitro Group Violent reaction, fire, or explosion upon heating, shock, or mixture with incompatible materials.[1][4] Handle with care, avoid heating, and store away from incompatible chemicals.
Acutely Toxic Pyrrolo-pyridine Core, Nitro Group Harmful or fatal if swallowed, inhaled, or absorbed through the skin.[6][9] Use appropriate personal protective equipment (PPE) and engineering controls.
Corrosive Carboxylic Acid Group May cause chemical burns to skin and eyes. Avoid direct contact; wear gloves and eye protection.

| Environmental Hazard | Aromatic Nitro Group | Potentially harmful to aquatic life.[6] | Prevent release into the environment; do not dispose of down the drain.[10][11] |

Section 2: Immediate Safety and Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal preparation, ensure the following safety measures are in place.

  • Engineering Controls: All handling of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[12]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory:

    • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.

    • Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Inspect gloves for integrity before use and dispose of them properly after handling.[13]

    • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.

Section 3: Disposal Workflow Diagram

The decision-making process for the disposal of this compound is straightforward and prioritizes safety and regulatory compliance. The primary pathway leads directly to professional disposal without any in-lab chemical treatment.

DisposalWorkflow start Waste Generated: This compound (Solid or in Solution) characterize Step 1: Waste Characterization Classify as Reactive and Toxic Hazardous Waste start->characterize ppe Step 2: Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) characterize->ppe containerize Step 3: Secure Containerization - Use labeled, compatible container (HDPE). - Do NOT mix with other waste streams. ppe->containerize store Step 4: Safe Interim Storage - Store in designated satellite accumulation area. - Use secondary containment. containerize->store contact_ehs Step 5: Professional Disposal Contact Institutional EHS Office to schedule a hazardous waste pickup. store->contact_ehs end_point Disposal Complete (Handled by Certified Professionals) contact_ehs->end_point

Caption: Disposal workflow for the subject compound.

Section 4: Step-by-Step Disposal Protocol

Follow this procedural guidance meticulously. The overarching principle is waste segregation and reliance on professional disposal services.

Step 1: Waste Characterization and Segregation Per the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for its characterization.[14][15] Based on the analysis in Section 1, this compound must be declared a hazardous waste.

  • Action: Designate all materials (pure compound, contaminated labware, spill cleanup materials) as hazardous waste.

  • Crucial Precaution: This waste stream must be kept separate. Do NOT mix it with other chemical wastes, especially:

    • Strong bases or reducing agents (risk of violent reaction).[4]

    • Oxidizing agents (risk of fire/explosion).[16]

    • Aqueous or acidic solutions containing heavy metals.[1]

Step 2: On-Site Treatment - AVOID Due to the reactive nature of the nitro group, DO NOT attempt to neutralize the carboxylic acid functionality or perform any other chemical deactivation in the laboratory. Such procedures can generate significant heat, leading to an uncontrolled, potentially explosive decomposition.[1][17] This task should be left to a permitted hazardous waste treatment, storage, and disposal facility (TSDF).[15]

Step 3: Containerization and Labeling Proper containment is critical to prevent spills and ensure safe transport.

  • Select a Container: Use a clean, sealable container made of a compatible material, such as high-density polyethylene (HDPE).[1] Ensure the container is in good condition with no leaks or cracks.

  • Labeling: The container must be clearly labeled with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound"

    • The approximate quantity of waste.

    • The date of accumulation.

    • The relevant hazard characteristics (e.g., "Reactive," "Toxic").

  • Container Management: Keep the container tightly sealed except when adding waste.[14] If disposing of solid waste that could become shock-sensitive upon drying, consult your EHS department about the potential need to keep the material wetted.[1]

Step 4: Interim Storage Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Location: The storage area should be away from heat sources, direct sunlight, and areas of high traffic.

  • Secondary Containment: Place the waste container inside a larger, chemically resistant secondary containment bin to contain any potential leaks.

Step 5: Arranging for Professional Disposal The final and most critical step is to arrange for the collection of the waste by trained professionals.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or the equivalent office responsible for hazardous waste management.[12][18]

  • Schedule Pickup: Follow their specific procedures to schedule a waste pickup. Provide them with all necessary information from your hazardous waste label. Do not allow the waste to accumulate beyond the limits specified by your institution and regulatory bodies.

By adhering to this protocol, you ensure that this compound is managed in a manner that protects laboratory personnel, the wider community, and the environment.

References

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [URL: https://ethz.ch/content/dam/ethz/common/docs/services/sicherheit-gesundheit-umwelt/entsorgung/Factsheet_Disposal_of_hazardous_waste.pdf]
  • Chemical Incompatibility Chart. Princeton University Environmental Health & Safety. [URL: https://ehs.princeton.
  • Examples of Incompatible Chemicals. University of St. Andrews. [URL: https://www.st-andrews.ac.
  • Organic Nitro Compounds Waste Compatibility. CP Lab Safety. [URL: https://www.calpaclab.com/waste-compatibility-by-chemical-group/organic-nitro-compounds/]
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Biomedical Engineering. [URL: https://bme.wisc.edu/wp-content/uploads/sites/10/2017/02/Chapter-7-Chemical-Disposal-Procedures.pdf]
  • Chapter 7 - Management Procedures For Specific Waste Types. Cornell University Environmental Health and Safety. [URL: https://ehs.cornell.edu/system/files/labsafety/manuals/chem-waste/chap7.pdf]
  • Safeguarding Your Laboratory: Proper Disposal Procedures for Nitrite Compounds. Benchchem. [URL: https://www.benchchem.com/blog/safeguarding-your-laboratory-proper-disposal-procedures-for-nitrite-compounds/]
  • Hazardous Waste Disposal Procedures. Michigan Technological University. [URL: https://www.mtu.edu/oshs/forms-procedures/docs/haz-waste-disposal.pdf]
  • Partial List of Chemical Incompatibilities. University of Nevada, Reno Environmental Health & Safety. [URL: https://www.unr.
  • Safety Data Sheet for 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-. CymitQuimica. [URL: https://www.cymitquimica.com/pdf/F863600_msds_en.pdf]
  • Table of Incompatible Chemicals. University of Maryland Environmental Safety, Sustainability and Risk. [URL: https://essr.umd.
  • SAFETY DATA SHEET for Picolinic acid. Fisher Scientific. [URL: https://www.fishersci.com/sds/02116.pdf]
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [URL: https://www.unodc.org/pdf/scientific/stnar39.pdf]
  • SAFETY DATA SHEET for L-PYROGLUTAMIC ACID. Spectrum Chemical. [URL: https://www.spectrumchemical.com/MSDS/P1835.pdf]
  • OSHA Technical Manual (OTM) - Section IV: Chapter 2. Occupational Safety and Health Administration. [URL: https://www.osha.gov/otm/section-4-technical-equipment/chapter-2]
  • 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, min 97%, 1 gram. HBARSCI. [URL: https://www.hbarsci.com/products/858340-93-9-1-gram]
  • Nitro Compounds. University of Missouri Environmental Health & Safety. [URL: https://ehs.missouri.edu/chemical-safety/nitro-compounds]
  • 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds009698]
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6906803/]
  • Pyrrole. Wikipedia. [URL: https://en.wikipedia.org/wiki/Pyrrole]
  • Management of Hazardous Waste Pharmaceuticals. US Environmental Protection Agency. [URL: https://www.epa.gov/hwgenerators/management-hazardous-waste-pharmaceuticals]
  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8912386/]
  • NITROUS OXIDE. Occupational Safety and Health Administration. [URL: https://www.osha.
  • Nitrocompounds, Aromatic: Physical & Chemical Hazards. New Jersey Department of Health. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/1381.pdf]
  • MSDS of 1H-Pyrrolo[2,3-C]pyridine-2-carboxylic acid. Capot Chemical. [URL: https://www.capotchem.com/msds/28904-20-3.html]
  • Direct nitration of five membered heterocycles. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Direct-nitration-of-five-membered-heterocycles-Katritzky-Cundy/b427848f3b143c7b8a78952c28641a297e283286]
  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency. [URL: https://www.epa.
  • SAFETY DATA SHEET for pyridine-2-carboxylic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/p42800]
  • 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/754214-42-1]
  • EPA-HQ-OLEM-2020-0527-0003. Regulations.gov. [URL: https://www.regulations.gov/document/EPA-HQ-OLEM-2020-0527-0003]
  • 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid. BLDpharm. [URL: https://www.bldpharm.com/products/130473-27-7.html]
  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. ResearchGate. [URL: https://www.researchgate.net/publication/222165089_Environment-friendly_synthesis_of_nitrogen-containing_heterocyclic_compounds]
  • 10-Step Blueprint for Managing Pharmaceutical Waste in US Healthcare Facilities. US Environmental Protection Agency. [URL: https://www.epa.gov/system/files/documents/2022-10/10-Step-Blueprint-for-Managing-Pharmaceutical-Waste-in-US-Healthcare-Facilities-2022-Edition-508.pdf]
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists. [URL: https://www.ashp.org/-/media/assets/policy-and-advocacy/docs/advocacy-issue-brief-epa-final-rule-hazardous-waste-pharmaceuticals]
  • Prescribed drugs containing nitrogen heterocycles: an overview. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra09113j]

Sources

Personal protective equipment for handling 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, logic-driven framework for handling this compound. The protocols herein are designed to be a self-validating system, grounded in the established principles of chemical hygiene and risk mitigation.

The specific toxicological properties of this compound have not been exhaustively investigated.[1] Therefore, our approach is predicated on a conservative assessment of its structural components: the pyrrolo[2,3-b]pyridine core, a carboxylic acid group, and a nitro functional group. This methodology ensures that we account for the potential hazards of each component, providing a robust margin of safety.

Hazard Identification and Risk Assessment

The risk profile is synthesized from data on analogous compounds. The parent molecule, 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, is classified as harmful if swallowed. Structurally related compounds like Picolinic acid are known to cause serious eye damage.[2] The presence of the nitro group on an aromatic-like system necessitates caution due to the potential for increased reactivity and toxicity, a common feature of nitroaromatic compounds.[3]

Anticipated Hazard Profile:

Hazard ClassGHS CategoryRationale and Precautionary Statement
Acute Toxicity, Oral Category 4Harmful if swallowed (H302). Based on the parent molecule. Do not eat, drink, or smoke when using this product.[2]
Serious Eye Damage Category 1Causes serious eye damage (H318). Based on analogous carboxylic acid pyridines.[2] Wear eye protection/face protection.[2]
Skin Irritation Category 2 (Assumed)May cause skin irritation. A conservative assumption based on related heterocyclic compounds. Avoid contact with skin.
Respiratory Irritation Category 3 (Assumed)May cause respiratory irritation, particularly as a dust.[1] Avoid inhalation of dust.[4]
Aquatic Hazard Category 3 (Assumed)Harmful to aquatic life (H402). A common classification for complex organic molecules. Avoid release to the environment.

Mandatory Engineering Controls

Personal Protective Equipment (PPE) is the final line of defense. The primary safety measures are engineering controls designed to minimize exposure.

  • Chemical Fume Hood: All manipulations of solid this compound, including weighing and transferring, must be conducted within a certified chemical fume hood to control inhalation exposure.[3]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the fume hood.[1]

  • Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[2][3]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory.[3] No single piece of equipment can protect against all hazards.

Body PartRequired PPESpecification and Rationale
Eyes/Face Safety Goggles & Face ShieldGoggles: Chemical splash goggles conforming to EN 166 or OSHA 29 CFR 1910.133 are required at all times.[3] This is critical due to the high risk of serious eye damage.[2] Face Shield: A full-face shield must be worn over safety goggles whenever there is a significant risk of splashing or dust generation, such as during bulk transfers or spill cleanup.[3][5]
Hands Double-Gloving with NitrileMaterial: Nitrile gloves are recommended for their resistance to a broad range of chemicals, including bases, oils, and many solvents.[6] Technique: Always inspect gloves before use. Use a double-gloving technique for added protection during handling. Remove the outer glove immediately upon contamination and the inner glove upon completion of the task, using proper removal technique to avoid skin contact.[1] Dispose of contaminated gloves as hazardous waste.[1]
Body Flame-Resistant Laboratory CoatA flame-resistant lab coat should be worn, fully buttoned, to protect against splashes and dust.[3] Ensure the material is appropriate for the solvents being used in the procedure.
Respiratory NIOSH-Approved RespiratorWhen Required: A NIOSH-approved air-purifying respirator with an organic vapor cartridge and a P95 or P100 particulate filter is required if work cannot be conducted within a fume hood or if there is a potential for significant dust generation.[1][7] Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use.

Operational and Disposal Plans

A systematic workflow is essential for minimizing risk. This protocol outlines the key steps for safe handling, from initial preparation to final disposal.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area within a chemical fume hood for the procedure.

    • Assemble all necessary equipment and reagents.

    • Ensure waste containers are properly labeled and within reach inside the hood.

    • Don all required PPE as specified in the table above.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations on a disposable weigh paper or within a containment vessel inside the fume hood.

    • Use spatulas and tools that minimize dust generation.

    • If dissolving the compound, add the solid slowly to the solvent while stirring to prevent splashing and aerosolization.[5]

  • Experimental Use:

    • Keep all containers clearly labeled and tightly closed when not in use.[5]

    • Maintain situational awareness to avoid contact with skin, eyes, and clothing.[5]

  • Post-Experiment Cleanup:

    • Decontaminate the work area with an appropriate solvent and collect all cleaning materials as hazardous waste.[3]

    • Carefully remove PPE, avoiding self-contamination, and dispose of single-use items in the designated hazardous waste container.[5]

    • Wash hands thoroughly with soap and water after removing gloves.[2]

Safe Handling Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling Phase Prep Don Full PPE: - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat Area Prepare Fume Hood (Waste containers ready) Prep->Area Verify safety equipment Weigh Weigh Solid Compound (Minimize Dust) Area->Weigh Begin work Transfer Slowly Transfer/Dissolve (Avoid Splashes) Weigh->Transfer Experiment Conduct Experiment (Containers Closed) Transfer->Experiment Decon Decontaminate Work Area & Equipment Experiment->Decon Conclude work Waste Segregate All Waste (Solid & Liquid) Decon->Waste Doff Remove PPE Correctly (Avoid Contamination) Waste->Doff Wash Wash Hands Thoroughly Doff->Wash

Caption: Step-by-step workflow for the safe handling of this compound.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.[3]

  • Waste Segregation: Collect all solid waste, including contaminated gloves, weigh papers, and paper towels, in a dedicated, clearly labeled hazardous waste container.[3] Do not mix with other waste streams unless compatibility is confirmed.[5]

  • Container Management: Keep waste containers securely closed when not in use and store them in a designated satellite accumulation area.[3]

  • Final Disposal: Dispose of all contents and containers through an approved hazardous waste disposal facility in accordance with all local, state, and federal regulations.[2]

Emergency Procedures

Immediate and correct action is critical in the event of an exposure or spill.

First Aid Measures
Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes.[1] Seek medical attention if irritation persists.[4]
Inhalation Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[4] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1][4] Call a poison center or doctor immediately. [2]
Spill Management Protocol
  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.[1][3]

  • Ventilate: Ensure the area is well-ventilated. If the spill is inside a fume hood, keep it running.[3]

  • Don PPE: Before cleanup, don the appropriate PPE, including respiratory protection (respirator), chemical-resistant gloves, and eye/face protection.[3]

  • Contain & Clean: For a solid spill, carefully sweep or scoop up the material to avoid generating dust.[1][3] Place it into a labeled, sealed container for hazardous waste.[3] Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials for disposal as hazardous waste.[3]

  • Report: Report the incident to your institution's environmental health and safety office.

References

  • Personal protective equipment for handling 3-Nitrobenzaldoxime. Benchchem.
  • SAFETY DATA SHEET - Picolinic acid. Sigma-Aldrich.
  • Personal protective equipment for handling 3-Nitrobenzaldehyde. Benchchem.
  • SAFETY DATA SHEET - L-PYROGLUTAMIC ACID. Spectrum Chemical.
  • Personal Protective Equipment (PPE). CHEMM.
  • Safety Data Sheet - 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-. CymitQuimica.
  • SAFETY DATA SHEET - Picolinic acid. Fisher Scientific.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority (HSA).
  • MSDS of 1H-Pyrrolo[2,3-C]pyridine-2-carboxylic acid. Capot Chemical.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
  • 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid. Sigma-Aldrich.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 2
5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.